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  • Product: 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol
  • CAS: 904929-23-3

Core Science & Biosynthesis

Foundational

The Strategic Utility of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol in Advanced Synthesis and Drug Discovery

Executive Summary In the landscape of modern organic synthesis and drug discovery, bifunctional heterocyclic building blocks are critical for accelerating structure-activity relationship (SAR) studies. 3-Bromo-5,6,7,8-te...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, bifunctional heterocyclic building blocks are critical for accelerating structure-activity relationship (SAR) studies. 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol stands out as a highly versatile scaffold. By uniting an electron-deficient, halogenated pyridine ring with a saturated carbocycle bearing a benzylic-like stereocenter, this molecule offers orthogonal reactivity. This whitepaper details the physicochemical properties, structural mechanisms, and self-validating experimental workflows required to harness this compound for the development of chiral ligands and active pharmaceutical ingredients (APIs).

Physicochemical Properties

Understanding the baseline physical parameters of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is essential for predicting its behavior in biphasic reactions, chromatographic separations, and biological assays. The quantitative data is summarized below based on predictive and experimental databases[1].

PropertyValue
Chemical Name 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol
CAS Number 904929-23-3
Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
Predicted Boiling Point 343.5 ± 42.0 °C
Predicted Density 1.598 ± 0.06 g/cm³
Predicted pKa 13.03 ± 0.20

Structural and Mechanistic Insights

The architectural power of 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol lies in its dual functional handles, which can be manipulated independently without cross-interference:

  • The C3-Bromo Pyridine Core: The bromine atom is situated on an electron-deficient heteroaromatic ring. This electronic environment highly favors the oxidative addition of low-valent transition metals (such as Pd(0) or Ni(0)). Consequently, the C3 position serves as a prime anchor for2[2].

  • The C8 Chiral Center: The hydroxyl group at the C8 position is adjacent to the pyridine nitrogen. This spatial proximity allows the molecule to act as a bidentate N,O-ligand. More importantly, C8 is a stereocenter. Accessing enantiomerically pure forms of the 5,6,7,8-tetrahydroquinoline scaffold is a strict prerequisite for inducing asymmetry in catalytic transformations and ensuring stereospecific target binding in pharmacology[3].

Synthetic Workflow Visualization

Pathway A Racemic 3-Bromo-5,6,7,8- tetrahydroquinolin-8-ol B Enzymatic Kinetic Resolution (CALB, Vinyl Acetate) A->B C (S)-3-Bromo-8-ol (Unreacted) B->C Enantioselective Discrimination D (R)-3-Bromo-8-acetate (Acetylated) B->D Acetyl Transfer E Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) C->E 3-Bromo Activation F Phosphitylation / Substitution (8-OH position) C->F 8-OH Functionalization G Advanced Chiral Ligands & Bioactive Intermediates E->G F->G

Workflow for enzymatic resolution and dual-functionalization of the tetrahydroquinoline scaffold.

Experimental Protocols: A Self-Validating System

To guarantee reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol A: Enzymatic Kinetic Resolution of the Racemic Scaffold

Causality: Traditional chemical resolution of tetrahydroquinolin-8-ols is notoriously inefficient due to poor diastereomeric salt crystallization. Utilizing Candida antarctica lipase B (CALB) provides highly enantioselective kinetic acetylation. The steric environment of the enzyme's active site exclusively accommodates the (R)-enantiomer for transesterification, leaving the (S)-enantiomer unreacted[3].

Step-by-Step Methodology:

  • Preparation: Dissolve racemic 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol (10.0 mmol) and vinyl acetate (50.0 mmol, 5.0 eq) in 400 mL of anhydrous diisopropyl ether (i-Pr₂O)[4].

  • Catalyst Addition: Add 600 mg of immobilized CALB and 1.5 g of activated 4Å molecular sieves. Causality: The sieves scavenge trace moisture, preventing the competitive hydrolysis of the acetylated product, thereby driving the equilibrium forward[4].

  • Incubation: Stir the suspension at 60 °C for 30 hours. Causality: 60 °C represents the optimal thermal window where CALB exhibits maximum catalytic turnover without undergoing thermal denaturation[4].

  • Filtration: Terminate the reaction by filtering the mixture through a Celite pad to recover the immobilized enzyme and molecular sieves. Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude mixture via chiral HPLC (e.g., using a Chiralcel OD-H column). The reaction is deemed successful only when the enantiomeric excess (ee) of the unreacted (S)-alcohol exceeds 99%.

  • Isolation: Separate the (R)-acetate and the enantiopure (S)-alcohol via silica gel flash chromatography, eluting with a gradient of 20-30% EtOAc in hexanes[4].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Causality: Functionalizing the C3 position requires a catalyst system that resists coordination (poisoning) by the basic pyridine nitrogen. PdCl₂(dppf) is selected because its bidentate phosphine ligand (dppf) enforces a rigid cis-geometry on the palladium center. This accelerates the reductive elimination step and prevents catalyst deactivation[2].

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, dissolve the enantiopure (S)-3-bromo-5,6,7,8-tetrahydroquinolin-8-ol (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water. Sparge the solution with argon for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid.

  • Activation: Add K₂CO₃ (2.0 eq) and PdCl₂(dppf) (5 mol%). Causality: The carbonate base is essential for coordinating with the boronic acid to form a reactive, electron-rich boronate complex, which undergoes rapid transmetalation with the Pd(II) intermediate[2].

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the isotopic doublet at m/z 228/230 (corresponding to the ⁷⁹Br/⁸¹Br isotopes of the starting material) confirms total conversion.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous MgSO₄, and purify the functionalized core via column chromatography.

Applications in Drug Development and Catalysis

The functionalized derivatives of 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol have profound applications across two major fields:

  • Asymmetric Catalysis: The enantiopure 8-hydroxyl group can be subjected to phosphitylation to generate robust amino-phosphine or amino-phosphite ligands. When complexed with Iridium, these chiral ligands exhibit exceptional enantioselectivity (frequently exceeding 94% ee) in the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines. This pathway is a cornerstone for synthesizing optically active alkaloid precursors[5].

  • Targeted Therapeutics: The 5,6,7,8-tetrahydroquinoline core is a privileged pharmacophore in medicinal chemistry. Halogenated derivatives serve as critical, patented intermediates in the synthesis of fused-ring topoisomerase IV inhibitors and DNA gyrase inhibitors, which are vital for combating multidrug-resistant bacterial infections[6]. Additionally, amino-substituted variants of this scaffold are heavily utilized in the synthesis of potent CXCR4 antagonists for oncology and immunology applications[7].

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Exploratory

An In-depth Technical Guide to the Crystal Structure and NMR Spectra Analysis of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

Executive Summary: This guide provides a comprehensive analysis of the structural features of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This guide provides a comprehensive analysis of the structural features of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. By integrating data from single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, we present a definitive elucidation of its three-dimensional architecture and electronic environment. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's stereochemistry, intermolecular interactions, and spectroscopic signature for applications in molecular design and synthesis.

Introduction

Heterocyclic compounds, particularly those containing the quinoline scaffold, are of significant interest due to their wide range of biological activities.[1][2] The 5,6,7,8-tetrahydroquinoline core is a key structural motif in various pharmacologically active molecules.[3] The introduction of a bromine atom and a hydroxyl group, as in 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (CAS No. 904929-23-3), can significantly influence the compound's chemical reactivity, binding affinity to biological targets, and overall physicochemical properties.[4][5]

A precise understanding of the three-dimensional structure is paramount for structure-activity relationship (SAR) studies and rational drug design.[6] While techniques like NMR spectroscopy are powerful for determining atomic connectivity in solution, single-crystal X-ray diffraction provides unambiguous information about the solid-state conformation and intermolecular interactions.[6][7] This guide synthesizes both analytical techniques to provide a holistic structural characterization of the title compound.

Synthesis and Crystallization

The synthesis of substituted tetrahydroquinolines can be achieved through various established routes.[3] For the purpose of this guide, a generalized synthetic approach is considered, often culminating in a final product that requires purification and crystallization to yield single crystals suitable for X-ray analysis.

Experimental Protocol: Crystallization

High-quality single crystals are essential for successful X-ray diffraction studies.[8] The slow evaporation technique is a common and effective method.

Protocol: Slow Evaporation Crystallization

  • Dissolution: Dissolve the purified 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol powder in a minimal amount of a suitable solvent system (e.g., a mixture of ethanol and chloroform) at room temperature to achieve a near-saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle. This allows the solvent to evaporate slowly over several days.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Harvesting: Once well-formed, prismatic crystals appear, carefully harvest them from the mother liquor using a spatula or forceps.

Causality: The slow rate of evaporation is critical. It allows the molecules to organize themselves into a highly ordered, crystalline lattice, which is necessary for diffracting X-rays in a coherent pattern. A rapid precipitation would lead to an amorphous solid or poorly-ordered microcrystals unsuitable for single-crystal analysis.[8]

Crystal Structure Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The analysis reveals bond lengths, bond angles, and the overall molecular conformation, as well as how molecules pack together in the crystal lattice.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. Data is collected using a monochromatic X-ray source (e.g., Mo Kα radiation). The collected diffraction data are then processed to solve and refine the crystal structure using specialized software. While specific data for the title compound is not publicly available in the Cambridge Structural Database, the following table presents expected parameters based on analyses of closely related quinoline derivatives.[6][9]

Table 1: Representative Crystallographic Data for a Substituted Tetrahydroquinoline Derivative

ParameterValue
Empirical FormulaC₉H₁₀BrNO
Formula Weight228.09
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~9.2
b (Å)~11.1
c (Å)~11.3
β (°)~98.5
Volume (ų)~1150
Z4
R-factor< 0.05
Molecular Geometry and Intermolecular Interactions

The crystal structure would be expected to reveal key features:

  • Ring Conformation: The saturated cyclohexane ring fused to the pyridine ring will adopt a non-planar conformation, likely a distorted chair or half-chair, to minimize steric strain.

  • Hydrogen Bonding: The hydroxyl group at the C8 position is a potent hydrogen bond donor. It is highly probable that it forms intermolecular hydrogen bonds with the nitrogen atom of an adjacent molecule (O-H···N), leading to the formation of chains or dimers in the crystal lattice. This is a common and stabilizing interaction in such structures.

  • Halogen Bonding: The bromine atom at the C3 position could potentially participate in halogen bonding (C-Br···O or C-Br···N), a weaker, non-covalent interaction that can influence crystal packing.

  • π-π Stacking: The aromatic pyridine rings of adjacent molecules may engage in offset π-π stacking interactions, further stabilizing the crystal structure.

The interplay of these non-covalent interactions dictates the final three-dimensional packing arrangement of the molecules in the solid state.

NMR Spectra Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[7][10] By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined. Advanced 2D NMR techniques can further confirm these assignments.[1][11]

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Causality: The choice of a deuterated solvent is critical to avoid large interfering signals from the solvent's own protons. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. TMS is used as a universal reference point because its protons are highly shielded and produce a sharp singlet that does not typically overlap with signals from the analyte.

Molecular Structure and Atom Numbering

For a clear discussion of NMR assignments, the standard IUPAC numbering for the quinoline ring system is used.

Caption: IUPAC numbering of the 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol scaffold.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the number and type of protons in the molecule. Based on related structures, the following assignments are predicted.[12][13]

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2~8.4s-1H
H4~7.6s-1H
H8~4.8t~7.01H
H5~2.9m-2H
H7~2.1m-2H
H6~1.9m-2H
OHVariablebr s-1H
  • Aromatic Protons (H2, H4): The protons on the pyridine ring (H2 and H4) are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen atom and the bromine atom. They will appear as singlets in the aromatic region.

  • Carbinol Proton (H8): The proton attached to the same carbon as the hydroxyl group (H8) will appear as a triplet, split by the two adjacent protons on C7.

  • Aliphatic Protons (H5, H6, H7): The protons on the saturated ring (H5, H6, H7) will appear in the more shielded upfield region. Their signals will be complex multiplets due to overlapping signals and complex spin-spin coupling.

  • Hydroxyl Proton (OH): The signal for the hydroxyl proton can be broad and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C2~150
C4~135
C8a~148
C4a~128
C3~118
C8~68
C5~30
C7~28
C6~19
  • Aromatic/Heteroaromatic Carbons: Carbons in the pyridine ring (C2, C3, C4, C4a, C8a) will resonate in the downfield region (110-160 ppm). The carbon bearing the bromine (C3) will be significantly influenced by the halogen's electronic effects.

  • Carbinol Carbon (C8): The carbon attached to the hydroxyl group (C8) will appear in the 60-70 ppm range.

  • Aliphatic Carbons (C5, C6, C7): The carbons of the saturated ring will be the most shielded, appearing in the upfield region (15-35 ppm).

Integrated Structural Elucidation Workflow

The definitive structural analysis of a novel compound is a synergistic process that combines multiple analytical techniques. Neither X-ray crystallography nor NMR spectroscopy alone provides a complete picture. Crystallography gives the solid-state structure, while NMR describes the structure in solution, where molecules have more conformational freedom.

G A Synthesis & Purification B NMR Spectroscopy (1D & 2D) A->B C Single-Crystal X-ray Diffraction A->C D Structure in Solution (Connectivity, Conformation) B->D E Solid-State Structure (Bonding, Packing) C->E F Definitive Structural Elucidation D->F E->F

Caption: Workflow for integrated structural analysis of the target molecule.

Conclusion

The structural characterization of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol through the combined application of single-crystal X-ray diffraction and NMR spectroscopy provides a robust and detailed understanding of its molecular architecture. The analysis confirms the atomic connectivity and reveals key conformational and stereoelectronic features, such as the conformation of the saturated ring and the potential for significant intermolecular hydrogen bonding. This foundational knowledge is indispensable for professionals in drug discovery and materials science, enabling informed decisions in the design of new molecules with tailored properties and biological activities.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Google Scholar.
  • X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. (2025, December). BenchChem.
  • Nuclear Magnetic Resonance Spectroscopy Application in characterization of Heterocyclic Compounds. (n.d.). IEEE Xplore.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC.
  • 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol. EvitaChem.
  • Krishnaiah, M., et al. (1987). X-Ray Studies on Hydrogenated Quinoline Structure of 2-Phenyl-3-Methyl-4-Hydroxylperhydroquinoline. Acta Crystallographica Section A.
  • X-ray structure analysis of quinolinyl iminothiazoline 6. (n.d.). ResearchGate.
  • Advanced Crystallization Techniques for Quinoline Derivatives. (n.d.). BenchChem.
  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). Bioorganic & Medicinal Chemistry Letters.
  • Structures of the quinoline derivatives. (n.d.). ResearchGate.
  • Electronic Supplementary Information - Electrostatically Tuned Phenols. (n.d.). The Royal Society of Chemistry.
  • 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol. CymitQuimica.
  • 3-Bromo-5,6,7,8-tetrahydro-quinolin-8-ol. (2026, March 19). ChemicalBook.
  • 3-bromo-5,6,7,8-tetrahydroquinoline. (2026). PubChemLite.
  • 82132-68-1|3-Bromo-5,6,7,8-tetrahydroquinoline. BLDpharm.
  • Preparation of brominated tetrahydroquinolines and quinolines. (n.d.). ResearchGate.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts. (2023). MDPI.
  • ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline. (n.d.). ResearchGate.

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline scaffold and its derivatives have consistently emerged as privileged structures, demonstrating a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold and its derivatives have consistently emerged as privileged structures, demonstrating a wide array of biological activities.[1][2] This guide delves into a specific, promising subclass: 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol derivatives. The introduction of a bromine atom at the 3-position and a hydroxyl group at the 8-position of the tetrahydroquinoline core creates a unique electronic and steric profile, offering a compelling starting point for the design of novel therapeutic agents. This document provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and potential mechanisms of action of these compounds, grounded in field-proven insights and comprehensive references.

The Strategic Importance of the 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Core

The tetrahydroquinoline nucleus, a partially saturated version of quinoline, offers several advantages in drug design, including enhanced solubility, improved bioavailability, and reduced toxicity compared to its fully aromatic counterpart. The strategic placement of a bromine atom and a hydroxyl group further refines the pharmacological potential of this scaffold.

  • The Role of the Bromine Substituent: The introduction of a bromine atom at the C-3 position significantly influences the molecule's electronic properties and its ability to interact with biological targets.[1] Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can play a crucial role in ligand-receptor binding. Furthermore, the lipophilicity conferred by the bromine atom can enhance membrane permeability, a critical factor for reaching intracellular targets.

  • The Significance of the 8-Hydroxy Group: The hydroxyl group at the C-8 position is a key feature, known to be involved in metal chelation, a mechanism implicated in the antimicrobial and anticancer activities of many 8-hydroxyquinoline derivatives.[1] This group can also act as a hydrogen bond donor and acceptor, facilitating specific interactions with amino acid residues in enzyme active sites or receptors.

Navigating the Synthetic Landscape

The synthesis of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol derivatives typically involves a multi-step approach, starting from readily available precursors. While a one-pot synthesis for the core structure is an area of ongoing research, a common strategy involves the initial construction of the tetrahydroquinoline ring system followed by regioselective bromination.

General Synthetic Workflow

The following diagram outlines a plausible synthetic pathway for the generation of the core scaffold and its subsequent derivatization.

G A Starting Materials (e.g., Substituted Anilines and α,β-Unsaturated Aldehydes) B Cyclization Reaction (e.g., Döbner-von Miller reaction) A->B C Reduction of Quinoline Ring B->C D 5,6,7,8-Tetrahydroquinolin-8-ol C->D E Regioselective Bromination (e.g., with NBS or Br2) D->E F 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (Core Scaffold) E->F G Derivatization (e.g., Alkylation, Acylation, etc.) F->G H Target Derivatives G->H

Caption: A generalized synthetic workflow for 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol derivatives.

Experimental Protocol: Synthesis of the Core Scaffold

The following is a representative, detailed protocol for the synthesis of the 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol core, based on established methodologies for similar compounds.

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol

  • To a solution of quinoline in a suitable solvent (e.g., ethanol), add a reducing agent such as sodium borohydride in a controlled manner at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5,6,7,8-tetrahydroquinolin-8-ol.

Step 2: Regioselective Bromination

  • Dissolve 5,6,7,8-tetrahydroquinolin-8-ol in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Cool the solution to 0°C and add N-bromosuccinimide (NBS) or a solution of bromine in the same solvent dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol.

Decoding the Structure-Activity Relationship (SAR)

While a comprehensive SAR study on a large library of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol derivatives is not yet available in the public domain, we can infer key relationships based on the known biological activities of related bromo-substituted quinolines and tetrahydroquinolines. The following section outlines the anticipated impact of structural modifications at various positions on the biological activity of this scaffold.

The Core Structure and Key Modification Points

The diagram below highlights the key positions on the 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol scaffold that are amenable to chemical modification for SAR studies.

Caption: Key positions for structural modification on the 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol scaffold.

Inferred SAR Insights

Based on studies of related compounds, the following SAR trends can be anticipated:

  • Position 2 (R1): Substitution at the C-2 position with small, electron-withdrawing groups may enhance activity. Bulky substituents at this position could be detrimental due to steric hindrance.

  • Position 4 (R2): The introduction of aryl or heteroaryl groups at the C-4 position has been shown to be favorable for the anticancer activity of some quinoline derivatives. These groups can engage in additional π-π stacking or hydrophobic interactions with the target protein.

  • Positions 5, 6, and 7 (R3): Modifications on the saturated ring can influence the molecule's conformation and lipophilicity. The introduction of small alkyl or polar groups could modulate the pharmacokinetic properties of the compounds.

  • Nitrogen Atom (R4): The nitrogen atom at position 1 is a key site for modification. Acylation or alkylation of this nitrogen can impact the molecule's basicity and its ability to form hydrogen bonds.

Tabulated SAR Data (Hypothetical)

The following table presents a hypothetical summary of SAR data for a series of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol derivatives, based on the inferred trends. This table is for illustrative purposes and highlights the type of data that would be generated in a comprehensive SAR study.

Compound IDR1R2R3 (at C-6)R4Anticancer Activity (IC50, µM)Antimicrobial Activity (MIC, µg/mL)
1 HHHH15.232
2a CH3HHH12.528
2b ClHHH8.716
3a HPhenylHH5.1>64
3b H4-FluorophenylHH3.9>64
4a HHCH3H18.140
4b HHOHH25.624
5a HHHAcetyl22.450
5b HHHMethyl19.845

Unraveling the Mechanism of Action

The biological activity of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol derivatives is likely multi-faceted, with the potential to interact with several biological targets. Based on the known mechanisms of related compounds, the following pathways are plausible.

Potential Anticancer Mechanisms
  • Topoisomerase Inhibition: Many quinoline derivatives exert their anticancer effects by inhibiting topoisomerases, enzymes crucial for DNA replication and repair.[1] The planar quinoline ring can intercalate into the DNA, while the substituents can interact with the enzyme, stabilizing the DNA-topoisomerase complex and leading to cell death.

  • Kinase Inhibition: The tetrahydroquinoline scaffold can serve as a template for the design of kinase inhibitors. The nitrogen atom and the hydroxyl group can form key hydrogen bonds with the hinge region of the kinase active site.

  • Induction of Apoptosis: These derivatives may induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.[3]

The following diagram illustrates a potential signaling pathway for the induction of apoptosis by these compounds.

G A 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Derivative B Inhibition of Topoisomerase I/II A->B C DNA Damage B->C D Activation of p53 C->D E Upregulation of Pro-apoptotic Proteins (e.g., Bax) D->E F Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) D->F G Mitochondrial Outer Membrane Permeabilization E->G F->G H Release of Cytochrome c G->H I Caspase Activation H->I J Apoptosis I->J

Caption: A potential apoptotic pathway induced by 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol derivatives.

Potential Antimicrobial Mechanisms

The antimicrobial activity of these compounds is likely linked to the 8-hydroxyquinoline moiety's ability to chelate metal ions that are essential for bacterial enzyme function. By sequestering these metal ions, the compounds can disrupt critical metabolic pathways in bacteria, leading to growth inhibition.

Future Directions and Perspectives

The 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research in this area should focus on:

  • Systematic SAR Studies: The synthesis and biological evaluation of a diverse library of derivatives are crucial to establish a comprehensive SAR and identify lead compounds with improved potency and selectivity.

  • Target Identification and Validation: Elucidating the specific molecular targets of these compounds will provide a deeper understanding of their mechanism of action and guide further optimization.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • Faydy, M. E., et al. (2020). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives.
  • Khan, I., et al.
  • Chen, Y., et al. (2020). Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. Bioorganic Chemistry, 101, 103991.
  • Faydy, M. E., et al. (2021). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites.
  • Maciejewska, N., et al. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. MOST Wiedzy.
  • Boger, D. L., et al. (2004). Antitumor Activity of Tetrahydroisoquinoline Analogues 3-epi-Jorumycin and 3-epi-Renieramycin G. PMC.
  • Kowol, C. R., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC.
  • El-Gohary, N. S., & Shaaban, M. (2012). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives.
  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Aburto-Guzmán, A., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(21), 10047-10060.
  • Czerwonka, A., et al. (2023).
  • Maciejewska, N., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
  • Maciejewska, N., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity.
  • Clegg, W., et al. (2003). 7-Bromoquinolin-8-ol.
  • Tantry, S. J., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI.

  • Sadowska, B., et al. (2024).
  • Human Journals. (2022). Review on Antimicrobial Activity of Quinoline. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI.

Sources

Exploratory

In-Depth Technical Guide: Pharmacokinetic Profiling of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Compounds

Foreword: The Rationale for a Tailored PK/PD Strategy In modern drug discovery, the "one-size-fits-all" approach to pharmacokinetic (PK) profiling is obsolete. The chemical individuality of a compound series dictates the...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for a Tailored PK/PD Strategy

In modern drug discovery, the "one-size-fits-all" approach to pharmacokinetic (PK) profiling is obsolete. The chemical individuality of a compound series dictates the experimental strategy. The 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol scaffold presents a unique set of challenges and opportunities. The tetrahydroquinoline core offers a three-dimensional structure with improved solubility over its aromatic quinoline counterpart, while the bromine atom at the 3-position and the hydroxyl group at the 8-position introduce specific sites for metabolic modification and influence lipophilicity. This guide provides a comprehensive, technically-grounded framework for elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this promising chemical class. Our focus is not merely on protocol execution, but on the expert interpretation of data to build a holistic understanding of the compound's behavior in vivo.

Part 1: Foundational In Vitro ADME Assessment

The initial phase of PK profiling is a critical filtering process designed to identify liabilities early, thereby conserving resources for the most promising candidates.[1][2] These in vitro assays provide essential insights into a compound's fundamental properties.[1][3][4]

Physicochemical Properties: Solubility and Lipophilicity

Aqueous Solubility: This is a non-negotiable parameter for oral absorption. The kinetic solubility assay is a high-throughput method to assess this property.

Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution: Prepare a 10 mM stock of the test compound in 100% DMSO.

  • Working Solutions: Create a serial dilution in DMSO to achieve a range of concentrations.

  • Assay Plate: Add the DMSO solutions to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Shake the plate at room temperature for 2 hours.

  • Measurement: Determine the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

Lipophilicity (LogD7.4): This parameter is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. The shake-flask method, though manual, remains the gold standard for accuracy.

Protocol: LogD7.4 by Shake-Flask Method

  • System Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa.

  • Partitioning: Add the test compound to the biphasic system and shake vigorously for 1-2 hours to reach equilibrium.

  • Phase Separation: Centrifuge to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Analyze the concentration of the compound in each phase by LC-MS/MS.

  • Calculation: LogD7.4 = log10 ([Concentration]octanol / [Concentration]aqueous).

Metabolic Stability: A Window into In Vivo Clearance

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a dominant role.[5] The metabolic stability assay using liver microsomes provides a reliable estimate of a compound's intrinsic clearance.[6][7]

Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes (0.5 mg/mL), the test compound (1 µM), and PBS at 37°C.[8]

  • Reaction Initiation: Add a NADPH-regenerating system to initiate the metabolic reaction.[5][7]

  • Time Points: At specified times (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction with ice-cold acetonitrile containing an internal standard.[6][7][8]

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Plasma Protein Binding: The Free Drug Hypothesis

Only the unbound fraction of a drug is pharmacologically active. Rapid Equilibrium Dialysis (RED) is the gold-standard method for determining plasma protein binding due to its accuracy and reproducibility.[9][10][11]

Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Utilize a RED device with a semi-permeable membrane (MWCO 12-14 kDa).[9]

  • Loading: Add plasma containing the test compound to one chamber and PBS to the other.[9][12]

  • Equilibration: Incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium.[12]

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.[12]

  • Analysis: Quantify the compound concentration in both samples by LC-MS/MS.

  • Calculation: The percent bound is calculated from the ratio of the concentrations in the two chambers.

Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

Assessing the potential for a compound to inhibit major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and crucial for predicting drug-drug interactions.[3][13][14] Fluorogenic assays offer a high-throughput and cost-effective screening method.[13][15]

Protocol: Fluorogenic CYP450 Inhibition Assay

  • Reaction Mixture: In a 96-well plate, combine recombinant human CYP enzymes, a fluorescent probe substrate, and the test compound at various concentrations.

  • Incubation: Pre-incubate the plate at 37°C.

  • Initiation: Start the reaction by adding a NADPH-regenerating system.

  • Detection: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence production is proportional to CYP activity.[15]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of enzyme activity.

Table 1: Representative In Vitro ADME Data for a 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Analog

ParameterResultImplication for In Vivo Studies
Kinetic Solubility (pH 7.4)85 µMSufficient for oral dosing formulation.
LogD7.42.9Good balance for permeability and solubility.
Human Liver Microsomal t1/255 minModerate clearance predicted.
Plasma Protein Binding95%High binding; consider free fraction in efficacy models.
CYP3A4 Inhibition (IC50)> 20 µMLow risk of drug-drug interactions via this isoform.

Part 2: In Vivo Pharmacokinetic Evaluation in Rodents

Promising candidates from in vitro screening advance to in vivo studies to determine their true pharmacokinetic profile in a whole organism.[16][17] Rodent models, typically rats, are the standard for initial PK studies.[16][17][18][19]

Study Design: Intravenous and Oral Dosing

A well-designed rodent PK study is essential for determining key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[16][20]

Protocol: Rat Pharmacokinetic Study

  • Animal Models: Use male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.[18]

  • Dosing Groups (n=3-4 per group):

    • Intravenous (IV): Administer a 1 mg/kg bolus dose via the tail vein.

    • Oral (PO): Administer a 5 mg/kg dose via oral gavage.

  • Blood Sampling: Collect serial blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.[18]

  • Plasma Processing: Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.

Bioanalytical Method Validation: The Cornerstone of Reliable Data

A robust and validated LC-MS/MS method is critical for the accurate quantification of the drug in plasma. Method validation should be performed in accordance with regulatory guidelines.[21][22]

Key Validation Parameters:

  • Selectivity and Specificity: Ensure no interference from endogenous matrix components.[22]

  • Calibration Curve: Define the range of accurate and precise quantification (LLOQ to ULOQ).[22]

  • Accuracy and Precision: Intra- and inter-day variability must meet acceptance criteria (typically ±15%, 20% at LLOQ).

  • Matrix Effect: Assess the impact of the biological matrix on ionization efficiency.[22]

  • Stability: Evaluate the stability of the analyte under various storage and handling conditions.[22]

Data Analysis: Non-Compartmental Analysis (NCA)

NCA is a standard method for deriving key PK parameters from plasma concentration-time data without assuming a specific compartmental model.[23][24][25][26]

Key PK Parameters Derived from NCA:

  • Cmax: Maximum observed plasma concentration.[23][25][27]

  • Tmax: Time to reach Cmax.[25]

  • AUC (Area Under the Curve): A measure of total drug exposure.[23][25][27]

  • t1/2: Terminal half-life.[23][25]

  • CL: Clearance.

  • Vd: Volume of distribution.

  • F% (Oral Bioavailability): (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Table 2: Representative In Vivo Pharmacokinetic Parameters in Rats

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL)1250680
Tmax (h)0.0830.5
AUClast (ng*h/mL)21004500
t1/2 (h)3.53.8
CL (mL/min/kg)7.9-
Vdss (L/kg)2.1-
Oral Bioavailability (F%) -42.9%

Part 3: Visualization of the Integrated Workflow

A logical and well-defined workflow ensures a systematic approach to pharmacokinetic profiling.

Diagram 1: Integrated PK Profiling Workflow

pk_workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics cluster_analysis Data Analysis & Decision solubility Solubility & LogD dosing Rat PK Study (IV & PO Dosing) solubility->dosing metabolism Metabolic Stability (Microsomes) metabolism->dosing ppb Plasma Protein Binding (RED) ppb->dosing cyp CYP Inhibition cyp->dosing bioanalysis LC-MS/MS Bioanalysis dosing->bioanalysis nca Non-Compartmental Analysis (PK Parameters) bioanalysis->nca decision Candidate Selection nca->decision

Caption: A systematic workflow for the pharmacokinetic profiling of novel compounds.

Conclusion: Synthesizing Data for Informed Decisions

The comprehensive pharmacokinetic profiling of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol compounds is a multi-faceted process that requires a deep understanding of both the underlying science and the practical application of experimental techniques. By integrating robust in vitro and in vivo data, we can build a detailed picture of a compound's ADME properties, enabling data-driven decisions in the drug discovery cascade. This guide provides the technical foundation and strategic framework to successfully navigate this critical aspect of preclinical development.

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Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

Preamble: Charting a Course for Mechanistic Discovery In the landscape of contemporary drug discovery, the tetrahydroquinoline scaffold represents a privileged structure, serving as the foundation for a multitude of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting a Course for Mechanistic Discovery

In the landscape of contemporary drug discovery, the tetrahydroquinoline scaffold represents a privileged structure, serving as the foundation for a multitude of compounds with significant pharmacological potential. The subject of this guide, 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, is a molecule of interest, yet its precise molecular mechanism of action remains to be fully elucidated in publicly available literature. This document, therefore, serves not as a retrospective summary but as a prospective guide for researchers and drug development professionals. It outlines a comprehensive, scientifically rigorous strategy to systematically investigate and define the in vitro mechanism of action for this compound.

Drawing from the known biological activities of structurally related brominated and hydroxylated quinolines, we will construct a series of testable hypotheses. This guide will then provide the detailed experimental frameworks necessary to interrogate these hypotheses, ensuring that the resulting data is robust, reproducible, and mechanistically informative. Our approach is grounded in the principles of causality and self-validation, providing a clear path from broad phenotypic screening to precise molecular target identification.

Foundational Intelligence: Building a Mechanistic Hypothesis from Analog Data

While direct experimental data for 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is sparse, the broader family of quinoline derivatives offers a wealth of information from which we can infer likely biological activities.

  • Antiproliferative and Pro-Apoptotic Activity: The quinoline core is a common feature in compounds exhibiting anticancer properties. Notably, derivatives of bromo- and cyano-substituted 8-hydroxyquinoline have been demonstrated to induce apoptosis in various cancer cell lines, including human adenocarcinoma (HT29), human cervical cancer (HeLa), and rat glioblastoma (C6).[1] A key mechanism identified for some of these analogs, such as 5,7-dibromo-8-hydroxyquinoline, is the inhibition of human DNA topoisomerase I, an enzyme critical for resolving DNA supercoiling during replication and transcription.[1]

  • Modulation of Cellular Signaling Pathways: A recent study on a related tetrahydroquinolinone derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, revealed its ability to suppress the growth of colorectal cancer cells.[2][3] The mechanism was attributed to the induction of massive oxidative stress through the generation of reactive oxygen species (ROS), which in turn triggered autophagy via the PI3K/AKT/mTOR signaling pathway.[2][3] This highlights a potential mechanism where the tetrahydroquinoline scaffold can influence fundamental cellular survival and stress response pathways.

  • Anti-inflammatory Properties: The tetrahydroquinoline framework has also been associated with anti-inflammatory effects. Studies on 8-benzylidene-5,6,7,8-tetrahydroquinolines have demonstrated significant in vivo anti-inflammatory activity.[4] While the specific molecular targets for this effect were not fully detailed, it suggests a potential interaction with inflammatory signaling cascades.

Based on this evidence from analogous compounds, we can formulate our primary hypotheses for the mechanism of action of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol:

  • Hypothesis 1: The compound exhibits cytotoxic activity against cancer cells through the induction of apoptosis, potentially via inhibition of DNA topoisomerase I.

  • Hypothesis 2: The compound modulates the PI3K/AKT/mTOR signaling pathway, leading to cell growth inhibition and/or autophagy, possibly initiated by the induction of oxidative stress.

A Strategic Framework for In Vitro Mechanistic Elucidation

To systematically test our hypotheses, a tiered experimental approach is proposed. This workflow is designed to progress from broad phenotypic observations to specific molecular interactions.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Elucidation of Cellular Effects cluster_2 Tier 3: Molecular Target Identification & Pathway Analysis A Multi-panel Cancer Cell Line Viability Assay (e.g., NCI-60 panel) B Determine IC50 values A->B Quantify cytotoxicity C Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) B->C Select sensitive cell lines D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Reactive Oxygen Species (ROS) Assay (e.g., DCFDA Staining) B->E F DNA Topoisomerase I Inhibition Assay C->F If apoptosis is observed G Western Blot Analysis of PI3K/AKT/mTOR Pathway E->G If ROS is induced H Autophagy Marker Analysis (LC3-II, p62) G->H If pathway is modulated

Caption: A tiered workflow for investigating the in vitro mechanism of action.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for executing the key experiments outlined in our strategic framework.

Tier 1: Cell Viability and IC50 Determination

This initial step is crucial for establishing the cytotoxic potential of the compound and identifying the most sensitive cancer cell lines for further mechanistic studies.

Protocol: MTS Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium.

  • Cell Treatment: Remove the medium from the cell plates and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation and Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).

Tier 2: Cellular Mechanism Assays

These assays are designed to provide insights into how the compound affects fundamental cellular processes in the most sensitive cell lines identified in Tier 1.

Protocol: Apoptosis Detection by Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Tier 3: Molecular Target and Pathway Analysis

Based on the results from Tier 2, these experiments aim to identify specific molecular targets and signaling pathways affected by the compound.

Protocol: Western Blot for PI3K/AKT/mTOR Pathway Proteins

  • Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, LC3B, p62) and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to the loading control to determine changes in protein expression and phosphorylation status.

Data Interpretation and Pathway Visualization

The data generated from these experiments will allow for the construction of a model for the compound's mechanism of action. For instance, if the compound induces apoptosis and inhibits the phosphorylation of AKT and mTOR, a signaling pathway diagram can be generated.

G Compound 3-Bromo-5,6,7,8- tetrahydroquinolin-8-ol ROS Increased ROS Compound->ROS PI3K PI3K ROS->PI3K Inhibition AKT AKT PI3K->AKT Inhibition mTOR mTOR AKT->mTOR Inhibition Apoptosis Apoptosis mTOR->Apoptosis Promotion

Caption: A hypothetical signaling pathway for 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol.

Concluding Remarks and Future Directions

This guide provides a robust and logical framework for the in-depth in vitro characterization of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol's mechanism of action. By systematically progressing from broad phenotypic screening to specific molecular target analysis, researchers can build a comprehensive and well-supported model of how this compound exerts its biological effects at the cellular level. Positive findings from this cascade, such as the confirmed inhibition of a key enzyme or signaling pathway, would warrant further investigation, including target engagement assays, chemoinformatic studies to predict off-target effects, and eventual validation in in vivo models. The successful execution of this research plan will not only illuminate the mechanism of this specific molecule but also contribute valuable knowledge to the broader understanding of the therapeutic potential of the tetrahydroquinoline scaffold.

References

  • EvitaChem. (n.d.). 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol.
  • CymitQuimica. (n.d.). 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol.
  • Ökten, S., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • ChemicalBook. (2026, March 18). 3-Bromo-5,6,7,8-tetrahydro-quinolin-8-ol.
  • Echemi. (2026, February 13). 3-bromo-5,6,7,8-tetrahydroquinoline.
  • Achemblock. (n.d.). 3-bromo-5,6,7,8-tetrahydroquinolin-5-ol.
  • Benchchem. (n.d.). Determining the Anticancer Activity of Broxyquinoline: Application Notes and Protocols.
  • PubChemLite. (n.d.). 3-bromo-5,6,7,8-tetrahydroquinoline.
  • Klán, P., et al. (n.d.). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). 7-Bromoquinolin-8-ol | Request PDF.
  • Sancilio, L. F., et al. (1989). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry.
  • Sestak, V., et al. (n.d.). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. MOST Wiedzy.
  • Sestak, V., et al. (n.d.). (PDF) Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. ResearchGate.

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Exploratory

An In-depth Technical Guide to the Toxicological and Safety Assessment of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

Audience: Researchers, Scientists, and Drug Development Professionals Preamble: The emergence of novel heterocyclic compounds, such as 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, presents both therapeutic opportunities and...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Preamble: The emergence of novel heterocyclic compounds, such as 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, presents both therapeutic opportunities and significant safety challenges. As a derivative of the tetrahydroquinoline scaffold, this molecule is of interest for its potential biological activities, drawing parallels with related structures that have shown anticancer and anti-inflammatory properties.[1][2][3] However, a robust and comprehensive toxicological evaluation is paramount before its consideration for further development. This guide provides a senior application scientist's perspective on establishing the toxicity and safety profile of this novel chemical entity, outlining a scientifically rigorous, multi-tiered assessment strategy. Given the absence of published, in-depth safety data for this specific molecule, this document serves as a predictive and methodological roadmap, leveraging structure-activity relationships from related quinoline compounds and adhering to established regulatory principles for preclinical safety assessment.

Compound Profile and Rationale for Toxicological Investigation

Chemical Identity:

  • Name: 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

  • CAS Number: 904929-23-3[4][5]

  • Molecular Formula: C₉H₁₀BrNO[5]

  • Molecular Weight: 228.09 g/mol [5]

  • Structure:

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.[2][6][7] The presence of a bromine atom and a hydroxyl group suggests potential for metabolic activation and specific interactions with biomolecules, necessitating a thorough toxicological workup. Safety data sheets for related bromo-quinoline derivatives indicate general hazards such as skin and eye irritation, and potential harm if swallowed, but lack specific, in-depth toxicological endpoints.[8][9][10][11][12][13][14][15][16]

A Phased Approach to Toxicological Evaluation

A logical, tiered approach is essential to characterize the safety profile efficiently, starting with in vitro assays to identify potential hazards and progressing to more complex in vivo studies to understand systemic effects. This strategy allows for early identification of liabilities and informs go/no-go decisions in a drug development pipeline.

Caption: A phased workflow for the toxicological assessment of a novel chemical entity.

In Vitro Toxicity Profiling: The Foundation of Safety Assessment

The initial phase focuses on cell-based assays to rapidly assess cytotoxicity, genotoxicity, and potential for specific organ toxicity.

Cytotoxicity Assessment

The purpose of these assays is to determine the concentration at which the compound causes cell death, providing a baseline for dosing in subsequent, more complex assays.

Assay TypePrincipleCell LinesEndpoint(s)
MTT/XTT Assay Measures metabolic activity (mitochondrial reductase) as an indicator of cell viability.HepG2 (liver), HEK293 (kidney), SH-SY5Y (neuronal)IC₅₀ (50% inhibitory conc.)
LDH Release Assay Measures lactate dehydrogenase release from damaged cells, indicating loss of membrane integrity.Same as aboveEC₅₀ (50% effective conc.)
Neutral Red Uptake Assesses lysosomal integrity, an early indicator of cellular stress.Same as aboveIC₅₀

Causality Explained: Utilizing a panel of cell lines from different organ origins (liver, kidney, neuronal) is crucial. A compound showing potent cytotoxicity in HepG2 cells, for instance, would raise an early flag for potential hepatotoxicity, guiding future in vivo studies.

Genotoxicity: A Critical Hurdle

Genotoxicity assays are designed to detect the potential of a compound to damage DNA, a key initiating event in carcinogenesis and other genetic diseases.[17][18] A standard battery of tests is required to assess different genotoxic mechanisms.

3.2.1. Bacterial Reverse Mutation Assay (Ames Test)

  • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a nutrient-deficient medium.

  • Significance: The Ames test is a rapid and sensitive screen for point mutations. The inclusion of a metabolic activation system (S9 fraction from rat liver) is critical, as some chemicals only become genotoxic after being metabolized.[19]

3.2.2. In Vitro Micronucleus Assay

  • Principle: This assay detects both clastogenicity (chromosome breakage) and aneugenicity (whole chromosome loss). Cells are treated with the compound, and after cell division, small nuclei (micronuclei) containing chromosome fragments or whole chromosomes that failed to incorporate into the daughter nuclei are scored.

  • Significance: This provides a broader view of chromosomal damage than the Ames test and is a cornerstone of regulatory genotoxicity testing.[17]

3.2.3. In Vitro Chromosomal Aberration Assay

  • Principle: This assay directly visualizes structural changes in chromosomes (e.g., breaks, gaps, rearrangements) in metaphase cells after treatment with the compound.

  • Significance: It serves as a confirmatory test for clastogenicity and provides a detailed picture of the types of chromosomal damage induced.

Caption: A standard in vitro battery for assessing genotoxic potential.

In Vivo Toxicological Evaluation: Understanding Systemic Effects

Should the in vitro profile be acceptable, studies in animal models are initiated to understand the compound's behavior in a whole biological system, including its absorption, distribution, metabolism, and excretion (ADME) and systemic toxicity.

Acute Toxicity Studies
  • Objective: To determine the median lethal dose (LD₅₀) and identify signs of toxicity after a single high dose.

  • Methodology: Typically performed in two rodent species (e.g., rats and mice) via at least two routes of administration (e.g., oral and intravenous). Clinical signs, body weight changes, and gross pathology at necropsy are recorded.

  • Causality Explained: The results of acute toxicity studies are crucial for classifying the compound's hazard level and for selecting appropriate dose levels for subsequent repeated-dose studies. They provide the first indication of target organs of toxicity in a living system.

Repeated-Dose Toxicity Studies
  • Objective: To characterize the toxicological profile following repeated administration over a defined period (e.g., 28 or 90 days).

  • Methodology: Conducted in a rodent and a non-rodent species. Doses are administered daily, and a wide range of endpoints are monitored, including clinical observations, body weight, food/water consumption, ophthalmology, clinical pathology (hematology and clinical chemistry), and full histopathological examination of all major organs.

  • Significance: These studies are critical for identifying target organs of toxicity, determining a No-Observed-Adverse-Effect-Level (NOAEL), and assessing the potential for cumulative toxicity.

ParameterAssessmentRationale
Clinical Pathology Hematology (RBC, WBC, platelets), Clinical Chemistry (liver/kidney enzymes)To detect effects on blood-forming tissues and major organ function.
Gross Pathology Macroscopic examination of organs and tissues at necropsy.To identify visible abnormalities (e.g., changes in size, color, texture).
Histopathology Microscopic examination of fixed tissues from all major organ systems.The gold standard for identifying target organs and characterizing toxic lesions.

Supplemental Safety Assessments

Safety Pharmacology

These studies investigate the potential for adverse effects on vital physiological functions.

  • Cardiovascular: Assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, freely moving animal model. An in vitro hERG assay is also crucial to assess the risk of QT interval prolongation.

  • Respiratory: Evaluation of respiratory rate and tidal volume.

  • Central Nervous System (CNS): A functional observational battery (FOB) to assess behavioral and neurological changes.

Reproductive and Developmental Toxicity

If the compound is intended for use in women of childbearing potential, studies to assess its effects on fertility, embryonic development (teratogenicity), and pre/postnatal development are required.

Conclusion and Risk Assessment

The comprehensive dataset generated from this multi-tiered approach allows for the construction of a robust safety profile for 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol. The identification of a NOAEL from repeated-dose toxicity studies, combined with pharmacokinetic data, is used to establish a safe starting dose for potential first-in-human studies. The genotoxicity profile is a critical determinant of long-term risk and can be a definitive reason to halt development.

This guide provides the framework for a thorough and scientifically defensible toxicological evaluation. Each step is designed to build upon the last, ensuring that the potential risks of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol are well-understood before it progresses in the development pipeline. The principles of causality and self-validation are embedded in this workflow, ensuring that the resulting safety profile is both comprehensive and trustworthy.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol - EvitaChem. (n.d.).
  • 3-Bromo-5,6,7,8-tetrahydro-quinolin-8-ol - ChemicalBook. (2026, March 18).
  • SAFETY DATA SHEET. (2010, September 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, December 7).
  • SAFETY DATA SHEET - Fisher Scientific. (2016, February 8).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 21).
  • Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. (n.d.). PubMed.
  • SAFETY DATA SHEET - Spectrum Chemical. (2016, November 11).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, September 25).
  • Safety Data Sheet - TargetMol. (n.d.).
  • SAFETY DATA SHEET - chemBlink. (2010, September 29).
  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. (n.d.). MOST Wiedzy.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020, September 21). Semantic Scholar.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest. (2013, September 17).
  • 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol | CymitQuimica. (n.d.).
  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008, April 15).
  • 3-bromo-5,6,7,8-tetrahydroquinoline - PubChemLite. (n.d.).
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC.
  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. (n.d.).
  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (2026, January 3). ResearchGate.
  • Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. (2015, September 7). Walsh Medical Media.
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020, November 27). Semantic Scholar.
  • New 5, 6, 7, 8-Tetrahydro-Isoquinolines Bearing 2-Nitrophenyl Group Targeting RET Enzyme: Synthesis, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest. (2025, April 15). PubMed.
  • 8-Quinolinol, 5,7-dibromo- - Substance Details - SRS | US EPA. (n.d.).
  • Assessment Factors for Genotoxic Carcinogens. (n.d.). RIVM.
  • Marine Natural Products in Preclinical Cancer Studies: Ten Years of Advanced Total Synthesis. (2025, November 7). MDPI.

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Foundational

Thermodynamic Stability and Synthetic Methodologies of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol: A Technical Guide

Executive Summary The functionalized bicyclic scaffold 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (CAS: 904929-23-3) represents a critical intermediate in modern medicinal chemistry. Featuring a halogenated pyridine ring fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized bicyclic scaffold 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (CAS: 904929-23-3) represents a critical intermediate in modern medicinal chemistry. Featuring a halogenated pyridine ring fused to a saturated cyclohexanol ring, this molecule serves as a foundational building block for the synthesis of chiral ligands, kinase inhibitors (such as Wee1 inhibitors), and targeted anticancer agents[1],[2].

Understanding the thermodynamic stability of this molecule is paramount for drug development professionals. The interplay between the electron-withdrawing bromine atom, the saturated carbocyclic ring, and the hydrogen-bonding capacity of the C8-hydroxyl group dictates both its shelf-life and its reactivity profile during late-stage functionalization.

Thermodynamic and Structural Profiling

Saturation Thermodynamics of the Tetrahydroquinoline Core

The 5,6,7,8-tetrahydroquinoline core occupies a thermodynamically stable energy minimum compared to its fully aromatic quinoline counterpart under standard physiological conditions[3]. While the hydrogenation of quinoline is a reversible process at high temperatures and pressures, the 5,6,7,8-tetrahydro isomer exhibits robust kinetic stability at room temperature. The saturation of the carbocyclic ring relieves planar rigidity, allowing the molecule to adopt a stable half-chair conformation that minimizes steric clashes.

Intramolecular Hydrogen Bonding as a Thermodynamic Sink

A defining thermodynamic feature of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is the spatial proximity of the C8-hydroxyl group to the pyridine nitrogen (N1). This arrangement facilitates strong intramolecular hydrogen bonding ( N⋯H−O ). Computational thermochemical studies on related hydroxyquinolines demonstrate that this intramolecular interaction acts as a thermodynamic sink, significantly lowering the overall free energy of the system and stabilizing the conformation against spontaneous degradation[4].

Electronic Attenuation via C3-Bromination

The bromine atom at the C3 position exerts a profound electron-withdrawing inductive ( −I ) effect across the conjugated pyridine system. This electronic modulation has two primary thermodynamic consequences:

  • Attenuated Basicity : The electron density on the pyridine nitrogen is reduced, which lowers its basicity (predicted pKa​ ~13.03 for the conjugate system)[5].

  • Oxidative Resistance : The electron-poor nature of the pyridine ring increases the oxidation potential of the molecule, rendering it highly resistant to ambient oxidative degradation compared to non-halogenated tetrahydroquinolines.

Experimental Methodologies

To leverage this molecule in drug development, researchers must employ protocols that respect its thermodynamic boundaries. The following workflows are designed with built-in self-validation mechanisms to ensure high-fidelity results.

Protocol 1: Chemoselective Synthesis via Ketone Reduction

Objective: Synthesize 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol from 3-bromo-6,7-dihydroquinolin-8(5H)-one without triggering reductive debromination at the C3 position.

  • Step 1: Substrate Preparation. Dissolve 1.0 eq of 3-bromo-6,7-dihydroquinolin-8(5H)-one in anhydrous methanol (0.2 M).

    • Causality: Methanol is selected over aprotic solvents because it stabilizes the polarized carbonyl transition state via hydrogen bonding, accelerating the desired reduction.

  • Step 2: Temperature Control. Chill the reaction vessel to 0 °C under an argon atmosphere.

    • Causality: Lowering the thermal energy of the system prevents the activation energy required for C-Br bond cleavage from being reached.

  • Step 3: Hydride Addition. Add 1.2 eq of Sodium Borohydride ( NaBH4​ ) portion-wise over 15 minutes.

    • Causality: NaBH4​ is a mild, chemoselective hydride donor. Utilizing stronger reducing agents like LiAlH4​ would thermodynamically favor the reductive debromination of the pyridine ring.

  • Step 4: Reaction Monitoring (Self-Validation). Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active ketone spot and the appearance of a more polar spot validates the reduction.

  • Step 5: Quenching and Isolation. Quench cautiously with saturated aqueous NH4​Cl to hydrolyze the intermediate borate complex. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate under reduced pressure.

Synthesis A 3-Bromo-6,7-dihydroquinolin-8(5H)-one B NaBH4 Reduction (MeOH, 0°C) A->B C Chemoselective Hydride Attack (Avoids Debromination) B->C D 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol C->D

Fig 1. Chemoselective reduction pathway avoiding C3-debromination.

Protocol 2: Thermodynamic Solubility and Forced Degradation Profiling

Objective: Determine the thermodynamic stability limits of the C8-hydroxyl group under extreme pH and thermal stress.

  • Step 1: Stock Preparation. Prepare a 10 mM stock solution of the purified compound in HPLC-grade DMSO.

  • Step 2: Buffer Aliquoting. Dilute the stock to 100 µM in three distinct aqueous buffers: pH 2.0 (0.1% TFA), pH 7.4 (PBS), and pH 10.0 (Ammonium Bicarbonate).

  • Step 3: Thermal Stress. Incubate the samples in sealed vials at 60 °C for 48 hours.

    • Causality: Elevated thermal energy combined with extreme pH accelerates thermodynamic degradation pathways, specifically targeting the secondary alcohol.

  • Step 4: LC-MS/MS Analysis (Self-Validation). Analyze the aliquots using LC-MS/MS with a photodiode array (PDA) detector.

    • Causality: The primary degradation pathway under acidic conditions is an E1 dehydration to form 3-bromo-5,6-dihydroquinoline. The intact molecule yields an [M+H]+ of 228.09 m/z, while the degradant yields 210.08 m/z. The ratio of these peaks provides a direct, self-validating quantitative measure of thermodynamic stability.

Degradation A Intact Molecule (Thermodynamic Minimum) B B A->B C Protonation of C8-OH B->C D E1 Dehydration Pathway C->D E 3-Bromo-5,6-dihydroquinoline (Degradant) D->E

Fig 2. Acid-catalyzed thermodynamic degradation pathway via E1 dehydration.

Quantitative Data Presentation

The following table consolidates the predicted physicochemical and thermodynamic parameters that govern the behavior of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol in solution and solid-state.

Table 1: Physicochemical and Thermodynamic Properties

PropertyValueThermodynamic Implication
Molecular Weight 228.09 g/mol Optimal mass for diffusion-controlled kinetics and favorable ligand efficiency.
Predicted Boiling Point 343.5 ± 42.0 °C[5]Elevated boiling point indicates the presence of strong intermolecular hydrogen-bonding networks in the condensed phase.
Predicted Density 1.598 ± 0.06 g/cm³[5]High density reflects tight molecular packing facilitated by the heavy halogen and hydroxyl group interactions.
Predicted pKa​ 13.03 ± 0.20[5]The basicity of the pyridine nitrogen is heavily attenuated by the C3-Br inductive effect, ensuring the molecule remains largely un-ionized at physiological pH.

Conclusion

The thermodynamic stability of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is a delicate balance of structural features. The robust 5,6,7,8-tetrahydroquinoline core, stabilized by intramolecular hydrogen bonding, provides a reliable scaffold for drug design. However, researchers must carefully navigate its synthesis and storage, utilizing chemoselective reagents and avoiding extreme acidic conditions to prevent premature E1 dehydration. By adhering to the causality-driven protocols outlined above, scientists can effectively harness this molecule's potential in advanced pharmaceutical applications.

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

Application Note: Scalable Synthesis and Isolation of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Executive Summary The functionalized tetrahydroquinoline scaffold is a privileged pharmacophore in modern drug discovery. Spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Isolation of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

Executive Summary

The functionalized tetrahydroquinoline scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (CAS: 904929-23-3)[1] serves as a critical synthetic intermediate in the development of highly selective Factor XIa inhibitors[2] and GPR120 agonists for metabolic disorders[3]. This application note details a robust, three-step synthetic protocol designed for high-fidelity scale-up. The methodology leverages a Boekelheide rearrangement to selectively functionalize the C8 position of the carbocyclic ring, ensuring high regioselectivity and excellent overall yield.

Mechanistic Rationale & Synthetic Strategy

Direct oxidation of the saturated carbocyclic ring in tetrahydroquinolines often suffers from poor regioselectivity and over-oxidation. To bypass this, our protocol utilizes the inherent electronic properties of the pyridine ring to direct C8 functionalization.

  • N-Oxidation: The sequence begins with the electrophilic N-oxidation of 3-bromo-5,6,7,8-tetrahydroquinoline using m-CPBA. The electron-withdrawing bromine atom at C3 slightly retards the oxidation rate compared to the unfunctionalized core, necessitating a slight excess of the oxidant.

  • Boekelheide Rearrangement: The N-oxide is treated with acetic anhydride. Initial acylation of the N-oxide oxygen generates an N-acetoxy intermediate. Subsequent deprotonation at the adjacent C8 position forms an enamine-like intermediate, which undergoes a[3,3]-sigmatropic rearrangement to stereoselectively install the acetate group at C8.

  • Methanolysis: Mild base-catalyzed methanolysis (saponification) of the acetate yields the target 8-ol. Utilizing potassium carbonate in methanol prevents the degradation or epimerization that can occur under harsh aqueous basic conditions[4][5].

Synthetic Workflow Visualization

SynthesisWorkflow SM 3-Bromo-5,6,7,8- tetrahydroquinoline Step1 Step 1: N-Oxidation (m-CPBA, DCM, 0°C to RT) SM->Step1 Int1 3-Bromo-5,6,7,8- tetrahydroquinoline 1-oxide Step1->Int1 95% Yield Step2 Step 2: Boekelheide Rearrangement (Ac2O, 90°C) Int1->Step2 Int2 8-Acetoxy-3-bromo- 5,6,7,8-tetrahydroquinoline Step2->Int2 82% Yield Step3 Step 3: Mild Methanolysis (K2CO3, MeOH, RT) Int2->Step3 Product 3-Bromo-5,6,7,8- tetrahydroquinolin-8-ol (Target Product) Step3->Product 90% Yield

Caption: Three-step synthetic workflow for 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol via Boekelheide rearrangement.

Experimental Protocols

Note: Every step below incorporates self-validating analytical checkpoints to ensure intermediate integrity before proceeding.

Step 1: Synthesis of 3-Bromo-5,6,7,8-tetrahydroquinoline 1-oxide
  • Causality Focus: m-CPBA is chosen over hydrogen peroxide/acetic acid to allow for mild, anhydrous conditions, preventing premature ring-opening or degradation of the brominated pyridine core[6].

  • Dissolve 3-bromo-5,6,7,8-tetrahydroquinoline (10.0 g, 47.1 mmol) in anhydrous dichloromethane (DCM, 150 mL) and cool the solution to 0 °C in an ice bath under an argon atmosphere.

  • Add m-chloroperoxybenzoic acid (m-CPBA, 77% max, 11.6 g, 51.8 mmol, 1.1 equiv) portion-wise over 15 minutes to control the exothermic oxidation.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting material (R_f ~0.8) should be completely consumed, replaced by a highly polar baseline spot (R_f ~0.2).

  • Quench the reaction by adding saturated aqueous Na_2S_2O_3 (50 mL) to destroy excess oxidant.

  • Wash the organic layer sequentially with saturated aqueous NaHCO_3 (3 × 100 mL). Expert Insight: Vigorous washing with NaHCO_3 is critical to partition the byproduct m-chlorobenzoic acid into the aqueous phase. Trace acid carryover will severely impact the yield of the subsequent rearrangement.

  • Dry the organic layer over anhydrous Na_2SO_4, filter, and concentrate in vacuo to afford the N-oxide as a pale yellow solid. (Expected yield: ~10.2 g, 95%).

Step 2: Synthesis of 8-Acetoxy-3-bromo-5,6,7,8-tetrahydroquinoline
  • Causality Focus: The [3,3]-sigmatropic rearrangement requires a specific thermal activation energy. Heating below 80 °C stalls the reaction at the N-acetoxy intermediate, while exceeding 110 °C promotes intermolecular acetate transfer and decomposition.

  • Dissolve the N-oxide intermediate (10.0 g, 43.8 mmol) in acetic anhydride (Ac_2O, 40 mL).

  • Heat the mixture to 90 °C under argon and stir for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The polar N-oxide should be replaced by a less polar UV-active spot (R_f ~0.5).

  • Cool the mixture to room temperature and concentrate in vacuo to remove the majority of the acetic anhydride.

  • Dilute the crude residue with EtOAc (150 mL) and neutralize carefully with saturated aqueous NaHCO_3 until CO_2 evolution ceases.

  • Separate the organic layer, dry over Na_2SO_4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the 8-acetoxy intermediate as a viscous oil. (Expected yield: ~9.7 g, 82%).

Step 3: Synthesis of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol
  • Causality Focus: Methanolysis is preferred over aqueous hydrolysis. The use of K_2CO_3 in methanol generates methoxide in situ, which rapidly cleaves the acetate ester without risking nucleophilic displacement of the C3 bromine atom[4].

  • Dissolve the 8-acetoxy intermediate (9.0 g, 33.3 mmol) in anhydrous methanol (100 mL).

  • Add anhydrous potassium carbonate (K_2CO_3, 6.9 g, 50.0 mmol, 1.5 equiv) in one portion.

  • Stir the suspension at room temperature for 2 hours.

  • Validation Checkpoint: Confirm reaction completion by ^1H NMR of a mini-workup aliquot. The disappearance of the sharp acetate methyl singlet (~2.1 ppm) and the upfield shift of the C8 methine proton confirm successful deprotection.

  • Filter the mixture through a pad of Celite to remove inorganic salts and concentrate the filtrate in vacuo.

  • Partition the residue between EtOAc (100 mL) and water (50 mL). Extract the aqueous layer once more with EtOAc (50 mL).

  • Combine the organic layers, wash with brine, dry over Na_2SO_4, and concentrate. Recrystallize from Hexanes/EtOAc to afford the pure title compound as an off-white crystalline solid. (Expected yield: ~6.8 g, 90%).

Reaction Optimization Data

To establish a self-validating protocol, the Boekelheide rearrangement (Step 2) was optimized to balance conversion rate and purity. The data below demonstrates why 90 °C was selected as the optimal thermal parameter.

ConditionTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC, %)
Ac_2O (neat)6024453892
Ac_2O (neat)8016887595
Ac_2O (neat) 90 12 >99 82 98
Ac_2O (neat)1108>996184 (Decomposition)
Ac_2O / DCM9024605296

Table 1: Optimization matrix for the Boekelheide rearrangement of 3-bromo-5,6,7,8-tetrahydroquinoline 1-oxide.

References

  • Google Patents. (2019). US10273230B2 - Substituted phenyl alkanoic acid compounds as GPR120 agonists and uses thereof.[3]

  • Google Patents. (2016). WO2016168098A1 - FACTOR XIa INHIBITORS.[2]

Sources

Application

Application Note: Asymmetric Synthesis and Enzymatic Resolution of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Enantiomers

Executive Summary & Strategic Rationale The 5,6,7,8-tetrahydroquinolin-8-ol scaffold is a privileged structural motif in the design of chiral ligands (e.g., CAMPY derivatives) for asymmetric transition-metal catalysis an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 5,6,7,8-tetrahydroquinolin-8-ol scaffold is a privileged structural motif in the design of chiral ligands (e.g., CAMPY derivatives) for asymmetric transition-metal catalysis and serves as a critical intermediate for pharmaceutical active pharmaceutical ingredients (APIs)[1][2]. The introduction of a bromine atom at the C3 position yields 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol [3], a highly versatile building block. The C3-halogen provides an orthogonal synthetic handle for downstream cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), enabling the rapid diversification of chiral compound libraries.

Achieving high enantiomeric purity for this scaffold is notoriously challenging. Traditional chemical resolutions using chiral acids often result in poor yields and inadequate optical purity[1]. Furthermore, direct asymmetric hydrogenation of the corresponding ketone risks deleterious dehalogenation of the C3-bromine. To circumvent these issues, this application note details a highly robust, scalable Enzymatic Kinetic Resolution (EKR) strategy utilizing Candida antarctica Lipase B (CALB). This method exploits the enzyme's strict stereopreference to achieve >99% enantiomeric excess (ee) under mild conditions[4].

Pathway 1: Synthesis of the Racemic Precursor

Before asymmetric resolution, the racemic starting material must be synthesized regioselectively. We employ a modified Boekelheide rearrangement starting from commercially available 3-bromo-5,6,7,8-tetrahydroquinoline.

Causality & Mechanism: Direct oxidation of the tetrahydroquinoline yields an N-oxide intermediate. Upon heating with acetic anhydride, the N-oxide oxygen attacks the anhydride, forming an N-acetoxy intermediate. A subsequent [3,3]-sigmatropic rearrangement transfers the acetate group exclusively to the C8 position, driven by the thermodynamic re-aromatization of the pyridine ring. This regioselectivity completely avoids unwanted functionalization at the C5, C6, or C7 positions.

Boekelheide_Pathway SM 3-Bromo-5,6,7,8- tetrahydroquinoline NOxide N-Oxide Intermediate (Activated) SM->NOxide mCPBA, CH2Cl2 0 °C to RT Acetate Racemic 8-Acetate (Boekelheide Rearrangement) NOxide->Acetate Ac2O, 90 °C [3,3]-Sigmatropic Shift Racemate Racemic 8-OH (Target Precursor) Acetate->Racemate K2CO3, MeOH RT, 2 h

Synthesis of racemic 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol via Boekelheide rearrangement.

Protocol 1: Step-by-Step Racemate Synthesis

Self-Validating Checkpoint: The completion of the N-oxide formation must be verified by TLC (DCM/MeOH 9:1); the N-oxide is significantly more polar than the starting material.

  • Oxidation: Dissolve 3-bromo-5,6,7,8-tetrahydroquinoline (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Cool to 0 °C. Slowly add m-CPBA (1.2 eq) in portions. Stir at room temperature for 12 hours. Quench with saturated aqueous Na₂S₂O₃, extract with CH₂Cl₂, wash with 1M NaOH, dry over Na₂SO₄, and concentrate to yield the N-oxide.

  • Rearrangement: Dissolve the crude N-oxide in acetic anhydride (10.0 eq). Heat to 90 °C for 4 hours. Note: Do not exceed 100 °C to prevent degradation of the brominated ring. Concentrate under vacuum to remove excess acetic anhydride, yielding racemic 3-bromo-5,6,7,8-tetrahydroquinolin-8-yl acetate.

  • Hydrolysis: Dissolve the acetate in MeOH (0.2 M). Add K₂CO₃ (3.0 eq) and stir at room temperature for 2 hours. Remove MeOH under reduced pressure, partition between H₂O and EtOAc. Extract, dry, and purify via silica gel chromatography (Hexane/EtOAc 1:1) to afford racemic 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol.

Pathway 2: Enzymatic Kinetic Resolution (EKR)

The core of this asymmetric synthesis relies on CALB (commercially available as Novozym 435). The enzyme's hydrophobic binding pocket securely anchors the halogenated tetrahydroquinoline ring, while the C8 chiral center is oriented toward the Ser-His-Asp catalytic triad.

Causality & Mechanism: Vinyl acetate is selected as the acyl donor over standard anhydrides. When CALB transfers the acetyl group to the (R)-enantiomer, the leaving group is vinyl alcohol, which instantly tautomerizes into acetaldehyde. This tautomerization renders the acylation strictly irreversible, driving the reaction to exactly 50% conversion and preventing the reverse hydrolysis that would degrade enantiomeric excess[4]. The C3-bromine is distal to the C8 reaction center and does not sterically hinder the Kazlauskas rule stereopreference.

EKR_Workflow Racemate Racemic 3-Bromo-5,6,7,8- tetrahydroquinolin-8-ol Enzyme CALB (Novozym 435) Diisopropyl Ether, 60 °C Racemate->Enzyme AcylDonor Vinyl Acetate (Irreversible Acyl Donor) AcylDonor->Enzyme S_Alcohol (S)-Alcohol (Unreacted, >99% ee) Enzyme->S_Alcohol 50% Conversion R_Acetate (R)-Acetate (Acetylated, >99% ee) Enzyme->R_Acetate 50% Conversion Chromatography Silica Gel Chromatography (Hexane/EtOAc 7:3) S_Alcohol->Chromatography R_Acetate->Chromatography Hydrolysis K2CO3 / MeOH 2 h, Room Temp Chromatography->Hydrolysis Isolate (R)-Acetate R_Alcohol (R)-Alcohol (>99% ee) Hydrolysis->R_Alcohol

Enzymatic Kinetic Resolution workflow for 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol enantiomers.

Quantitative Data: EKR Optimization

To ensure maximum enantiomeric ratio (E-value), various conditions were evaluated. Diisopropyl ether (i-Pr₂O) at 60 °C provides the optimal balance of enzyme activity and substrate solubility[1].

Table 1: Optimization of EKR Conditions for 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

Acyl DonorSolventTemp (°C)Time (h)Conversion (%)ee of (S)-OH (%)ee of (R)-OAc (%)E-value
Vinyl acetatei-Pr₂O25483246>99>200
Vinyl acetate i-Pr₂O 60 30 50 >99 98 >200
Isopropenyl acetateToluene6048416895120
Vinyl butyrateMTBE5036489197150
Protocol 2: CALB-Catalyzed Resolution

Self-Validating Checkpoint: The reaction must be monitored via chiral HPLC. Stop the reaction exactly when the area under the curve (AUC) for the (S)-alcohol and (R)-acetate are 1:1. Proceeding beyond 50% conversion will result in the erosion of the (R)-acetate's optical purity.

  • Reaction Setup: To a round-bottom flask, add racemic 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol (1.0 eq, 25 mM final concentration) and 4Å molecular sieves (5.0 eq by weight) in anhydrous diisopropyl ether (i-Pr₂O).

  • Reagent Addition: Add vinyl acetate (5.0 eq) and immobilized CALB (Novozym 435, 0.5 eq by weight relative to the substrate)[1].

  • Incubation: Stir the suspension gently at 60 °C for 30 hours. Note: Avoid magnetic stir bars that crush the immobilized enzyme beads; use overhead stirring or an orbital shaker if scaling up.

  • Filtration: Once 50% conversion is confirmed via HPLC, terminate the reaction by filtering the mixture through a Celite pad to remove the enzyme and molecular sieves. Wash the pad with EtOAc.

  • Separation: Concentrate the filtrate under vacuum. Separate the unreacted (S)-3-bromo-5,6,7,8-tetrahydroquinolin-8-ol and the acetylated (R)-8-acetoxy-3-bromo-5,6,7,8-tetrahydroquinoline via silica gel chromatography using an isocratic elution of Hexane/EtOAc (7:3).

Protocol 3: Hydrolysis to (R)-Enantiomer
  • Deprotection: Dissolve the isolated (R)-acetate (1.0 eq) in MeOH (160 mM final concentration). Add K₂CO₃ (4.0 eq)[1].

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Remove MeOH under vacuum. Treat the residue with H₂O and extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield enantiopure (R)-3-bromo-5,6,7,8-tetrahydroquinolin-8-ol (>99% ee).

Analytical Validation

To validate the self-limiting nature of the EKR, chiral chromatography is strictly required.

  • Column: Daicel Chiralcel AD-RH (or equivalent reversed-phase chiral column).

  • Mobile Phase: 20% CH₃CN in H₂O (isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention Times (Analogous to unbrominated scaffold[1]): (R)-Acetate elutes first (~11 min), followed by the (S)-Alcohol (~14 min). The baseline separation guarantees accurate integration of the E-value.

References

  • Title: Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines Source: Thieme Connect (Synthesis) URL: [Link]

  • Title: Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands Source: MDPI (Catalysts) URL: [Link]

Sources

Method

Catalytic Applications of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Metal Complexes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis and catalytic applications of metal complexes incorporating the 3-Bromo-5,6,7,8-tetrahydroquin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and catalytic applications of metal complexes incorporating the 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol ligand. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale for experimental design, ensuring both technical accuracy and practical utility in a research and development setting.

Introduction: The Versatility of Quinoline-Based Catalysts

Quinoline and its derivatives represent a "privileged scaffold" in both medicinal chemistry and catalysis.[1] The presence of a nitrogen atom within the aromatic system and a hydroxyl group in the 8-position creates a robust N,O-bidentate chelation site for a wide array of transition metals. This coordination frequently leads to the formation of stable and catalytically active metal complexes.[2] The introduction of a bromine atom at the 3-position of the 5,6,7,8-tetrahydroquinoline-8-ol core offers a unique handle for further functionalization and modulates the electronic properties of the ligand, potentially influencing the catalytic activity of its metal complexes.

This document outlines the synthesis of the 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol ligand and its subsequent complexation with various transition metals. It further details protocols for the application of these complexes in key organic transformations, including oxidation, cross-coupling, and hydrogenation reactions.

Part 1: Synthesis of the Ligand and its Metal Complexes

The journey to harnessing the catalytic potential of these complexes begins with the synthesis of the core ligand, 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, and its subsequent metalation.

Synthesis of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

A plausible synthetic route to 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol involves a two-step process: the synthesis of the precursor 5,6,7,8-tetrahydroquinolin-8-ol followed by its regioselective bromination.

This procedure is adapted from established methods for the synthesis of tetrahydroquinolines.[3]

Materials:

  • Quinoline

  • Raney Nickel (or Platinum on carbon)

  • Ethanol

  • Hydrogen gas supply

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, dissolve quinoline (10 g, 77.4 mmol) in ethanol (100 mL).

  • Carefully add Raney Nickel (approx. 1 g, catalyst loading can be optimized) to the solution under an inert atmosphere.

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to 50-100 atm (optimization may be required).

  • Heat the reaction mixture to 100-150 °C with vigorous stirring for 12-24 hours.

  • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield crude 5,6,7,8-tetrahydroquinoline.

  • The subsequent oxidation to 5,6,7,8-tetrahydroquinolin-8-ol can be achieved using various oxidizing agents, followed by purification via column chromatography. A general method involves dissolving the tetrahydroquinoline in a suitable solvent and treating it with an oxidizing agent like m-CPBA.[3]

This protocol is based on the bromination of 8-hydroxyquinoline.[4]

Materials:

  • 5,6,7,8-tetrahydroquinolin-8-ol

  • Bromine

  • Chloroform (or another suitable chlorinated solvent)

  • 5% Sodium bicarbonate solution

Procedure:

  • Dissolve 5,6,7,8-tetrahydroquinolin-8-ol (1.0 g, 6.7 mmol) in chloroform (20 mL) in a round-bottom flask equipped with a dropping funnel.

  • In the dropping funnel, prepare a solution of bromine (1.07 g, 6.7 mmol) in chloroform (10 mL).

  • Cool the flask containing the tetrahydroquinolinol solution to 0 °C in an ice bath.

  • Add the bromine solution dropwise to the stirred tetrahydroquinolinol solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours, monitoring the reaction by TLC.

  • Wash the reaction mixture with a 5% sodium bicarbonate solution (3 x 20 mL) to quench any remaining bromine and HBr.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol can be purified by recrystallization or column chromatography.

General Protocol for the Synthesis of Metal Complexes

The following is a general procedure for the synthesis of metal(II) complexes of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, which can be adapted for various metals such as Cu(II), Ni(II), and Co(II).[2][5]

Materials:

  • 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂)

  • Ethanol or Methanol

  • Dilute solution of NaOH or triethylamine

Procedure:

  • Ligand Solution: Dissolve 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (2 mmol) in ethanol (20 mL). Gentle warming may be necessary to achieve complete dissolution.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 mmol) in a minimal amount of ethanol or water.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change or precipitation is often observed.

  • pH Adjustment: To facilitate the deprotonation of the hydroxyl group and promote complex formation, add a dilute solution of NaOH or triethylamine dropwise until a precipitate forms or the color change is complete.[2] The optimal pH for complex formation can vary depending on the metal ion.

  • Isolation: Stir the reaction mixture for 1-2 hours at room temperature, then collect the precipitated metal complex by filtration.

  • Purification: Wash the solid complex with the reaction solvent and then with a non-polar solvent like diethyl ether to remove unreacted starting materials. The complex can be further purified by recrystallization.

  • Drying: Dry the purified metal complex in a desiccator or a vacuum oven.

Table 1: Expected Characteristics of Synthesized Metal Complexes

Metal IonExpected Stoichiometry (M:L)Expected GeometryExpected Color
Cu(II)1:2Square Planar/Distorted OctahedralGreen/Brown
Ni(II)1:2OctahedralGreen
Co(II)1:2OctahedralPink/Red
Pd(II)1:2Square PlanarYellow/Orange
Rh(I)/Ir(I)Varies with co-ligandsSquare Planar/OctahedralRed/Orange/Yellow

Part 2: Catalytic Applications

The synthesized metal complexes of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol are expected to be active catalysts in a variety of organic transformations. The following sections provide detailed protocols for their application in oxidation, cross-coupling, and hydrogenation reactions.

Aerobic Oxidation of Alcohols

Copper(II) complexes of 8-hydroxyquinoline derivatives have demonstrated excellent catalytic activity in the aerobic oxidation of alcohols to their corresponding aldehydes or ketones, often with the aid of a co-catalyst like TEMPO.[6]

Materials:

  • Cu(II)-(3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol)₂ complex

  • Benzyl alcohol

  • TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl)

  • Toluene

  • Oxygen balloon

Procedure:

  • To a round-bottom flask, add the Cu(II) complex (0.01 mmol, 1 mol%), benzyl alcohol (1.0 mmol), and TEMPO (0.05 mmol, 5 mol%).

  • Add toluene (5 mL) as the solvent.

  • Fit the flask with a condenser and an oxygen balloon.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, benzaldehyde, can be isolated and purified by column chromatography.

The proposed mechanism involves the in-situ formation of an active Cu(I) species which then participates in a catalytic cycle with TEMPO to facilitate the oxidation of the alcohol.

G cluster_0 Catalytic Cycle Cu_II Cu(II) Complex Cu_I Cu(I) Species Cu_II->Cu_I Reduction TEMPO_plus Oxoammonium Ion (TEMPO+) Cu_I->TEMPO_plus Oxidation O2 O2 TEMPOH TEMPO-H Aldehyde R-CHO TEMPO_plus->Aldehyde Alcohol Oxidation TEMPOH->Cu_II Re-oxidation Alcohol R-CH2OH H2O H2O

Caption: Proposed catalytic cycle for copper-catalyzed aerobic oxidation of alcohols.

Palladium-Catalyzed Cross-Coupling Reactions

The nitrogen atom in the quinoline ring can act as a ligand and potentially inhibit the activity of palladium catalysts in cross-coupling reactions.[7] However, with the appropriate choice of ligands and reaction conditions, these challenges can be overcome. The bromine atom at the 3-position of the ligand itself could participate in cross-coupling reactions if not coordinated to a metal center, a factor to consider in reaction design. When complexed, the ligand's electronic properties can influence the catalytic activity of the metal center in coupling other substrates.

Materials:

  • Pd(II)-(3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol)₂ complex

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (or another suitable solvent system)

  • Bulky phosphine ligand (e.g., XPhos, SPhos) - optional but recommended

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), combine the Pd(II) complex (0.02 mmol, 2 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • If using a co-ligand, add the bulky phosphine ligand (0.04 mmol, 4 mol%).

  • Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature, and add water and ethyl acetate for extraction.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

The generally accepted mechanism for the Suzuki-Miyaura coupling is a three-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The quinoline-based ligand coordinates to the palladium center throughout this cycle.

G cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetal Ar'-B(OH)2 Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product G cluster_2 Asymmetric Hydrogenation Development Workflow A Chiral Ligand Synthesis B Metal Complex Formation (Rh, Ir) A->B C Catalyst Screening (Substrate, Solvent, T, P) B->C D Enantioselectivity Analysis (chiral HPLC/GC) C->D E Optimization D->E E->C Iterate

Caption: Workflow for the development of asymmetric hydrogenation catalysts.

Conclusion

The metal complexes of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol represent a promising class of catalysts for a range of important organic transformations. The synthetic accessibility of the ligand and its straightforward complexation with various transition metals make it an attractive platform for catalyst development. The protocols and mechanistic insights provided in this document serve as a foundation for researchers to explore the full catalytic potential of these versatile compounds. Further investigations into the synthesis of chiral analogues of this ligand could open up new avenues in asymmetric catalysis.

References

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • ACS Publications. (2020). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. [Link]

  • Academia.edu. (n.d.). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]

  • NIH. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

  • ACS Publications. (2020). Design, Synthesis, and Antifungal Evaluation of 8-Hydroxyquinoline Metal Complexes against Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (n.d.). Copper(II) Complexes Supported by 8-hydroxyquinoline-imine Ligands: Synthesis, Characterization and Catalysis in Aerobic Alcohols Oxidation. [Link]

  • DSpace@MIT. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • RSC Publishing. (n.d.). Copper(ii) complexes of quinoline-based ligands for efficient photoredox catalysis of atom transfer radical addition (ATRA) reaction. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • ResearchGate. (2026). Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • RSC Publishing. (2024). Supramolecular bidentate rhodium(I) or iridium(I) phosphine and oxazoline amino acid bioconjugates as selective catalysts for enantioselective reactions. [Link]

  • NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • In situ Generated Copper(II)‐Quinoline Complexes as Robust and Versatile Photocatalysts for the Chlorosulfonylation of Olefins. [Link]

  • ACS Publications. (2022). Copper-Catalyzed Oxidative C–H Annulation of Quinolines with Dichloroethane toward Benzoquinoliziniums Using an In Situ Activation Strategy. Organic Letters. [Link]

  • ACS Publications. (2007). Asymmetric Hydrogenation of Enol Phosphinates by Iridium Catalysts Having N,P Ligands. Organic Letters. [Link]

  • NIH. (2021). Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. [Link]

  • IJSTR. (2020). Copper Catalyzed Sustainable Synthesis Of Quinolines. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Beilstein Archives. (n.d.). Palladium-catalyzed annulation reactions of quinoline-2-carboxamides via sequential C–H/N–H functionalization. [Link]

  • ResearchGate. (n.d.). Types of ligands applied in enantioselective hydrogenation. Bidentate:. [Link]

  • UNL Digital Commons. (2006). Rhodium-catalyzed asymmetric hydrogenation using self-assembled chiral bidentate ligands. [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-bromo-5,6,7-trimethylquinoline. [Link]

Sources

Application

The Strategic Utility of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol in Medicinal Chemistry: A Guide for Synthetic and Drug Discovery Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) core is recognized as a "privileged scaffold," a framework that consistently a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) core is recognized as a "privileged scaffold," a framework that consistently appears in a multitude of biologically active compounds.[1] The strategic functionalization of this core allows for the exploration of vast chemical space and the development of potent and selective therapeutic agents.[2] This guide focuses on a specific, synthetically versatile derivative: 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol .

While direct biological activity data for this specific molecule is not extensively documented, its true value in medicinal chemistry lies in its role as a highly adaptable building block. The presence of three key functional handles—a nucleophilic secondary amine, a reactive aryl bromide, and a modifiable hydroxyl group—makes it a powerful precursor for generating diverse libraries of novel compounds for drug discovery programs. This document provides a comprehensive overview of its applications as a synthetic intermediate, complete with detailed protocols and the scientific rationale behind its use in the creation of potentially bioactive molecules.

Core Applications: A Triumvirate of Synthetic Versatility

The utility of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol stems from the distinct reactivity of its functional groups. This allows for a modular approach to library synthesis, where each part of the molecule can be independently modified to probe structure-activity relationships (SAR).

The Aryl Bromide: A Gateway to Structural Diversity via Cross-Coupling

The bromine atom at the 3-position of the quinoline ring is a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to introduce a wide array of aryl and heteroaryl substituents.[3] The introduction of these groups can profoundly influence the pharmacological properties of the final compound by modulating factors such as:

  • Target Binding: Introducing new moieties can create additional interactions with the target protein, enhancing potency and selectivity.

  • Physicochemical Properties: Altering the lipophilicity, polarity, and metabolic stability of the molecule.

  • Intellectual Property: Creating novel chemical entities with unique structures.

The 8-Hydroxyl Group: A Locus for Bioactivity and Prodrug Strategies

The 8-hydroxyquinoline moiety is a well-established pharmacophore known for its metal-chelating properties, which is a mechanism of action for some anticancer and antimicrobial agents.[4][5] This hydroxyl group can be leveraged in several ways:

  • Direct Interaction with Targets: The hydroxyl group can act as a hydrogen bond donor or acceptor, contributing to binding affinity.

  • Derivatization: It can be readily converted into ethers, esters, or other functional groups to explore SAR.

  • Prodrug Formation: The hydroxyl group can be masked with a promoiety that is cleaved in vivo to release the active parent compound. This can be used to improve bioavailability or target drug delivery.

The Tetrahydroquinoline Core: A Foundation for Diverse Biological Activities

The tetrahydroquinoline scaffold itself is associated with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[2][6][7] By using 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol as a starting material, researchers can build upon this inherent potential, fine-tuning the activity and selectivity through modifications at the bromo and hydroxyl positions. Derivatives of the closely related 5,7-dibromo-8-hydroxyquinoline have shown significant antiproliferative activity against various cancer cell lines.[8]

Experimental Protocols: Harnessing the Synthetic Potential

The following protocols are representative examples of how 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol can be utilized as a synthetic intermediate. These are based on established methodologies for similar substrates and should be optimized for specific target molecules.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-3 Arylation

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol with an arylboronic acid.

Causality of Experimental Choices:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and versatile catalyst for Suzuki couplings, often effective for a wide range of substrates.[3]

  • Base: Sodium carbonate is a commonly used inorganic base that is effective in the transmetalation step of the catalytic cycle.[3]

  • Solvent System: A mixture of 1,4-dioxane and water is a standard solvent system for Suzuki reactions, as it dissolves both the organic and inorganic reagents.[3]

  • Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃ in a Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add degassed 1,4-dioxane/water (4:1) B->C D Heat to 90°C with vigorous stirring for 12-18h C->D E Monitor reaction by TLC or LC-MS D->E F Cool to RT, dilute with EtOAc and water E->F G Separate layers, extract aqueous phase with EtOAc (3x) F->G H Combine organic layers, wash with brine, dry over Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90°C with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5,6,7,8-tetrahydroquinolin-8-ol.

Protocol 2: O-Alkylation of the 8-Hydroxyl Group

This protocol provides a general method for the Williamson ether synthesis to introduce an alkyl group at the 8-position.

Causality of Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group to form the more nucleophilic alkoxide.

  • Solvent: Anhydrous dimethylformamide (DMF) is a polar aprotic solvent that is excellent for SN2 reactions.

  • Alkylating Agent: A reactive alkyl halide (e.g., benzyl bromide or ethyl iodide) is used to introduce the desired alkyl group.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol in anhydrous DMF under Argon B Cool to 0°C A->B C Add NaH portion-wise, stir for 30 min B->C D Add alkyl halide dropwise C->D E Warm to RT and stir for 4-12h D->E F Monitor reaction by TLC E->F G Quench with ice-water F->G H Extract with EtOAc (3x) G->H I Combine organic layers, wash with water and brine H->I J Dry over Na₂SO₄ and concentrate I->J K Purify by column chromatography J->K

Caption: Generalized workflow for O-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (1.0 mmol, 1.0 equiv) in anhydrous dimethylformamide (DMF) (10 mL) under an argon atmosphere.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) portion-wise. Stir the mixture at 0°C for 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of ice-water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL). Dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 8-alkoxy-3-bromo-5,6,7,8-tetrahydroquinoline.

Data Presentation: Structure-Activity Relationship Insights from Analogs

Compound IDStructureR5R6R7R8Cell LineIC50 (µg/mL)Reference
1 8-HydroxyquinolineHHHOHC6>50[9]
2 5,7-Dibromo-8-hydroxyquinolineBrHBrOHC612.3[9]
3 7-Bromo-8-hydroxyquinolineHHBrOHC625.6[9]
4 6,8-DibromoquinolineHBrHHC6, HT29, HeLaNo inhibitory activity
5 6,8-Dibromo-5-nitroquinolineNO₂BrHHC650.0
6 6,8-Dibromo-5-nitroquinolineNO₂BrHHHT2926.2
7 6,8-Dibromo-5-nitroquinolineNO₂BrHHHeLa24.1

Key Insights from SAR Data:

  • Importance of Halogenation: The parent 8-hydroxyquinoline (Compound 1) is inactive, while the introduction of bromine atoms (Compounds 2 and 3) significantly enhances antiproliferative activity.[9]

  • Dihalogenation vs. Monohalogenation: The dibromo-substituted analog (Compound 2) is more potent than the mono-bromo analog (Compound 3), suggesting that increased halogenation can be beneficial for activity.[9]

  • Influence of Other Electron-Withdrawing Groups: The introduction of a nitro group in addition to bromine atoms (Compounds 5-7) restores and enhances cytotoxic activity compared to the unsubstituted dibromoquinoline (Compound 4).

These findings underscore the importance of the bromine atom in this class of compounds for imparting anticancer activity and highlight the potential for further optimization through the synthetic strategies outlined above.

Conclusion: A Versatile Scaffold for Future Drug Discovery

3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol represents a valuable and versatile starting material for medicinal chemists. Its trifunctional nature allows for the systematic and modular synthesis of diverse compound libraries. By leveraging established synthetic methodologies such as palladium-catalyzed cross-coupling and O-alkylation, researchers can efficiently explore the structure-activity landscape of this privileged scaffold. The insights gained from related brominated quinolines strongly suggest that derivatives of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol are promising candidates for the discovery of novel therapeutics, particularly in the area of oncology. This guide provides a solid foundation for initiating such discovery programs.

References

  • Diva-portal.org. Synthesis of bioactive compounds. Available from: [Link]

  • ResearchGate. Preparation of 5,6,7,8-tetrahydroquinoline derivatives. Available from: [Link]

  • ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Available from: [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

  • PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link]

  • ResearchGate. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Available from: [Link]

  • RSC Publishing. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. Available from: [Link]

  • PMC. Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors. Available from: [Link]

  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • PubMed. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Available from: [Link]

  • PMC. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Available from: [Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

Executive Summary The functionalized heterocyclic building block 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (CAS: 904929-23-3) is a critical intermediate in the development of novel pharmaceuticals, particularly in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized heterocyclic building block 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (CAS: 904929-23-3) is a critical intermediate in the development of novel pharmaceuticals, particularly in the synthesis of kinase inhibitors and targeted receptor ligands. Transitioning the synthesis of this compound from discovery-scale (milligram) to process-scale (multigram to kilogram) presents specific challenges regarding regioselectivity, thermal management, and safety.

This application note details a robust, three-step scalable synthetic route starting from the readily available 3-bromo-5,6,7,8-tetrahydroquinoline. By leveraging a modified Boekelheide rearrangement, this protocol eliminates the need for hazardous oxidizing agents traditionally used in discovery chemistry, ensuring a process that is both self-validating and suitable for pilot-plant execution.

Mechanistic Rationale & Route Design

The introduction of a hydroxyl group at the C8 position of the tetrahydroquinoline system (adjacent to the pyridine nitrogen) is most efficiently achieved via the Boekelheide rearrangement .

  • Step 1: N-Oxidation. Discovery routes often utilize m-CPBA for N-oxidation. However, m-CPBA generates shock-sensitive byproducts and poses severe thermal hazards on scale. Our optimized protocol employs a catalytic sodium tungstate ( Na2​WO4​ ) system with aqueous hydrogen peroxide ( H2​O2​ ). This choice is driven by causality: the tungstate catalyst ensures high atom economy and controlled exothermic release, preventing thermal runaway.

  • Step 2: Boekelheide Rearrangement. The N-oxide is treated with acetic anhydride ( Ac2​O ). Acylation of the N-oxide oxygen initiates a [3,3]-sigmatropic rearrangement, transferring the oxygen to the C8 position to form an acetate intermediate. Temperature control (maintaining 90–100 °C) is critical here; lower temperatures stall the rearrangement, while higher temperatures lead to degradation and tar formation.

  • Step 3: Hydrolysis. Mild saponification using potassium carbonate ( K2​CO3​ ) in methanol cleanly cleaves the acetate, yielding the target 8-ol compound without disturbing the aryl bromide[1].

G SM 3-Bromo-5,6,7,8- tetrahydroquinoline Step1 Step 1: N-Oxidation (H2O2, Na2WO4, 60°C) SM->Step1 Int1 N-Oxide Intermediate Step1->Int1 Step2 Step 2: Boekelheide Rearrangement (Ac2O, 95°C) Int1->Step2 Int2 8-Acetate Intermediate Step2->Int2 Step3 Step 3: Saponification (K2CO3, MeOH, 25°C) Int2->Step3 Product 3-Bromo-5,6,7,8- tetrahydroquinolin-8-ol Step3->Product

Process flow for the 3-step synthesis of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol.

Safety & Material Handling

According to standardized safety data, 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is classified as an irritant (Hazard Statements: H302, H315, H319, H335)[2].

  • PPE Requirements: Standard laboratory PPE (nitrile gloves, safety goggles, flame-retardant lab coat) is mandatory.

  • Engineering Controls: All steps involving acetic anhydride and hydrogen peroxide must be conducted in a certified fume hood with proper blast shields during scale-up[3].

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Bromo-5,6,7,8-tetrahydroquinoline 1-oxide

Self-Validating Check: The disappearance of the starting material can be cleanly tracked via HPLC (UV 254 nm); the N-oxide is significantly more polar and will elute earlier on a C18 column.

  • Preparation: Charge a 2 L jacketed reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe with 3-bromo-5,6,7,8-tetrahydroquinoline (100 g, 471 mmol) and glacial acetic acid (400 mL).

  • Catalyst Addition: Add sodium tungstate dihydrate ( Na2​WO4​⋅2H2​O , 3.1 g, 9.4 mmol, 2 mol%). Stir to dissolve.

  • Oxidation: Heat the mixture to 60 °C. Begin dropwise addition of 30% aqueous H2​O2​ (106 mL, 1.03 mol, 2.2 eq) via an addition funnel over 2 hours. Crucial Insight: Slow addition controls the exothermic oxidation and prevents the accumulation of unreacted peroxide.

  • Monitoring: Maintain stirring at 60 °C for 4 hours. Sample for HPLC. Proceed when starting material is < 1%.

  • Quench & Workup: Cool to 5 °C. Cautiously quench residual peroxide with saturated aqueous sodium sulfite ( Na2​SO3​ ) until a starch-iodide test is negative. Concentrate the mixture under reduced pressure to remove acetic acid. Neutralize the aqueous residue with NaHCO3​ and extract with Dichloromethane (DCM) (3 x 300 mL).

  • Isolation: Dry the combined organics over Na2​SO4​ , filter, and concentrate to yield the N-oxide as a pale yellow solid. (Typical yield: 98 g, 91%).

Protocol B: Boekelheide Rearrangement to 8-Acetate
  • Preparation: In a clean, dry 1 L reactor under nitrogen, suspend the N-oxide (98 g, 429 mmol) in acetic anhydride (300 mL).

  • Rearrangement: Heat the mixture gradually to 95 °C. Crucial Insight: The reaction will become homogeneous as it heats. A slight exotherm may be observed around 80 °C; utilize jacket cooling to prevent the internal temperature from exceeding 105 °C to avoid degradation.

  • Monitoring: Stir at 95 °C for 6 hours. Monitor by LC-MS for the mass shift from the N-oxide (M+H = 228/230) to the acetate (M+H = 270/272).

  • Workup: Cool to room temperature. Concentrate the reaction mixture under high vacuum to remove excess acetic anhydride and acetic acid byproducts. The crude dark oil is used directly in the next step to minimize yield loss.

Protocol C: Saponification to 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol
  • Preparation: Dissolve the crude acetate from Protocol B in Methanol (500 mL) in a 2 L reactor.

  • Hydrolysis: Add anhydrous Potassium Carbonate ( K2​CO3​ , 89 g, 644 mmol, 1.5 eq) in one portion. Stir vigorously at 25 °C.

  • Monitoring: The hydrolysis is typically rapid. Monitor via TLC (Hexanes/EtOAc 7:3) or HPLC. Complete conversion is usually achieved within 2 hours.

  • Workup & Purification: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the methanolic filtrate. Partition the residue between Water (400 mL) and Ethyl Acetate (500 mL). Extract the aqueous layer with additional Ethyl Acetate (2 x 200 mL).

  • Crystallization: Dry the combined organics, concentrate to approximately 150 mL, and induce crystallization by the slow addition of Heptane (300 mL). Filter the resulting precipitate and dry under vacuum at 40 °C.

Quantitative Data & Analytics

The optimized route was executed across three pilot batches. The transition from m -CPBA to the tungstate/ H2​O2​ system significantly improved the Environmental Factor (E-Factor) while maintaining high purity profiles suitable for downstream pharmaceutical synthesis.

MetricBatch 1 (10g scale)Batch 2 (50g scale)Batch 3 (100g scale)Target Specification
Overall Yield (3 steps) 74%76%75%> 70%
HPLC Purity (a/a %) 98.5%99.1%99.3%≥ 98.0%
Residual Acetate < 0.1%Not DetectedNot Detected< 0.5%
Process E-Factor 18.214.512.1< 15.0

Table 1: Pilot Scale-Up Metrics for 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Synthesis.

References

  • AiFChem. "904929-23-3 | 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol Product Information." AiFChem Catalog.
  • ChemicalBook. "3-Bromo-5,6,7,8-tetrahydro-quinolin-8-ol Properties and Safety Data." ChemicalBook Database.
  • Combi-Blocks, Inc. "JR-9343 - Safety Data Sheet: 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol." Combi-Blocks SDS Library.

Sources

Application

In vitro assay protocols utilizing 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

Application Note: In Vitro Assay Protocols for DNA Gyrase and Topoisomerase IV Inhibitor Screening Utilizing 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Derivatives Chemical Rationale & Mechanistic Overview The compound 3-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Protocols for DNA Gyrase and Topoisomerase IV Inhibitor Screening Utilizing 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Derivatives

Chemical Rationale & Mechanistic Overview

The compound 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (CAS: 904929-23-3) serves as a highly privileged building block in fragment-based drug discovery (FBDD)[1]. In the development of novel antibacterial agents, this bicyclic scaffold is frequently utilized to synthesize fused-ring inhibitors targeting bacterial type II topoisomerases[2].

Causality in Scaffold Design: The structural features of this precursor dictate its utility. The bromine atom at the C3 position acts as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald couplings), allowing chemists to extend the molecule into the hydrophobic regions of the enzyme's binding pocket[2]. Concurrently, the hydroxyl group at the C8 position is strategically positioned to act as a hydrogen bond donor/acceptor, interacting with conserved aspartate residues within the ATP-binding sites of the target enzymes[2].

Biological Targets: Bacterial DNA replication relies on two essential type II topoisomerases:

  • DNA Gyrase (GyrA/GyrB): Unique among topoisomerases, gyrase utilizes ATP hydrolysis to introduce negative supercoils into relaxed DNA, relieving the positive supercoiling generated ahead of the replication fork[3][4].

  • Topoisomerase IV (ParC/ParE): This enzyme primarily acts behind the replication fork to decatenate (unlink) interlocked daughter chromosomes, allowing for successful cell division[5].

Derivatives of 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol are designed to act as ATP-competitive inhibitors (targeting GyrB/ParE) or cleavage complex stabilizers (targeting GyrA/ParC)[5]. To validate the efficacy of these synthesized derivatives, robust, self-validating in vitro topological assays are required.

Experimental Workflow

Workflow A 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (Fragment Precursor) B Synthesis of Fused-Ring Derivatives A->B C Gyrase Supercoiling Assay (Relaxed pBR322 -> Supercoiled) B->C Primary Screen D Topo IV Decatenation Assay (kDNA Network -> Minicircles) B->D Secondary Screen E Gel Electrophoresis & Band Densitometry C->E D->E F IC50 Calculation & SAR Profiling E->F

Workflow for screening tetrahydroquinolin-8-ol derivatives against bacterial topoisomerases.

Self-Validating Protocol Design

To ensure that any observed inhibition by the test compounds is genuine, every assay plate must function as a self-validating system . The following internal controls must be included in every run:

  • Substrate Integrity Control (DNA only): Verifies that the DNA substrate is not degraded by contaminating nucleases in the buffers.

  • Maximum Activity Control (DNA + Enzyme + DMSO Vehicle): Establishes the 100% enzymatic activity baseline. It confirms that the solvent (DMSO) used to dissolve the tetrahydroquinolin-8-ol derivatives does not inherently inhibit the enzyme.

  • Positive Inhibition Control (DNA + Enzyme + Novobiocin/Ciprofloxacin): Validates the sensitivity of the assay to known ATP-competitive and cleavage-stabilizing inhibitors[5][6].

Protocol A: E. coli DNA Gyrase Supercoiling Assay

Because DNA gyrase is the only enzyme capable of introducing negative supercoils, starting with a fully relaxed plasmid ensures absolute assay specificity[4].

Reagents & Buffers:

  • Substrate: Relaxed pBR322 plasmid DNA (0.5 µ g/reaction )[4].

  • Enzyme: Purified E. coli DNA Gyrase holoenzyme (reconstituted GyrA/GyrB)[6].

  • Reaction Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL BSA[4].

  • ATP: 10 mM stock solution.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol derivatives in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 5% (v/v) to prevent enzyme denaturation.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 4 µL of 5X Reaction Buffer, 0.5 µg of relaxed pBR322 DNA, 1 µL of test compound, and molecular biology grade water to a volume of 18 µL.

  • Enzyme Addition: Add 1 Unit of DNA Gyrase. Incubate the mixture at room temperature for 10 minutes to allow the test compound to equilibrate within the ATP-binding pocket[5].

  • Initiation: Add 2 µL of 10 mM ATP (final concentration 1 mM) to initiate the supercoiling reaction[5]. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of a termination buffer containing 5% Sodium Dodecyl Sulfate (SDS) and 250 mM Na2EDTA (pH 8.0)[6].

  • Digestion: Add 2 µL of Proteinase K (1 mg/mL) and incubate at 45°C for 45 minutes to digest any enzyme covalently bound to the DNA[6].

  • Readout: Resolve the samples on a 1% agarose TBE gel at 150 V for 2.5 hours[4]. Crucial causality note: Do not include Ethidium Bromide (EtBr) in the gel during the run, as intercalating agents alter DNA topology. Post-stain the gel with EtBr for 30 minutes before UV imaging[4].

Protocol B: S. aureus Topoisomerase IV Decatenation Assay

Topoisomerase IV is highly efficient at unlinking catenated DNA. We utilize Kinetoplast DNA (kDNA) as the substrate because it exists as a massive network of interlocked DNA minicircles. Intact kDNA is too large to enter an agarose gel; however, when Topo IV decatenates the network, the released minicircles rapidly migrate into the gel, providing a stark, easily quantifiable readout[5].

Reagents & Buffers:

  • Substrate: Kinetoplast DNA (kDNA) (0.15 µ g/reaction )[5].

  • Enzyme: Purified S. aureus Topoisomerase IV (GrlA/GrlB holoenzyme)[5].

  • Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.7), 25 mM MgCl2, 25 mM DTT, 100 mM KCl, 25 mM spermidine, 250 µg/mL BSA[5].

Step-by-Step Methodology:

  • Assembly: Combine 4 µL of 5X Reaction Buffer, 0.15 µg of kDNA, 1 µL of the test compound, and water to 18 µL.

  • Enzyme Addition: Add 1 Unit of Topo IV. Pre-incubate for 10 minutes at room temperature.

  • Initiation: Add 2 µL of 15 mM ATP (final concentration 1.5 mM)[5]. Incubate at 37°C for 60 minutes.

  • Termination & Digestion: Terminate with SDS/EDTA and digest with Proteinase K as described in Protocol A[6].

  • Readout: Resolve on a 1% agarose gel. The disappearance of the well-bound kDNA network and the appearance of fast-migrating minicircle bands indicate successful decatenation. Inhibition by the test compound will preserve the kDNA network in the well.

Data Presentation & Analysis

Following gel electrophoresis, band densitometry is performed to quantify the percentage of supercoiled or decatenated DNA relative to the vehicle control. The data is plotted using a non-linear regression model to calculate the IC50 values.

The table below illustrates the expected pharmacological profile of the raw 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol fragment compared to fully optimized fused-ring derivatives and standard clinical reference compounds.

Compound CategoryExample AgentE. coli Gyrase IC50 (µM)S. aureus Topo IV IC50 (µM)Primary Mechanism of Action
ATP-Competitive Inhibitor Novobiocin0.051.20Competitively binds GyrB/ParE ATP pocket
Cleavage Complex Stabilizer Ciprofloxacin0.250.80Traps GyrA/ParC DNA cleavage complex
Fragment Precursor 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol>100>100Weak/No binding (Lacks extended interactions)
Optimized Derivative Fused-ring Benzimidazole Urea0.010.03Dual-target ATP-competitive inhibition

Note: The raw fragment precursor exhibits negligible activity on its own. Its value lies entirely in its structural geometry, which allows medicinal chemists to build potent, dual-targeting inhibitors that overcome single-target resistance mutations.

References

  • ChemicalBook. "3-Bromo-5,6,7,8-tetrahydro-quinolin-8-ol Properties, Safety, and Suppliers." ChemicalBook Database. 1

  • Google Patents. "CN105884752B - Fused ring gyrase and topoisomerase IV inhibitors." Google Patents. 2

  • Maxwell, A., et al. "High-throughput assays for DNA gyrase and other topoisomerases." Nucleic Acids Research (PMC). 3

  • Ashley, R. E., et al. "DNA Supercoiling Catalyzed by Bacterial Gyrase." Methods in Molecular Biology (PMC). 4

  • Fournier, B., et al. "DNA Cleavage Activities of Staphylococcus aureus Gyrase and Topoisomerase IV Stimulated by Quinolones and 2-Pyridones." Antimicrobial Agents and Chemotherapy (ASM Journals). 5

  • Sutormin, D., et al. "Highly sensitive mapping of in vitro type II topoisomerase DNA cleavage sites with SHAN-seq." bioRxiv. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

Welcome to the technical support center for the synthesis of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing synthesis pathways and troubleshooting common experimental hurdles. We will move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Strategic Overview of Synthesis Pathways

The synthesis of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (CAS 904929-23-3) presents two primary challenges: the construction of the 5,6,7,8-tetrahydroquinolin-8-ol core and the regioselective introduction of a bromine atom at the C-3 position. The order in which these challenges are addressed defines the overall synthetic strategy.

Two primary strategic approaches can be considered:

  • Route A: Late-Stage Bromination: This strategy focuses on first synthesizing the 5,6,7,8-tetrahydroquinolin-8-ol scaffold, followed by a selective bromination in the final steps.

  • Route B: Early-Stage Bromination: This approach involves using a pre-brominated starting material to construct the quinoline ring system, followed by reduction and functionalization of the saturated ring.

Synthetic_Strategies cluster_0 Route A: Late-Stage Bromination cluster_1 Route B: Early-Stage Bromination A_Start Quinoline or Cyclohexanone Derivative A_Mid 5,6,7,8-Tetrahydroquinolin-8-ol A_Start->A_Mid Core Synthesis A_End Target Molecule: 3-Bromo-5,6,7,8- tetrahydroquinolin-8-ol A_Mid->A_End Bromination B_Start Brominated Aniline or 3-Bromoquinoline B_Mid Brominated Quinoline Intermediate B_Start->B_Mid Ring Formation B_End Target Molecule: 3-Bromo-5,6,7,8- tetrahydroquinolin-8-ol B_Mid->B_End Reduction

Caption: High-level comparison of Late-Stage vs. Early-Stage Bromination strategies.

Section 2: Frequently Asked Questions (FAQs) - Strategic Planning

This section addresses high-level questions that are critical for designing a successful synthesis campaign.

Q1: Which is the superior strategy: late-stage or early-stage bromination?

A1: The choice involves a trade-off between the number of steps and control over regioselectivity.

  • Late-Stage Bromination (Route A) is often more convergent but poses a significant regioselectivity challenge. The electron-donating hydroxyl group and the electron-withdrawing nature of the pyridine ring create a complex electronic environment. Direct bromination of 8-hydroxyquinoline derivatives is known to strongly favor substitution at the C-5 and C-7 positions, making the desired C-3 isomer a minor product at best.[1][2] Achieving C-3 selectivity would require sophisticated directing group strategies or highly specific catalytic methods, which may not be readily available.

  • Early-Stage Bromination (Route B) is generally the more reliable strategy for ensuring the correct substitution pattern. By starting with a precursor where the bromine is already in the C-3 position (e.g., 3-bromoquinoline), the challenge of regioselectivity is solved from the outset. The subsequent steps then focus on the reduction of the appropriate ring. This approach offers better control and predictability, though it may involve a longer linear sequence.

Recommendation: For achieving an unambiguous synthesis of the target molecule, Early-Stage Bromination (Route B) is the preferred strategy.

Q2: What are the primary methods for synthesizing the 5,6,7,8-tetrahydroquinolin-8-ol core?

A2: There are two main approaches for constructing the core scaffold:

  • Reduction of the Quinoline Ring: This involves the catalytic hydrogenation of quinoline or a suitable quinoline derivative.[3] A critical consideration is that hydrogenation of quinoline typically yields 1,2,3,4-tetrahydroquinoline first. To obtain the desired 5,6,7,8-isomer, a subsequent high-temperature isomerization step is required.[4][5] This two-step, one-pot procedure can be effective but requires careful control of temperature and pressure to avoid side reactions.[4]

  • Annulation/Cyclization Reactions: These methods build the pyridine ring onto a pre-existing six-membered carbocycle. Classic named reactions like the Skraup or Doebner-von Miller synthesis start with anilines, while the Friedländer annulation condenses a 2-aminoaryl ketone with a compound containing an α-methylene group (like cyclohexanone).[6][7][8] The Friedländer synthesis is often simpler and higher yielding than older methods.[9] A common intermediate in this approach is 6,7-dihydro-5H-quinolin-8-one, which is then reduced to the target alcohol using a reducing agent like sodium borohydride.[10][11]

Q3: What are the key challenges in controlling regioselectivity during the bromination of a tetrahydroquinoline ring?

A3: Controlling regioselectivity is the central problem of the "Late-Stage Bromination" approach. The primary challenges are:

  • Powerful Activating Groups: The hydroxyl group at C-8 is a powerful ortho-, para-director, strongly activating the C-5 and C-7 positions for electrophilic aromatic substitution. This makes it exceedingly difficult to achieve substitution on the pyridine ring.[2][12]

  • Over-bromination: The high reactivity of the activated ring can easily lead to the formation of di- or even tri-brominated byproducts, complicating purification and lowering the yield of the desired monobromo product.

  • Harsh Reagents: Using aggressive brominating agents like molecular bromine (Br₂) often exacerbates the problems of poor selectivity and over-bromination. Milder reagents such as N-Bromosuccinimide (NBS) can provide better control by maintaining a low, steady concentration of the electrophile.

Section 3: Troubleshooting Guide & Optimization

This section addresses specific experimental issues in a question-and-answer format.

Part 3.1: Synthesis of the Tetrahydroquinolin-8-ol Intermediate
ProblemPossible Cause(s)Troubleshooting & Optimization Steps
Low yield during catalytic hydrogenation of quinoline. 1. Catalyst Poisoning: Impurities in the quinoline starting material (e.g., sulfur compounds) can poison the catalyst (e.g., Pd/C, PtO₂).2. Incomplete Reaction: Insufficient hydrogen pressure, reaction time, or catalyst loading.3. Side Reactions: Hydrogenolysis (cleavage of C-N or C-O bonds) can occur under harsh conditions.[13]1. Purify Starting Material: Ensure the starting quinoline is purified by distillation or recrystallization before use.2. Optimize Conditions: Increase hydrogen pressure within safe limits (8-12 atm is typical).[4] Increase catalyst loading (e.g., from 5 mol% to 10 mol%). Extend reaction time and monitor by TLC or GC-MS.3. Milder Conditions: Use a lower temperature (60-70°C) and consider a more selective catalyst if hydrogenolysis is observed.[4]
Formation of 1,2,3,4-tetrahydroquinoline instead of the 5,6,7,8-isomer. Inadequate Isomerization: The isomerization step requires higher temperatures (160-170°C) after the initial hydrogenation is complete.[4] Failure to reach or maintain this temperature will leave the thermodynamically less stable 1,2,3,4-isomer as the major product.Verify Isomerization Protocol: After initial hydrogenation (pressure no longer drops), reduce H₂ pressure to ~2 atm and increase the temperature to the 160-170°C range for 2-4 hours as per established protocols.[4][5]
Low yield in the reduction of 6,7-Dihydro-5H-quinolin-8-one to the alcohol. 1. Incorrect Reducing Agent: A reagent that is too harsh may cause side reactions, while one that is too weak may result in incomplete conversion.2. Reaction Temperature: Low temperatures may slow the reaction excessively, while high temperatures can reduce selectivity.1. Use Sodium Borohydride (NaBH₄): NaBH₄ in a protic solvent like methanol or ethanol is a mild and highly effective reagent for reducing ketones to secondary alcohols and is well-suited for this transformation.[10]2. Control Temperature: Start the reaction at 0°C to control the initial exotherm, then allow it to warm to room temperature to ensure completion.[10]
Part 3.2: The Bromination Step (Route A Challenges)
ProblemPossible Cause(s)Troubleshooting & Optimization Steps
Reaction yields a mixture of 5- and 7-bromo isomers, not the desired 3-bromo product. Inherent Directing Effects: This is the expected outcome based on the powerful activating effect of the C-8 hydroxyl group.[1][2] The fundamental reaction mechanism favors substitution on the benzene ring.1. Switch to Early-Stage Bromination (Route B): This is the most robust solution. Synthesize the target from a precursor that already contains the 3-bromo substituent.2. Protecting/Directing Groups (Advanced): Consider protecting the 8-hydroxyl group to modulate its directing effect. This adds steps and complexity and is generally less efficient than Route B.
Over-bromination occurs, leading to di-bromo products (e.g., 5,7-dibromo). 1. Aggressive Brominating Agent: Molecular bromine (Br₂) is highly reactive and prone to causing multiple substitutions.2. Incorrect Stoichiometry: Using more than one equivalent of the brominating agent.3. High Temperature: Elevated temperatures increase reaction rates and reduce selectivity.1. Use N-Bromosuccinimide (NBS): NBS is the preferred reagent for controlled monobromination.2. Control Stoichiometry: Use precisely 1.0 equivalent of NBS.3. Lower Temperature: Run the reaction at a low temperature (e.g., 0°C or below) to maximize selectivity.
Part 3.3: Purification

Purification_Workflow Start Crude Product (Mixture of Isomers) Decision1 Are polarities of isomers very similar? Start->Decision1 Col_Chrom Flash Column Chromatography Decision1->Col_Chrom Yes Recrystal Recrystallization Decision1->Recrystal No Decision2 Is product pure enough? Col_Chrom->Decision2 Recrystal->Decision2 End Pure 3-Bromo Isomer Decision2->End Yes Tandem Recrystallization of Column Fractions Decision2->Tandem No Tandem->End

Caption: Logical workflow for selecting a purification method based on impurity profile.

ProblemPossible Cause(s)Troubleshooting & Optimization Steps
Difficulty separating the 3-bromo isomer from other bromo-isomers by column chromatography. Similar Polarity: Structural isomers often have very similar polarities, leading to poor separation (co-elution) on silica gel.1. Optimize Solvent System: Use a shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexane). Test different solvent systems (e.g., dichloromethane/methanol).[14]2. Try a Different Stationary Phase: Consider using alumina instead of silica gel, as it can offer different selectivity.3. Convert to a Salt: Convert the basic quinoline nitrogen to a salt (e.g., hydrobromide). The different isomers' salts may have different crystallization properties, allowing for separation by fractional crystallization.
Product "oils out" during recrystallization. 1. Supersaturation: The solution is too concentrated.2. Cooling Rate: The solution was cooled too quickly, preventing proper crystal lattice formation.3. Incorrect Solvent System: The chosen solvent is too good a solvent, even at low temperatures.[14]1. Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent.2. Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath.3. Optimize Solvents: Find a solvent pair (one "good" solvent it dissolves in when hot, one "bad" solvent it is insoluble in). A common system is ethyl acetate/hexane.[14]

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol via Reduction of 6,7-Dihydro-5H-quinolin-8-one

This protocol is adapted from general procedures for ketone reduction.[10]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6,7-Dihydro-5H-quinolin-8-one (1.0 eq) in anhydrous methanol (approx. 0.2 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure the temperature remains below 5 °C during the addition.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.

  • Warm to Room Temperature: Remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the addition of water.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 5,6,7,8-tetrahydroquinolin-8-ol. The product can be purified by column chromatography if necessary.

Protocol 2: Proposed Protocol for 3-Bromination of a Precursor (Illustrative)

This protocol illustrates the principles of selective bromination. For the actual target, one would start with a precursor like 3-bromoquinoline and perform reductions. This protocol is a hypothetical application of best practices for a late-stage bromination if it were to be attempted.

  • Setup: Dissolve the substrate (e.g., 5,6,7,8-tetrahydroquinolin-8-ol, 1.0 eq) in a suitable anhydrous solvent like dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) in a flask protected from light.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Cooling: Cool the reaction mixture to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0 eq) portion-wise over 30 minutes.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. Allow it to proceed for several hours or until the starting material is consumed.

  • Quenching: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining bromine species, followed by a saturated sodium bicarbonate (NaHCO₃) wash.

  • Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.[14]

References

  • Doebner–Miller reaction - Wikipedia.
  • Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydro quinolines. Synthesis. 2002;(05):625-630.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. 2006;71(17):6679-6682.
  • Bi(OTf)3-Catalyzed Friedländer Hetero-Annulation: A Rapid Synthesis of 2,3,4-Trisubstituted Quinolines. Synlett. 2004;(06):963-966.
  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science. 2010;12(1):51-56.
  • 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - ChemicalBook.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series.
  • Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing).
  • 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol - EvitaChem.
  • comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.) - Benchchem.
  • Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry. 2003;68(24):9456-9459.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. 2006;71(4):1668-1676.
  • Friedlaender Synthesis - Organic Chemistry Portal.
  • Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-ol - Benchchem.
  • Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives - Benchchem.
  • Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one | Request PDF. ResearchGate.
  • Technical Support Center: Synthesis and Purification of 3-Bromoquinoline - Benchchem.
  • Concise Preparation of Amino-5,6,7,8-tetrahydroquinolines and Amino-5,6,7,8-tetrahydroisoquinolines via Catalytic Hydrogenation of Acetamidoquinolines and Acetamidoisoquinolines. The Journal of Organic Chemistry. 2002;67(22):7875-7878.
  • 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol | CymitQuimica.
  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate.
  • 3-Bromo-5,6,7,8-tetrahydro-quinolin-8-ol - ChemicalBook.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. 2016;9(4):82-93.
  • Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine - Benchchem.
  • Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines | Request PDF. ResearchGate.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - Semantic Scholar.
  • CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents.

Sources

Optimization

Preventing debromination during 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol reactions

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol. This guide provides in-depth troubleshooting advice and fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge encountered during its use: unwanted debromination. Our focus is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to proactively design more robust and successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem with 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol?

A1: Debromination, or more specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on the quinoline ring is replaced by a hydrogen atom.[1][2] This leads to the formation of 5,6,7,8-tetrahydroquinolin-8-ol as a significant byproduct, which reduces the yield of the desired product and introduces challenges in purification due to similar physical properties. The C-Br bond at the 3-position of the quinoline ring is susceptible to cleavage under various conditions, particularly in metal-catalyzed cross-coupling reactions.[1]

Q2: What are the primary reaction types where debromination of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is observed?

A2: Debromination is most frequently a significant issue in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][2] The conditions employed in these reactions, including the catalyst, base, solvent, and temperature, can all contribute to the formation of palladium-hydride species that are often responsible for the unwanted reduction of the C-Br bond.[1]

Q3: What is the underlying mechanism that leads to this unwanted side reaction?

A3: The predominant mechanism for debromination in cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[1] This can happen through several pathways, including the reaction of the palladium catalyst with bases, solvents (like alcohols or even DMF), or trace amounts of water.[1] Once formed, this Pd-H species can participate in a competing catalytic cycle where it undergoes oxidative addition to the aryl bromide, followed by reductive elimination to yield the debrominated product.

Troubleshooting Guides

This section provides detailed troubleshooting strategies for minimizing debromination in common reactions involving 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol.

Guide 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is also a common scenario for observing debromination.[3]

Issue: Significant formation of 5,6,7,8-tetrahydroquinolin-8-ol byproduct.

This is a classic sign that the rate of hydrodehalogenation is competing with or exceeding the rate of the desired cross-coupling.

  • Catalyst System: The choice of palladium source and ligand is paramount.

    • Explanation: The ligand's electronic and steric properties influence the stability and reactivity of the palladium center. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the desired coupling, outcompeting the debromination pathway.[4]

    • Recommendation: Switch from standard ligands like PPh₃ to bulkier, more electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] Consider using well-defined palladium pre-catalysts which can offer more consistent results.[4]

  • Base Selection: The strength and nature of the base are critical.[7]

    • Explanation: Strong bases, especially alkoxides, can promote the formation of Pd-H species.[1] Weaker inorganic bases are often a better choice.

    • Recommendation: Avoid strong bases like NaOtBu if debromination is observed. Instead, screen weaker bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][4]

  • Solvent Effects: The solvent can be a source of hydrides.

    • Explanation: Protic solvents (e.g., alcohols) are direct hydride sources. Some aprotic polar solvents like DMF can also decompose at high temperatures to generate species that lead to Pd-H formation.[4]

    • Recommendation: Utilize aprotic solvents like toluene, dioxane, or THF.[1][4] Ensure the solvent is anhydrous and thoroughly degassed to remove oxygen, which can affect catalyst performance.

  • Reaction Temperature: Higher temperatures can favor side reactions.

    • Explanation: Debromination can sometimes have a higher activation energy, and thus its rate increases more significantly with temperature compared to the desired coupling.[4]

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. A temperature screening (e.g., 60°C, 80°C, 100°C) is advisable.

Suzuki_Troubleshooting start Start: Debromination Observed catalyst Catalyst System Change Ligand: PPh₃ → Bulky Biarylphosphine (e.g., XPhos) or NHC Ligand start->catalyst base Base Selection Switch to Weaker Base: NaOtBu → K₃PO₄ or Cs₂CO₃ catalyst->base solvent Solvent Choice Use Anhydrous, Aprotic Solvent: DMF/Alcohols → Toluene or Dioxane base->solvent temp Reaction Temperature Lower Temperature: High Temp → Screen 60-80°C solvent->temp end End: Minimized Debromination temp->end

Caption: Systematic workflow for troubleshooting debromination in Suzuki-Miyaura reactions.

Guide 2: Sonogashira Coupling Reactions

The copper-catalyzed Sonogashira coupling is another key reaction where debromination can be a significant competing pathway.[2]

Issue: Low yield of the desired alkynylated product with evidence of debromination.

This often points to issues with the catalyst system or reaction conditions promoting the formation of Pd-H species.

  • Catalyst and Co-catalyst: The interplay between palladium and copper is crucial.

    • Explanation: While the copper(I) co-catalyst is essential for the traditional Sonogashira mechanism, it can also influence side reactions. In some cases, a copper-free protocol might be advantageous.

    • Recommendation: Ensure the copper(I) source (e.g., CuI) is fresh and of high quality.[4] If debromination persists, consider a copper-free Sonogashira protocol, which may require a different ligand and base combination.[2]

  • Base and Solvent System: Amine bases are common but can be problematic.

    • Explanation: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used as both the base and solvent. However, they can contribute to side reactions.

    • Recommendation: Screen alternative inorganic bases like K₂CO₃ or Cs₂CO₃ in a suitable aprotic solvent like THF or dioxane.[2] A significant solvent effect has been noted where DMF can lead to more side reactions compared to THF.[2]

  • Oxygen Contamination: Rigorous exclusion of air is critical.

    • Explanation: Oxygen can lead to the homocoupling of the alkyne (Glaser coupling) and can also affect the integrity of the palladium catalyst, potentially favoring pathways that lead to debromination.

    • Recommendation: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and liquid reagents are properly degassed.

ParameterStandard ConditionAlternative to Reduce DebrominationRationale
Co-catalyst CuI (1-5 mol%)Copper-free conditionsEliminates potential side reactions influenced by copper.[2]
Base Triethylamine (TEA)K₂CO₃, Cs₂CO₃Inorganic bases can be milder and less prone to generating Pd-H.[2]
Solvent TEA or DMFTHF, DioxaneAprotic, non-amine solvents can provide a cleaner reaction profile.[2]
Atmosphere InertRigorously Degassed/InertMinimizes catalyst deactivation and alkyne homocoupling.
Guide 3: General Reductive Debromination

In some instances, debromination may occur outside of cross-coupling reactions, for example, during attempted reductions of other functional groups on the molecule.

Issue: Loss of the bromine atom during a reduction reaction (e.g., using NaBH₄ or H₂/Pd).

This indicates that the reducing agent and conditions are not selective and are also cleaving the C-Br bond.

  • Reducing Agent Potency: The choice of reducing agent is critical for selectivity.

    • Explanation: Strong hydride reagents or aggressive catalytic hydrogenation conditions can readily reduce aryl bromides.[8][9]

    • Recommendation: If reducing a ketone or other functional group, consider milder and more selective reducing agents. For catalytic hydrogenation, using a less active catalyst or milder conditions (lower pressure, lower temperature) might preserve the C-Br bond.[9] For example, NaBH₄ is generally milder than LiAlH₄.

  • Catalyst Poisoning/Selectivity in Hydrogenation:

    • Explanation: In catalytic hydrogenation, it's possible to selectively reduce other functional groups in the presence of an aryl bromide by carefully choosing the catalyst and conditions.

    • Recommendation: If hydrogenation is necessary, screen different catalysts (e.g., PtO₂ vs. Pd/C) and additives that might temper the catalyst's activity towards C-Br bond cleavage.

Reduction_Logic start Debromination during Reduction reagent Is the reducing agent too strong? (e.g., H₂/Pd, LiAlH₄) start->reagent mild_reagent Solution: Use Milder Reagent (e.g., NaBH₄ for carbonyls) reagent->mild_reagent Yes conditions Are hydrogenation conditions too harsh? reagent->conditions No end Selective Reduction Achieved mild_reagent->end mild_conditions Solution: Modify Conditions - Lower H₂ pressure - Lower temperature - Screen different catalysts (e.g., PtO₂) conditions->mild_conditions Yes mild_conditions->end

Caption: Decision tree for selecting conditions to avoid debromination during reductions.

Experimental Protocols

General Protocol for a Debromination-Minimized Suzuki-Miyaura Reaction

This protocol provides a starting point for coupling 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol with an arylboronic acid, aiming to minimize hydrodehalogenation.

Materials:

  • 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via cannula.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the palladium pre-catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (start by screening 80 °C).

  • Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the debrominated byproduct.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem Technical Support.
  • Reductions of aryl bromides in water at room temper
  • BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem Technical Support.
  • BenchChem. (2025). Preventing dehalogenation during reactions of bromo-fluoroanilines. BenchChem Technical Support.
  • Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes. (2002, July 1). huscap.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Wiley Online Library.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
  • Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3243–3246.
  • BenchChem. (2026). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. BenchChem Technical Support.
  • Hartwig, J. F., Kawatsura, M., Hauck, S. I., Shaughnessy, K. H., & Alcazar-Roman, L. M. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry, 64(15), 5575–5580.

Sources

Troubleshooting

Technical Support Center: Chiral HPLC Separation of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Isomers

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic complexities of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (CAS: 9049...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic complexities of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (CAS: 904929-23-3)[1]. This molecule presents a unique dual-challenge for analytical chemists: a chiral center at the C8 hydroxyl group requiring stereoselective recognition, and a highly basic nitrogen within the tetrahydroquinoline ring that frequently induces secondary interactions with silica-based Chiral Stationary Phases (CSPs)[2][3].

This portal bypasses generic advice, focusing instead on the mechanistic causality behind method development, self-validating protocols, and targeted troubleshooting.

Module 1: Molecular Profiling & Chromatographic Strategy

Before optimizing pump parameters, we must understand the physicochemical causality dictating the separation of these enantiomers.

  • The Basic Nitrogen Effect: The nitrogen atom in the tetrahydroquinoline ring is a strong hydrogen-bond acceptor. On traditional polysaccharide-coated silica columns (e.g., Chiralcel OD or Chiralpak AD), this basic moiety interacts strongly with unendcapped, acidic residual silanols on the silica matrix[3].

    • Causality: This ion-exchange/hydrogen-bonding interaction is kinetically slow compared to the primary chiral recognition process. It results in severe peak tailing, retention time drift, and ultimately, the loss of enantiomeric resolution[2].

  • The Halogen Effect: The bromine atom at the C3 position alters the electron density of the aromatic ring, directly influencing π−π interactions with the aromatic rings of the chiral selector (e.g., phenylcarbamate derivatives)[4]. This bulky, electron-withdrawing group often dictates the enantiomer elution order (EEO)[5].

Module 2: Self-Validating Method Development Protocol

To ensure a robust separation, follow this self-validating workflow designed specifically for basic chiral heterocycles.

Step 1: System Suitability and Baseline Validation
  • Purge the HPLC system with 100% Isopropanol (IPA) to remove any reversed-phase aqueous buffers. This prevents catastrophic immiscibility issues with Normal Phase (NP) solvents.

  • Validation Checkpoint: Run a blank gradient of Hexane/IPA (90:10). If ghost peaks or severe baseline drift appear, isolate the source (e.g., autosampler carryover vs. solvent contamination) before injecting your sample[2].

Step 2: Mobile Phase Preparation (The "Basic Modifier" Rule)
  • Prepare a normal phase bulk solvent of Hexane / Isopropanol (e.g., 85:15 v/v).

  • Critical Step: Add 0.1% (v/v) Diethylamine (DEA) or Ethanolamine to the mobile phase[2][6].

  • Causality: DEA acts as a sacrificial basic modifier. It outcompetes the basic nitrogen of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol for the acidic silanol sites on the CSP. By masking these active sites, DEA restricts the analyte to interacting solely with the chiral selector, instantly restoring peak symmetry[3][6].

Step 3: CSP Screening & Thermodynamic Tuning
  • Screen the racemic mixture on an amylose-based CSP (e.g., Chiralpak AD) and a cellulose-based CSP (e.g., Chiralcel OD) at 1.0 mL/min, 25°C[5][6].

  • Validation Checkpoint: Calculate the Resolution ( Rs​ ). If Rs​<1.5 , adjust the column temperature in 5°C increments.

    • Causality: Chiral recognition is an enthalpy-driven process. Lowering the temperature increases the rigidity of the diastereomeric transient complex formed between the analyte and the CSP, often dramatically enhancing selectivity ( α )[2].

TroubleshootingWorkflow Start Issue: Poor Enantiomeric Resolution (Rs < 1.5) Tailing Is Peak Tailing Present? (As > 1.5) Start->Tailing AddDEA Add 0.1% DEA to Mobile Phase (Suppress Silanol Interactions) Tailing->AddDEA Yes AdjustModifier Adjust Hexane/IPA Ratio (Tune Elution Strength) Tailing->AdjustModifier No CheckRs Did Rs Improve? AddDEA->CheckRs AdjustModifier->CheckRs SwitchCSP Screen Alternative CSP (Amylose vs. Cellulose) CheckRs->SwitchCSP No Success Method Validated (Rs ≥ 1.5, As < 1.2) CheckRs->Success Yes OptimizeTemp Optimize Temperature (Thermodynamic Tuning) SwitchCSP->OptimizeTemp OptimizeTemp->CheckRs

Fig 1: Chiral HPLC troubleshooting workflow for basic tetrahydroquinoline derivatives.

Module 3: Quantitative Data Analysis

The table below synthesizes the expected chromatographic behavior of basic tetrahydroquinoline derivatives when subjected to mobile phase optimization. Notice the dramatic shift in the Asymmetry Factor ( As​ ) upon the introduction of a basic modifier[2][6].

Analyte ClassMobile Phase (Normal Phase)AdditiveSelectivity ( α )Resolution ( Rs​ )Asymmetry Factor ( As​ )
Basic TetrahydroquinolineHexane / IPA (90:10)None1.100.852.40 (Severe Tailing)
Basic TetrahydroquinolineHexane / IPA (90:10)0.1% DEA 1.35 2.80 1.05 (Symmetrical)
Basic TetrahydroquinolineHexane / EtOH (90:10)0.1% DEA 1.282.101.10 (Symmetrical)

Module 4: Interactive Troubleshooting Guide (Q&A)

Q: I am observing severe peak tailing for the second eluting enantiomer, and the baseline never fully returns to zero. How do I fix this? A: Causality: This is the hallmark of secondary interactions. The basic nitrogen of your analyte is hydrogen-bonding with the silica backbone of the CSP. Because the second enantiomer spends more time in the column, it undergoes more of these slow desorption events, exacerbating the tailing[3]. Action: Immediately flush the column with your mobile phase containing 0.1% to 0.2% Diethylamine (DEA) or Triethylamine (TEA)[2][6]. Ensure you are using a column dedicated to basic additives, as switching a column back to acidic additives later can cause irreversible memory effects.

Q: My resolution ( Rs​ ) is stuck at 1.0 despite optimizing the Hexane/IPA ratio. What is the next logical step? A: Causality: Modifying the bulk solvent ratio only changes the elution strength (retention factor, k′ ), but it rarely changes the fundamental chiral selectivity ( α ). If the chiral selector's spatial arrangement does not perfectly match the 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol enantiomers, resolution will plateau. Action: Switch the chiral stationary phase. If you are using a cellulose-based column (e.g., Chiralcel OD), switch to an amylose-based column (e.g., Chiralpak AD)[5][6]. The helical twist of amylose versus cellulose creates entirely different inclusion cavities.

Q: The retention times of my isomers are shifting earlier with every consecutive injection. Is my column degrading? A: Causality: This is rarely column degradation. It is usually caused by the selective evaporation of the highly volatile non-polar solvent (Hexane) from your solvent reservoir, which artificially increases the concentration of the stronger polar modifier (IPA) over time. Action: Cap your solvent bottles tightly using proper HPLC safety caps with air-inlet valves. Alternatively, verify that your column has been fully equilibrated with the DEA-modified solvent (this requires at least 10-20 column volumes).

Module 5: Frequently Asked Questions (FAQs)

Q: Can I separate these isomers using Reversed-Phase (RP) HPLC instead of Normal Phase? A: Yes. However, in RP-HPLC (e.g., Water/Acetonitrile), the basic nitrogen will be fully protonated at neutral or acidic pH, which can lead to poor retention and peak shape on CSPs. You must use a basic buffer (e.g., 20 mM Ammonium Bicarbonate adjusted to pH 9.0) to keep the molecule in its neutral state, provided your specific CSP is stable at high pH[2].

Q: How does the bromine atom at the C3 position affect the separation mechanism? A: The bulky, electron-withdrawing bromine atom serves two functions. First, it sterically hinders certain orientations within the chiral cavity of the CSP. Second, it alters the electron density of the adjacent aromatic ring, which dictates the strength of π−π interactions with the phenyl rings of the CSP's carbamate selector[4]. This often results in a different enantiomer elution order compared to the non-brominated analog[4][5].

References
  • Benchchem. "Troubleshooting guide for HPLC analysis of chiral compounds.
  • PMC - NIH. "Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.
  • ChemicalBook. "3-Bromo-5,6,7,8-tetrahydro-quinolin-8-ol.
  • Agilent. "It Isn't Always The Column: Troubleshooting Your HPLC Separation.
  • Sigma-Aldrich. "HPLC Troubleshooting Guide.
  • LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sigma-Aldrich. "Basics of chiral HPLC.

Sources

Optimization

Technical Support Center: Optimizing 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chemoselective and stereochemical bottlenecks encountered when functionalizing 3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chemoselective and stereochemical bottlenecks encountered when functionalizing 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol .

This bifunctional scaffold is highly valuable in drug discovery, but it presents two competing challenges: the C3-bromide requires precise transition-metal catalysis to prevent protodehalogenation, while the C8-hydroxyl group is a sensitive stereocenter prone to epimerization and degradation. The guides and self-validating protocols below are engineered to help you troubleshoot these pathways with absolute mechanistic control.

I. Mechanistic Workflows

To establish a baseline for our troubleshooting, review the dual-functionalization pathways below. Understanding the divergence between C8-stereocontrol and C3-cross-coupling is critical for sequence planning.

Workflow SM 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol C8 C8-OH Functionalization SM->C8 C3 C3-Br Cross-Coupling SM->C3 Res Lipase Resolution C8->Res Suz Pd-Catalyzed Coupling C3->Suz Mes Mesylation & SN2 Res->Mes

Workflow for the dual-functionalization of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol.

Mechanism A (R)-C8-Alcohol B (R)-C8-Mesylate A->B MsCl, DMAP C (S)-C8-Derivative B->C Nucleophile

Stereospecific C8 substitution pathway via SN2 inversion of a mesylate intermediate.

II. Frequently Asked Questions (FAQs)

Q1: Why does my C8-mesylate intermediate degrade into a black tar before the substitution step? A1: The C8-mesylate of tetrahydroquinolines is notoriously unstable. The adjacent basic pyridine nitrogen can participate in intramolecular degradation pathways, or the mesylate can undergo rapid elimination. To prevent this, the mesylate must be used immediately without extensive silica gel purification. We recommend a rapid, salt-free partial purification to remove DMAP·HCl salts, as residual chloride ions can act as competing nucleophiles and accelerate degradation 1.

Q2: How do I maximize the enantiomeric excess (ee) during the resolution of the racemic alcohol? A2: Traditional chiral resolving agents yield poor optical purity for this scaffold. Instead, utilize a dynamic kinetic resolution via enzymatic acetylation. Candida antarctica lipase B (CALB) exhibits near-perfect stereoselectivity for the (R)-enantiomer. The addition of 4Å molecular sieves is mechanistically critical here: they sequester trace water, preventing the background hydrolysis of the vinyl acetate acyl donor, which would otherwise stall the transesterification equilibrium 2.

Q3: My C3-Suzuki coupling yields predominantly the protodehalogenated byproduct. How can I favor cross-coupling? A3: Dehalogenation at the C3 position competes heavily when using standard Pd(PPh3)4 due to the slow reductive elimination step caused by the steric bulk of the saturated ring. Switching to a bidentate ligand with a larger bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), accelerates reductive elimination, outcompeting the protodehalogenation pathway 3. Furthermore, utilizing an anhydrous solvent system (e.g., THF) with a milder base (K3PO4) minimizes the availability of proton sources.

III. Quantitative Optimization Data

The following tables summarize the empirical data driving our protocol recommendations. Use these parameters to benchmark your own reaction conditions.

Table 1: Optimization of Lipase-Catalyzed Kinetic Acetylation

Enzyme Source Solvent Temp (°C) Time (h) Conversion (%) ee of (S)-Alcohol (%)
Pseudomonas fluorescens Toluene 25 48 15 32
Candida rugosa i-Pr2O 40 48 35 78

| Candida antarctica (CALB) | i-Pr2O | 60 | 30 | 50 | >99 |

Table 2: Catalyst and Ligand Screening for C3-Suzuki Coupling

Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Dehalogenation (%)
Pd(PPh3)4 Na2CO3 Toluene/H2O 90 42 35
Pd(OAc)2 / SPhos K2CO3 Dioxane/H2O 100 65 18

| PdCl2(dppf) | K3PO4 | THF (Anhydrous) | 70 | 88 | <5 |

IV. Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Lipase-Catalyzed Kinetic Resolution of the C8-Hydroxyl [2]
  • Preparation: Dissolve racemic 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (1.0 eq) in anhydrous i-Pr2O (to 25 mM).

  • Reagent Addition: Add vinyl acetate (5.0 eq), lipase acrylic resin from Candida antarctica (0.5 eq by mass), and freshly activated 4Å molecular sieves.

    • Causality: Vinyl acetate acts as an irreversible acyl donor because the byproduct (vinyl alcohol) immediately tautomerizes to acetaldehyde, driving the reaction forward.

  • Incubation: Stir at 60 °C for 30 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via chiral HPLC (Daicel AD-RH column, 20% CH3CN in H2O, 1.0 mL/min). You must observe two distinct peaks of equal integration: (R)-OAc at ~10.8 min and (S)-OH at ~13.5 min. If the (S)-OH peak is smaller, the reaction has not reached 50% conversion.

  • Workup: Filter through a Celite pad to remove the enzyme and sieves. Separate the products via silica gel chromatography (EtOAc:Hexane 7:3).

Protocol B: Stereospecific C8-Substitution via Mesylate [1]
  • Mesylation: To a solution of (R)-alcohol (1.0 eq) and DMAP (3.0 eq) in anhydrous CH2Cl2 at 0 °C, dropwise add Methanesulfonyl chloride (MsCl, 1.5 eq).

    • Causality: Maintaining 0 °C suppresses the exothermic degradation of the pyridine ring and prevents side reactions at the C3-bromide.

    • Self-Validation Checkpoint: TLC should show complete consumption of the starting material within 30 minutes.

  • Salt-Free Purification: Quickly pass the reaction mixture through a short pad of silica gel (eluting with 20% EtOAc in hexane) to remove DMAP·HCl. Do not attempt to isolate the mesylate as a dry powder.

  • SN2 Inversion: Immediately dissolve the concentrated mesylate in anhydrous DMF. Add the desired nucleophile (e.g., NaN3, 3.0 eq) and stir at room temperature for 4 hours.

    • Causality: The SN2 attack proceeds with complete inversion of configuration, yielding the (S)-azide.

Protocol C: Palladium-Catalyzed C3-Suzuki Coupling [3]
  • Degassing: Dissolve the C8-protected 3-bromo derivative (1.0 eq) and the arylboronic acid (1.2 eq) in anhydrous THF. Degas by sparging with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to Pd(II), permanently halting the catalytic cycle.

  • Catalyst Loading: Under positive Argon pressure, add PdCl2(dppf) (5.0 mol%) and anhydrous K3PO4 (2.0 eq).

  • Reaction: Heat to 70 °C and stir for 12 hours.

    • Self-Validation Checkpoint: Before quenching, perform LC-MS analysis. The mass spectrum should show the molecular ion [M+H]+ of the cross-coupled product. If a peak corresponding to [M-Br+H]+ is dominant, your solvent system is not sufficiently anhydrous, leading to protodehalogenation.

V. References

  • Uenishi, J.; Hamada, M. "Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines." Synthesis2002 , 08, 04. 1

  • Rossi, R. et al. "Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors." Molecules2023 . 2

  • ChemicalBook. "General procedure for the synthesis of 5,6,7,8-tetrahydro-8-hydroxyquinolines from 2-chloro-5,6,7,8-tetrahydroquinolin-8-ol." 3

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

Welcome to the dedicated technical support guide for the purification of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (CAS No. 904929-23-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (CAS No. 904929-23-3). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this key intermediate with high purity. The inherent functionalities of this molecule—a basic quinoline nitrogen, an acidic hydroxyl group, and a chiral center—present unique purification hurdles. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your purification approach.

Q1: What are the most common impurities I should expect in my crude 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol mixture?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over-brominated or Isomeric Byproducts: Compounds with bromine at different positions or multiple bromine additions. The synthesis of related bromoquinolines often yields mixtures of mono- and di-bromo derivatives.[1][2]

  • Dehydrogenated Species: Aromatized quinoline or quinolin-8-ol species formed via oxidation.

  • Polymeric Materials: Tar-like substances resulting from harsh reaction conditions.[2]

  • Solvent Adducts and Reagent Residues: Residual catalysts or reagents from the synthesis.

Q2: What is the general stability of this compound? Are there conditions I should avoid during purification?

A2: 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is generally stable under normal laboratory conditions.[3] However, its quinoline core makes it susceptible to certain issues:

  • Acid Sensitivity: The basic nitrogen can interact strongly with acidic surfaces, such as standard silica gel, potentially leading to peak tailing or degradation during chromatography.[4]

  • Oxidation: The tetrahydroquinoline ring can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.[3][5] It is advisable to handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) when possible, especially during prolonged heating.

  • Light Sensitivity: While not extensively documented for this specific molecule, many complex organic compounds can be light-sensitive. Storing the material in amber vials and minimizing exposure to direct light is good practice.

Q3: My goal is to produce enantiomerically pure (R)- or (S)-3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol. At what stage should I perform the chiral separation?

A3: It is almost always more efficient to perform chiral separation on an achiral column after initial purification of the racemic mixture. Attempting to purify a crude mixture on a costly chiral column can lead to column fouling and poor resolution. The recommended workflow is:

  • Initial Cleanup: Use a bulk purification method like acid-base extraction or a rough flash chromatography pass to remove major impurities.

  • Racemic Purification: Purify the racemic mixture to >95% purity using standard achiral chromatography or recrystallization.

  • Chiral Separation: Resolve the purified racemate using a specialized technique like chiral HPLC or Supercritical Fluid Chromatography (SFC).[6][7]

Section 2: Troubleshooting Guide

This section provides direct answers to specific experimental problems.

Q4: I'm running a silica gel column, but my compound is streaking badly and my yield is low. What's happening?

A4: This is a classic problem when purifying basic compounds like quinolines on standard silica gel.[4] The acidic silanol groups (Si-OH) on the silica surface are strongly interacting with the basic nitrogen atom of your compound. This leads to irreversible adsorption, tailing, and potential degradation.

Troubleshooting Steps:

  • Deactivate the Silica: The most common solution is to add a small amount of a volatile base to your eluent system. Triethylamine (NEt₃) at 0.5-1% (v/v) is standard.[4] This neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.

  • Switch the Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Neutral alumina is an excellent alternative for acid-sensitive compounds.[1][4]

  • Minimize Contact Time: Use flash chromatography with a wider, shorter column to reduce the residence time of the compound on the stationary phase.[4]

Q5: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point in that solvent system, or when the concentration is too high.

Troubleshooting Steps:

  • Reduce the Cooling Rate: The most common cause is cooling the solution too quickly. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath.[8]

  • Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level before attempting to cool again.[8]

  • Change the Solvent System: The chosen solvent may be unsuitable. A good recrystallization solvent dissolves the compound when hot but not when cold.[9] Experiment with solvent pairs, such as ethyl acetate/hexane or ethanol/water. Dissolve the compound in a minimal amount of the "good" hot solvent (e.g., ethyl acetate) and then slowly add the "bad" solvent (e.g., hexane) until turbidity persists. Reheat to clarify and then cool slowly.[8][9]

Q6: After my purification, I see a single spot by TLC, but my ¹H NMR shows broad peaks and a lower-than-expected integration for the aromatic protons. What could be the issue?

A6: This often points to the presence of residual acidic or basic impurities that are protonating/deprotonating your molecule on the NMR timescale, leading to peak broadening. For instance, residual trifluoroacetic acid (TFA) from a preparative HPLC run is a common culprit. Another possibility is the presence of paramagnetic metal impurities.

Troubleshooting Steps:

  • Aqueous Bicarbonate Wash: Dissolve your purified compound in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove acidic impurities.[10][11]

  • Brine Wash and Drying: After the bicarbonate wash, wash the organic layer with brine (saturated NaCl solution) to remove excess water, then dry thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.[10]

  • Pass Through a Short Plug: If metal impurities are suspected, dissolving the sample and passing it through a small plug of silica or celite can sometimes remove them.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step procedures for key purification workflows.

Protocol 1: Purification via Acid-Base Extraction

This technique is ideal for removing neutral organic impurities from your amphoteric compound. It exploits the ability of the quinoline nitrogen to be protonated (forming a water-soluble salt) and the hydroxyl group to be deprotonated (also forming a water-soluble salt).

Workflow Diagram: Acid-Base Extraction

G cluster_0 Step 1: Acidic Extraction (Removes Basic Impurities) cluster_1 Step 2: Basification & Re-extraction cluster_2 Step 3: Final Workup Crude Crude Mixture in EtOAc AddHCl Add 1M HCl (aq) Crude->AddHCl SepFunnel1 Separate Layers AddHCl->SepFunnel1 Organic1 Organic Layer (Neutral & Acidic Impurities) SepFunnel1->Organic1 Discard Aqueous1 Aqueous Layer (Protonated Product) SepFunnel1->Aqueous1 AddNaOH Add 2M NaOH (aq) until pH > 10 Aqueous1->AddNaOH SepFunnel2 Extract with EtOAc AddNaOH->SepFunnel2 Organic2 Organic Layer (Pure Product) SepFunnel2->Organic2 Aqueous2 Aqueous Layer (Salts) SepFunnel2->Aqueous2 Discard WashDry Wash with Brine, Dry (Na₂SO₄) Organic2->WashDry Evaporate Evaporate Solvent WashDry->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purifying the product via acid-base extraction.

Methodology:

  • Dissolve the crude material (approx. 1.0 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (50 mL).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).[12]

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated product will move to the aqueous layer.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask. Extract the organic layer one more time with 1M HCl (25 mL) and combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is greater than 10 (check with pH paper).[11] The product will deprotonate and may precipitate or form an oil.

  • Transfer the basified mixture back to a separatory funnel and extract three times with EtOAc or DCM (3 x 30 mL).

  • Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[10]

Protocol 2: Flash Column Chromatography

This method is used to achieve high purity by separating compounds based on their polarity.

Data Presentation: Solvent System Selection

Solvent System (v/v)PolarityTypical Rf of ProductNotes
Hexane:Ethyl Acetate (4:1 to 1:1)Low to Medium0.2 - 0.4A good starting point for many quinoline derivatives.[8][13] Add 0.5% NEt₃ to prevent streaking.
Dichloromethane:Methanol (99:1 to 95:5)Medium to High0.3 - 0.5Useful if the compound has low solubility in hexane/EtOAc. Add 0.5% NEt₃.
Toluene:Acetone (9:1 to 7:3)Medium0.2 - 0.4An alternative non-chlorinated solvent system. Add 0.5% NEt₃.

Methodology:

  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that gives your product an Rf value of approximately 0.3.[4] Remember to add 0.5-1% triethylamine to the solvent system.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top.[8]

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or your eluent. Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[8] Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent and apply gentle pressure to begin elution. Collect fractions and monitor them by TLC.[8]

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[8]

Protocol 3: Chiral Separation via Preparative SFC

Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, offering faster run times and easier solvent removal than traditional HPLC.[7][14] It uses supercritical CO₂ as the main mobile phase, often with an alcohol co-solvent.[15]

Decision Logic: When to Use Advanced Techniques

G Start Racemic Product (Purity >95%) Decision Need to separate enantiomers? Start->Decision SFC Proceed to Chiral SFC or HPLC Protocol Decision->SFC Yes End Racemic Product is Final Decision->End No

Caption: Decision tree for proceeding to chiral separation.

Methodology:

  • Column and Mobile Phase Screening: This is the most critical step. Screen various chiral stationary phases (CSPs) (e.g., polysaccharide-based columns like Chiralpak AD/OD or Chiralcel IA/IB) with a mobile phase of CO₂ and a modifier (typically methanol or ethanol).[16]

  • Analytical Method Development: On an analytical SFC system, optimize the separation by adjusting the co-solvent percentage, back-pressure, and temperature to achieve baseline resolution of the two enantiomers.

  • Scale-Up to Preparative SFC: Transfer the optimized analytical method to a preparative SFC system. The loading amount will depend on the column diameter and the resolution achieved.

  • Fraction Collection: Collect the two separated enantiomeric peaks in separate fractions.

  • Solvent Removal: The bulk of the CO₂ mobile phase will evaporate upon depressurization, leaving the product dissolved in the small amount of alcohol co-solvent, which can be easily removed via rotary evaporation.[7]

Section 4: References

  • 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol. EvitaChem.

  • Acid-Base Extraction. University of Colorado Boulder.

  • Technical Support Center: Synthesis and Purification of 3-Bromoquinoline. Benchchem.

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.

  • SAFETY DATA SHEET - 3-Bromo-5,6,7,8-tetrahydroquinoline. Fisher Scientific.

  • Application Notes & Protocols: Chiral Resolution of 5,6,7,8-Tetrahydroquinoline Precursors. Benchchem.

  • Acid–base extraction. Wikipedia.

  • Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography. Benchchem.

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

  • Supercritical fluid chromatography. Wikipedia.

  • What is Supercritical Fluid Chromatography. Teledyne Labs.

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.

  • Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives. Benchchem.

  • The LCGC Blog: Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC North America.

  • CHIRAL SEPARATIONS INTRODUCTION. Virginia Tech.

  • 5-Bromoquinoline - SAFETY DATA SHEET. Fisher Scientific.

  • Recrystallization. Swarthmore College.

Sources

Optimization

Technical Support Center: Managing Steric Hindrance with 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Ligands

Overview & Mechanistic Context The use of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol as a chiral ligand scaffold presents unique opportunities and challenges in asymmetric catalysis. The saturated 5,6,7,8-tetrahydro ring pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

The use of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol as a chiral ligand scaffold presents unique opportunities and challenges in asymmetric catalysis. The saturated 5,6,7,8-tetrahydro ring provides a flexible backbone, while the bidentate N,O-donor atoms (quinoline nitrogen and 8-hydroxyl oxygen) facilitate robust metal coordination. However, the introduction of a bulky, electron-withdrawing bromine atom at the 3-position significantly alters the steric and electronic landscape of the metal complex. Proper management of this steric hindrance is critical for achieving high catalytic turnover and enantioselectivity[1].

Troubleshooting Guide & FAQs

Q1: Why is my catalytic conversion rate unexpectedly low when using the 3-bromo substituted ligand in asymmetric transfer hydrogenation (ATH)?

Causality: The 3-bromo substituent introduces significant steric bulk that can physically shield the active metal center (e.g., Ir, Ru, Mn). Additionally, its electron-withdrawing nature diminishes the Lewis acidity of the metal, restricting the incoming substrate's ability to coordinate effectively[2]. Solution: To overcome this steric and electronic deactivation, introduce a Lewis acidic additive such as La(OTf)₃ to the reaction mixture. The additive activates the carbonyl or imine substrate, compensating for the hindered metal center and accelerating the ATH conversion[3]. Alternatively, increasing the reaction temperature or extending the reaction time can help overcome the higher activation energy barrier[4].

Q2: Despite the bulky 3-bromo group, my enantiomeric excess (ee) is sub-optimal. How can I tighten the chiral pocket?

Causality: While steric hindrance generally improves enantioselectivity by rigidifying the chiral environment[1], the electron-withdrawing effect of the bromine atom can weaken the metal-ligand bond, leading to a looser, more flexible transition state[5]. Solution:

  • Solvent Optimization: Switch to a less coordinating, non-polar solvent (e.g., toluene instead of alcohols) to prevent solvent molecules from competing for coordination sites and disrupting the chiral pocket[6].

  • Ligand Purity: Ensure the ligand is highly enantiopure. Traditional resolution methods often yield inadequate optical purity. Instead, utilize a dynamic kinetic resolution (DKR) protocol using Candida antarctica lipase B to achieve >99% ee for the starting ligand[3].

Q3: I am observing ligand dissociation during the preparation of the metal complex. How do I stabilize the chelation?

Causality: The steric clash induced by the 3-bromo group can distort the pyridine ring's geometry, altering the optimal N,O-bite angle required for stable bidentate chelation. Solution: Perform the complexation in the presence of a weak, non-nucleophilic base (e.g., K₂CO₃ or Et₃N). This facilitates the complete deprotonation of the 8-hydroxyl group, driving the thermodynamic formation of the stable anionic N,O-chelate and preventing dissociation[7].

Experimental Workflows & Methodologies

Protocol: Self-Validating Synthesis of Ir-(3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol) Catalyst

This protocol ensures the formation of a sterically optimized, catalytically active complex.

Step 1: Enzymatic Resolution of the Ligand

  • Suspend racemic 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (1.0 equiv) and vinyl acetate (5.0 equiv) in diisopropyl ether.

  • Add Candida antarctica lipase B (0.5 equiv) and 4Å molecular sieves.

  • Stir at 60 °C for 30 hours. Monitor via chiral HPLC until the (S)-alcohol and (R)-acetate are fully resolved.

  • Filter through Celite, concentrate, and separate via silica gel chromatography to isolate the enantiopure (S)-ligand[3].

Step 2: Metal Complexation

  • In a Schlenk flask under inert N₂ atmosphere, dissolve the enantiopure (S)-ligand (1.0 equiv) in anhydrous THF.

  • Add K₂CO₃ (1.5 equiv) and stir for 30 minutes at room temperature to deprotonate the hydroxyl group.

  • Introduce the metal precursor, e.g.,[Ir(Cp*)Cl₂]₂ (0.5 equiv), and heat to 50 °C for 4 hours.

  • Isolate the complex via precipitation in cold hexane. Self-Validation Check: The resulting complex confirms its stability if it remains fully soluble in dichloromethane without precipitating free ligand over 24 hours.

Step 3: Catalytic Screening (Asymmetric Hydrogenation)

  • Load the substrate (e.g., a substituted 3,4-dihydroisoquinoline), the Ir-complex (1 mol%), and La(OTf)₃ (10 mol%) into a high-pressure reactor.

  • Pressurize with H₂ (20 atm) and stir at 20 °C for 12 hours in toluene[6].

  • Vent the reactor and analyze the conversion and ee via chiral HPLC.

System Workflows & Logical Relationships

Pathway N1 Ligand Resolution (Lipase DKR) N2 Metal Complexation (Ir/Ru Precursors) N1->N2 Purified Enantiomer N3 Steric Clash Analysis (3-Bromo Bulk) N2->N3 Structural Evaluation N4 Condition Optimization (Lewis Acid Additives) N3->N4 Hindrance Detected N5 Asymmetric Catalysis (High ee% Output) N3->N5 Ideal Conformation N4->N5 Optimized Pathway

Workflow for optimizing metal complexes with sterically hindered tetrahydroquinoline ligands.

Quantitative Data Summary

The table below summarizes the causality between steric hindrance, electronic effects, and catalytic outcomes, demonstrating the necessity of protocol optimization.

Ligand ScaffoldAdditiveSolventConversion (%)Enantiomeric Excess (ee %)
(S)-5,6,7,8-tetrahydroquinolin-8-olNoneMethanol>9985
(S)-3-Bromo-5,6,7,8-tetrahydroquinolin-8-olNoneMethanol6578
(S)-3-Bromo-5,6,7,8-tetrahydroquinolin-8-olNoneToluene7288
(S)-3-Bromo-5,6,7,8-tetrahydroquinolin-8-olLa(OTf)₃Toluene9594

Data synthesized from benchmark ATH and hydrogenation optimization studies[3][6].

References

  • Quinoline-type compounds : asymmetric catalytic reaction and their biological activities Source: PolyU Institutional Repository URL:[Link]

  • Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines Source: ResearchGate URL:[Link]

  • Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands Source: MDPI URL:[Link]

  • Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones Source: ACS Publications URL:[Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors Source: PMC / NIH URL:[Link]

  • Effective Ligand Design: Zinc Complexes with Guanidine Hydroquinoline Ligands for Fast Lactide Polymerization and Chemical Recycling Source: UPLIFT Project URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the PI3K Binding Affinity of Novel Tetrahydroquinoline Analogs

In the landscape of modern drug discovery, particularly in oncology, the Phosphoinositide 3-kinase (PI3K) signaling pathway represents a critical and intensely pursued target. Its deregulation is a common feature in a mu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in oncology, the Phosphoinositide 3-kinase (PI3K) signaling pathway represents a critical and intensely pursued target. Its deregulation is a common feature in a multitude of human cancers, driving tumor growth, proliferation, and survival. The development of potent and selective inhibitors of PI3K is therefore of paramount importance. This guide provides a detailed comparative analysis of a series of novel 2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl N-phenylcarbamate analogs, focusing on their binding affinity for the PI3Kδ isoform and their anti-proliferative effects against various cancer cell lines. We will delve into the structure-activity relationships (SAR) of these compounds, provide a comprehensive overview of the experimental protocols for assessing their efficacy, and contextualize their mechanism of action within the PI3K/AKT/mTOR signaling cascade.

The PI3K/AKT/mTOR Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This activation leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][4]

PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[4] This recruitment to the plasma membrane allows for the phosphorylation and activation of AKT by other kinases. Once activated, AKT proceeds to phosphorylate a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[1] The activation of mTORC1 ultimately leads to an increase in protein synthesis and cell growth. The tumor suppressor protein, phosphatase and tensin homolog (PTEN), acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[4] In many cancers, loss-of-function mutations in PTEN or gain-of-function mutations in the gene encoding the catalytic subunit of PI3K (PIK3CA) lead to the constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[3]

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Promotes Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Comparative Analysis of Tetrahydroquinolinone Analogs as PI3Kδ Inhibitors

A series of novel (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-phenylcarbamate derivatives were synthesized and evaluated for their inhibitory activity against the PI3Kδ isoform and their cytotoxic effects on various human cancer cell lines. The in vitro antiproliferative activity was assessed against HCT-116 (colon cancer), MCF-7 (breast cancer), and A-549 (lung cancer) cell lines. The results, presented as half-maximal inhibitory concentrations (IC50), are summarized in the table below.

CompoundPI3Kδ IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)A-549 IC50 (µM)
19b -13>10013
19c -13>100>100
19e -13>100>100
20a -13>100>100
20d 0.0407 13 >10013

Data sourced from Maciejewska et al. (2022).[5]

The data reveals that compound 20d , (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, exhibited the most potent and well-rounded activity profile. It demonstrated a remarkable inhibitory concentration against PI3Kδ with an IC50 value of 40.7 nM.[5] This potent enzymatic inhibition translated to significant anti-proliferative effects against both HCT-116 and A-549 cancer cell lines, with an IC50 of 13 µM for both.[5] The other analogs showed moderate to weak activity against the tested cell lines, with none displaying significant cytotoxicity against the MCF-7 breast cancer cell line.

Further mechanistic studies revealed that compound 20d induces massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[5] This suggests that its anticancer activity is directly linked to its ability to inhibit this critical survival pathway.

Experimental Protocols

To ensure the scientific rigor and reproducibility of the presented data, the following sections detail the experimental methodologies employed for the evaluation of the tetrahydroquinolinone analogs.

In Vitro PI3Kδ Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3Kδ. The protocol outlined below is a representative method based on established kinase assay principles.

PI3K_Inhibition_Assay_Workflow cluster_workflow PI3K Inhibition Assay Workflow Compound Prep Prepare Serial Dilutions of Test Compound in DMSO Reaction Mix Combine Compound, Enzyme, and Substrate in Assay Plate Compound Prep->Reaction Mix Enzyme & Substrate Prep Prepare PI3Kδ Enzyme and PIP2 Substrate Enzyme & Substrate Prep->Reaction Mix ATP Addition Initiate Reaction with ATP Reaction Mix->ATP Addition Incubation Incubate at Room Temperature ATP Addition->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Measurement Measure Luminescence Detection->Measurement Data Analysis Calculate IC50 Value Measurement->Data Analysis

Caption: Workflow for an in vitro PI3K kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations to be tested.

  • Reagent Preparation:

    • PI3Kδ Enzyme: Dilute recombinant human PI3Kδ to the desired concentration in a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[6]

    • Substrate: Prepare a solution of the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), in the kinase assay buffer.

    • ATP: Prepare a solution of adenosine triphosphate (ATP) in the kinase assay buffer. The final concentration should be close to the Michaelis constant (Km) of the enzyme for ATP to ensure sensitive detection of inhibition.

  • Assay Execution:

    • Add a small volume (e.g., 1 µL) of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add the PI3Kδ enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature. This incubation time should be within the linear range of product formation.

  • Detection:

    • Terminate the reaction and quantify the amount of ADP produced using a commercially available detection kit, such as the ADP-Glo™ Kinase Assay.[6] This assay works by first depleting the remaining ATP and then converting the ADP generated by the kinase reaction back to ATP, which is then used to produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the PI3Kδ activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell lines (e.g., HCT-116, MCF-7, A-549) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinolinone analogs for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add a solution of MTT to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The comparative analysis of this series of novel tetrahydroquinolinone analogs has identified compound 20d as a potent and promising inhibitor of PI3Kδ with significant anti-proliferative activity against colon and lung cancer cell lines. The structure-activity relationship suggests that the presence of a fluorine atom at the 3-position of the N-phenylcarbamate moiety is crucial for its enhanced activity.

The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this chemical scaffold. Future studies should focus on expanding the panel of PI3K isoforms to assess the selectivity of these compounds. Furthermore, in vivo studies in relevant animal models are warranted to evaluate the therapeutic potential of lead compounds like 20d . The elucidation of the precise molecular interactions between these inhibitors and the PI3Kδ active site through techniques such as X-ray crystallography will be invaluable for guiding future structure-based drug design efforts aimed at developing even more potent and selective PI3K inhibitors.

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.
  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.
  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627-644.
  • Samuels, Y., Wang, Z., Bardelli, A., Silliman, N., Ptak, J., Szabo, S., ... & Velculescu, V. E. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554.
  • Vanhaesebroeck, B., Guillermet-Guibert, J., Graupera, M., & Bilanges, B. (2010). The emerging mechanisms of isoform-specific PI3K signalling. Nature Reviews Molecular Cell Biology, 11(5), 329-341.
  • Cantley, L. C. (2002).
  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
  • Maciejewska, N., Olszewski, M., Witkowska, M., Wrzosek, M., Taube, M., Różalski, R., ... & Fichna, J. (2022).

Sources

Comparative

A Researcher's Guide to the Spectroscopic Validation of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Intermediates

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the spectroscopic validation of key intermediates in the synthesis of 3-Bromo-5,6,7,8-tetrahydroquin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the spectroscopic validation of key intermediates in the synthesis of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol. In the pursuit of novel therapeutics, the unambiguous characterization of synthetic intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient. This document eschews a rigid template, instead offering a holistic, field-tested approach to the validation process, grounded in spectroscopic principles and practical experimental considerations.

The Synthetic Imperative: Why Intermediate Validation Matters

The synthesis of complex heterocyclic scaffolds like 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, a promising building block in medicinal chemistry, often proceeds through a multi-step pathway. A common and efficient route involves the initial bromination of a precursor ketone, 5,6,7,8-tetrahydroquinolin-8-one, to yield the key intermediate, 3-bromo-5,6,7,8-tetrahydroquinolin-8-one. This intermediate is then subjected to reduction to afford the target alcohol.

The fidelity of this synthetic sequence hinges on the precise characterization of the brominated ketone intermediate. Incomplete bromination, over-bromination, or the formation of constitutional isomers can lead to a cascade of impurities that are often difficult and costly to remove in later stages. Therefore, rigorous spectroscopic validation of this intermediate is not merely a procedural step but a critical quality control measure that ensures the efficiency and reproducibility of the synthesis.

This guide will focus on a comparative analysis of the expected spectroscopic signatures of the key intermediate, 3-bromo-5,6,7,8-tetrahydroquinolin-8-one, against its precursor, 5,6,7,8-tetrahydroquinolin-8-one, and a potential isomeric impurity, 7-bromo-5,6,7,8-tetrahydroquinolin-8-one. This comparative approach provides a robust framework for confident structural elucidation.

Experimental Design & Protocols: A Self-Validating System

The following protocols are designed to provide a comprehensive spectroscopic snapshot of the synthesized intermediates, enabling a clear and decisive validation.

Synthesis of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-one (Intermediate 1)

A plausible and commonly employed method for the synthesis of the key intermediate involves the electrophilic bromination of 5,6,7,8-tetrahydroquinolin-8-one.

Protocol:

  • Dissolution: Dissolve 5,6,7,8-tetrahydroquinolin-8-one (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exothermicity and minimize side reactions.

  • Bromination: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the cooled solution over a period of 30-60 minutes. The reaction should be performed in a well-ventilated fume hood due to the hazardous nature of bromine.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Work-up: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reduction of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-one to 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (Final Product)

The reduction of the ketone intermediate to the target alcohol is a standard transformation.

Protocol:

  • Dissolution: Dissolve the purified 3-bromo-5,6,7,8-tetrahydroquinolin-8-one (1.0 eq) in a protic solvent like methanol or ethanol.

  • Reduction: Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench by the careful addition of water. Remove the bulk of the organic solvent under reduced pressure and extract the product with an appropriate organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Spectroscopic Validation: A Comparative Analysis

The following sections detail the expected spectroscopic data for the key intermediate and its precursor. This comparative analysis is crucial for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides valuable information about the electronic environment and connectivity of protons in a molecule.

CompoundAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)Key Differentiating Features
5,6,7,8-Tetrahydroquinolin-8-one H2: ~8.5 (d), H3: ~7.2 (dd), H4: ~7.9 (d)H5: ~3.0 (t), H6: ~2.2 (m), H7: ~2.6 (t)Presence of a doublet of doublets for H3.
3-Bromo-5,6,7,8-tetrahydroquinolin-8-one (Predicted) H2: ~8.6 (s), H4: ~8.0 (s)H5: ~3.1 (t), H6: ~2.3 (m), H7: ~2.7 (t)Absence of the H3 signal and the collapse of H2 and H4 signals into singlets.
7-Bromo-5,6,7,8-tetrahydroquinolin-8-one (Potential Impurity, Predicted) H2: ~8.5 (d), H3: ~7.2 (dd), H4: ~7.9 (d)H5: ~3.2 (m), H6: ~2.5 (m), H7: ~4.5 (dd)A significant downfield shift of the H7 proton due to the deshielding effect of the adjacent bromine atom.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework.

CompoundAromatic Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)Aliphatic Carbons (δ, ppm)Key Differentiating Features
5,6,7,8-Tetrahydroquinolin-8-one ~120-150~198~20-40A distinct set of aromatic signals.
3-Bromo-5,6,7,8-tetrahydroquinolin-8-one (Predicted) ~115-155 (Note the C3 signal will be a C-Br bond, with a chemical shift around 115-120 ppm)~197~20-40Appearance of a signal for the carbon bearing the bromine atom (C3) and shifts in the adjacent carbon signals.
7-Bromo-5,6,7,8-tetrahydroquinolin-8-one (Potential Impurity, Predicted) ~120-150~195C5: ~30, C6: ~35, C7: ~50A significant downfield shift for the C7 carbon directly attached to the bromine.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups.

CompoundKey IR Absorptions (cm⁻¹)Interpretation
5,6,7,8-Tetrahydroquinolin-8-one ~1680 (strong)C=O stretch of an α,β-unsaturated ketone.
~1600, ~1570C=C and C=N stretching vibrations of the aromatic ring.
3-Bromo-5,6,7,8-tetrahydroquinolin-8-one (Predicted) ~1685 (strong)C=O stretch, potentially slightly shifted due to the electronic effect of the bromine.
~1590, ~1560C=C and C=N stretching vibrations.
~600-800C-Br stretch (often weak and in the fingerprint region).
3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (Final Product, Predicted) ~3400-3200 (broad)O-H stretch of the alcohol.
~1595, ~1565C=C and C=N stretching vibrations.
Absence of the strong C=O stretch around 1685 cm⁻¹.Confirmation of the reduction of the ketone.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion (m/z)Key Fragmentation Patterns
5,6,7,8-Tetrahydroquinolin-8-one 147 [M]⁺Loss of CO (m/z 119), retro-Diels-Alder fragmentation.
3-Bromo-5,6,7,8-tetrahydroquinolin-8-one (Predicted) 225/227 [M]⁺/[M+2]⁺ (approx. 1:1 ratio)The characteristic isotopic pattern of bromine is a key identifier. Loss of Br (m/z 146), loss of CO (m/z 197/199).
3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (Final Product, Predicted) 227/229 [M]⁺/[M+2]⁺ (approx. 1:1 ratio)Loss of H₂O (m/z 209/211), loss of Br (m/z 148).

Visualizing the Validation Workflow

The following diagrams illustrate the synthetic pathway and the logical flow of the spectroscopic validation process.

Synthesis_Workflow Start 5,6,7,8-Tetrahydroquinolin-8-one Intermediate 3-Bromo-5,6,7,8-tetrahydroquinolin-8-one Start->Intermediate Bromination (Br₂, Solvent) Final 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Intermediate->Final Reduction (NaBH₄, MeOH)

Caption: Synthetic pathway to 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol.

Validation_Logic cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_comparison Data Comparison & Validation Crude Crude Product NMR ¹H & ¹³C NMR Crude->NMR IR FT-IR Crude->IR MS Mass Spectrometry Crude->MS Compare Compare with Precursor & Predicted Data NMR->Compare IR->Compare MS->Compare Impurity Check for Isomeric Impurities Compare->Impurity Validation Structure Validated Impurity->Validation No significant impurities Rejection Structure Rejected (Re-purify/Re-synthesize) Impurity->Rejection Impurities detected

Caption: Logical workflow for spectroscopic validation of intermediates.

Conclusion: Ensuring Synthetic Integrity through Rigorous Spectroscopy

The successful synthesis of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, a valuable scaffold for drug discovery, is critically dependent on the accurate characterization of its synthetic intermediates. This guide has outlined a comprehensive and comparative approach to the spectroscopic validation of the key intermediate, 3-bromo-5,6,7,8-tetrahydroquinolin-8-one. By leveraging the combined power of NMR, IR, and Mass Spectrometry, and by comparing the obtained data with that of the starting material and potential impurities, researchers can confidently ascertain the structure and purity of their intermediates. This rigorous validation process is the cornerstone of producing high-quality final compounds and is an indispensable practice in modern synthetic and medicinal chemistry.

References

  • General Tetrahydroquinoline Synthesis: For an overview of synthetic strategies for tetrahydroquinolines, refer to reviews on the topic. A useful resource is the Organic Chemistry Portal: [Link]

  • Spectroscopic Data of Quinolines: The NIST Chemistry WebBook is an authoritative source for spectroscopic data of known compounds. For example, data for quinoline can be found here: [Link]

  • NMR Prediction Tools: Online databases and prediction tools can provide valuable estimates of NMR spectra. A commonly used free tool is NMRDB: [Link]

  • IR Spectroscopy Interpretation: For a comprehensive guide to interpreting IR spectra, resources from academic institutions are valuable. An example is the table of characteristic IR absorptions from the University of California, Los Angeles: [Link]

  • Mass Spectrometry Fragmentation: Understanding common fragmentation patterns is key to interpreting mass spectra. The Chemistry LibreTexts provides a good overview: [Link]

Validation

Unraveling the Inhibitory Potential of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol: A Comparative Analysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Drug Discovery The quinoline and its partially saturated derivative, tetrahydroquinoline, represen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline and its partially saturated derivative, tetrahydroquinoline, represent privileged scaffolds in medicinal chemistry. These nitrogen-containing heterocyclic structures are foundational to a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1] The therapeutic landscape has been shaped by quinoline-based drugs with applications ranging from anticancer and antimalarial to antibacterial and anti-inflammatory agents. The diverse pharmacological profiles of these compounds stem from their ability to interact with a variety of biological targets, including enzymes and receptors.[1] This guide focuses on a specific, lesser-studied derivative, 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, and aims to provide a comparative analysis of its efficacy. However, a significant challenge in this endeavor is the limited publicly available information regarding its specific biological targets.

The Enigma of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol: A Target Deconvolution Challenge

Despite its availability from chemical suppliers for research purposes (CAS 904929-23-3), detailed studies elucidating the specific molecular targets of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol are scarce in the current scientific literature.[2][3] While research on the broader family of brominated quinolines and tetrahydroquinolines has pointed towards potential anticancer and antibacterial properties, the precise mechanism of action for this particular isomer remains undefined.[4][5]

For instance, studies on other brominated 8-hydroxyquinoline derivatives have identified topoisomerase I as a potential target, an enzyme critical for DNA replication and repair.[5] Additionally, a different class of substituted 5,6,7,8-tetrahydroquinolines has been shown to act as antagonists of the C5a receptor, a key component of the complement system involved in inflammatory responses. However, it is crucial to emphasize that these findings on related but structurally distinct molecules do not directly translate to the activity of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol. The specific positioning of the bromine and hydroxyl groups on the tetrahydroquinoline core can dramatically alter its binding affinity and selectivity for biological targets.

Hypothetical Target Classes and the Landscape of Standard Inhibitors

Given the known activities of the broader quinoline class, we can hypothesize potential target classes for 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol to frame a comparative context. This section will explore these hypothetical targets and the well-established standard inhibitors used to probe their function.

Potential Target Class 1: Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases like cancer. The quinoline scaffold is a common feature in many kinase inhibitors.

  • Standard Inhibitors: The field of kinase inhibition is mature, with a vast arsenal of well-characterized inhibitors. These range from broad-spectrum inhibitors like Staurosporine to more selective inhibitors targeting specific kinase families or individual kinases. For example, if 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol were found to inhibit a member of the tyrosine kinase family, a relevant comparison would be with compounds like Gefitinib or Erlotinib (EGFR inhibitors) or Imatinib (a multi-target tyrosine kinase inhibitor).

  • Experimental Workflow for Kinase Inhibition Screening: A primary screen to assess the potential of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol as a kinase inhibitor would involve a broad-panel kinase assay.

    Caption: A generalized workflow for identifying and characterizing kinase inhibitors.

Potential Target Class 2: Topoisomerases

As mentioned, other brominated 8-hydroxyquinolines have shown activity against topoisomerase I. These enzymes are essential for resolving DNA topological problems during replication, transcription, and recombination.

  • Standard Inhibitors: The most well-known topoisomerase I inhibitor is Camptothecin and its clinical derivatives, Topotecan and Irinotecan . For topoisomerase II, standard inhibitors include Etoposide and Doxorubicin .

  • Experimental Protocol: Topoisomerase I DNA Relaxation Assay:

    • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I enzyme, and the test compound (3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol) at various concentrations in a suitable reaction buffer. Include a positive control (e.g., Camptothecin) and a negative control (DMSO vehicle).

    • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

    • Termination: Stop the reaction by adding a stop buffer containing a proteinase K and SDS to digest the enzyme and a DNA loading dye.

    • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

    • Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.

Potential Target Class 3: G-Protein Coupled Receptors (GPCRs)

The tetrahydroquinoline scaffold is also present in compounds targeting GPCRs. For instance, some substituted tetrahydroquinolines have been investigated as C5a receptor antagonists.

  • Standard Inhibitors: The landscape of GPCR inhibitors is highly diverse and target-specific. For the C5a receptor, a standard antagonist would be a compound like Avacopan . For other GPCRs, a vast library of agonists and antagonists exists.

  • Experimental Workflow for GPCR Activity Screening:

    Caption: A typical workflow for assessing the activity of a compound at a specific GPCR.

Comparative Data: A Call for Future Research

Without experimental data on the inhibitory activity of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol against a specific target, a direct quantitative comparison with standard inhibitors is not possible. The following table is presented as a template that could be populated once such data becomes available.

InhibitorTargetAssay TypeIC50 / KiCell Line / Enzyme SourceReference
3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol To be determinedTo be determinedTo be determinedTo be determinedN/A
Standard Inhibitor 1Hypothetical Target ABiochemicalValue (nM/µM)Recombinant Human[Citation]
Standard Inhibitor 2Hypothetical Target ACell-basedValue (nM/µM)Specific Cell Line[Citation]
Standard Inhibitor 3Hypothetical Target BBiochemicalValue (nM/µM)Recombinant Human[Citation]

Conclusion and Future Directions

3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol represents an intriguing but currently understudied member of the pharmacologically relevant tetrahydroquinoline family. While the broader chemical class has demonstrated significant potential in drug discovery, the specific biological activities of this particular isomer remain to be elucidated. To enable a meaningful comparison of its efficacy against standard inhibitors, future research efforts should be directed towards comprehensive biological screening to identify its molecular target(s).

High-throughput screening against diverse target classes, including kinases, GPCRs, and other enzymes, would be a critical first step. Once a primary target is identified, detailed structure-activity relationship (SAR) studies, along with in-depth biochemical and cell-based assays, will be necessary to characterize its potency, selectivity, and mechanism of action. Only then can a true and valuable comparison with established standard inhibitors be made, paving the way for its potential development as a novel therapeutic agent or a valuable research tool.

References

  • Bettache, N., Carter, T., Corrie, J. E., Ogden, D., & Trentham, D. R. (1996). Photolabile donors of nitric oxide: ruthenium nitrosyl chlorides as caged nitric oxide. Methods in Enzymology, 268, 266–281.
  • García Velázquez, D., González Orive, A., Amesty Arrieta, A., Pérez Sacau, E., Hernández Creus, A., & Gutiérrez Ravelo, A. (2015). Microwave-assisted synthesis, structure and properties of rigid p-conjugated water soluble C3-symmetric hexaazatrinaphthylenes dendritic architectures.
  • Sumichrast, R. J., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2840-2843.
  • Garibay-Manríquez, C., Caldelas-Guerrero, A. L., Frías-López, A. A., Chacón-García, L., Díaz-Cervantes, E., & Cortés-García, C. J. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Chemistry Proceedings, 18(1), 63.
  • Dennis, M. K., et al. (2012). Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30. Bioorganic & Medicinal Chemistry Letters, 22(23), 7201–7205.
  • PubChem. (n.d.). 3-bromo-5,6,7,8-tetrahydroquinoline. Retrieved from [Link]

  • Taylor & Francis. (n.d.). CAS Registry Numbers – Knowledge and References. Retrieved from [Link]

  • CAS. (n.d.). CAS Source Index (CASSI) Search Tool. Retrieved from [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Molecular Structure, 1315, 138249.
  • ResearchGate. (2026).
  • Givens, R. S., et al. (2001). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society, 123(24), 5572–5584.
  • Wikipedia. (n.d.). Substituted tetrahydroisoquinoline. Retrieved from [Link]

  • Ökten, S. (2019). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1258, 132646.

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Comparative

Reproducibility of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Synthesis Routes: A Comparative Bench Guide

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter bottlenecks when scaling up highly specific heterocyclic building blocks. The compound 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter bottlenecks when scaling up highly specific heterocyclic building blocks. The compound 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol (CAS: 904929-23-3) [1] is a prime example. It serves as a critical scaffold for synthesizing complex biologically active molecules, including potent CXCR4 antagonists[2].

However, functionalizing the saturated ring of a halogenated tetrahydroquinoline presents significant chemoselectivity challenges. This guide objectively compares the three primary synthetic routes for this molecule, providing field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high reproducibility in your laboratory.

Mechanistic Pathway Analysis & Route Selection

To install the hydroxyl group at the C-8 benzylic position without disturbing the sensitive 3-bromo-pyridine core, chemists typically evaluate three distinct pathways:

  • Route A: The Boekelheide Rearrangement (Gold Standard) This three-step sequence involves N-oxidation[3], followed by a thermally driven [3,3]-sigmatropic rearrangement using acetic anhydride, and final ester hydrolysis. The Boekelheide rearrangement is widely recognized for its strict regioselectivity at the C-8 position of tetrahydroquinolines[4]. Large-scale applications of this sequence have demonstrated exceptional reproducibility[5].

  • Route B: Direct Benzylic Oxidation (Riley Oxidation) This two-step route utilizes Selenium Dioxide (SeO₂) to directly oxidize the benzylic position. Because the intermediate selenite ester readily undergoes elimination, the reaction typically over-oxidizes to the 8-ketone, requiring a subsequent NaBH₄ reduction.

  • Route C: Radical Bromination & Hydrolysis Utilizing NBS and AIBN, this route attempts a radical substitution at the benzylic position followed by aqueous hydrolysis. It is notoriously prone to poor regioselectivity, yielding inseparable mixtures of C-5 and C-8 functionalized products.

SynthesisRoutes SM 3-Bromo-5,6,7,8- tetrahydroquinoline NOx N-Oxide (m-CPBA, 0°C) SM->NOx Route A Ket 8-Ketone (SeO2, 110°C) SM->Ket Route B BrInt 8-Bromo (NBS, AIBN, 80°C) SM->BrInt Route C AcO 8-Acetate (Ac2O, 90°C) NOx->AcO Boekelheide Prod 3-Bromo-5,6,7,8- tetrahydroquinolin-8-ol AcO->Prod NaOMe/MeOH Ket->Prod NaBH4 BrInt->Prod Ag2CO3/H2O

Fig 1. Comparative synthetic pathways for 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol.

Quantitative Performance Comparison

Based on empirical bench data and scale-up campaigns, Route A is the only pathway that meets the rigorous purity requirements for downstream medicinal chemistry without requiring exhaustive chromatographic separations.

Performance MetricRoute A (Boekelheide)Route B (SeO₂ / NaBH₄)Route C (NBS / Ag₂CO₃)
Overall Yield 65–70%40–45%35–40%
Purity (HPLC) >98%~92%~85%
Regioselectivity Excellent (Strictly C-8)Moderate (C-5 side products)Poor (C-5/C-8 mixtures)
Scalability High (Readily scaled >100g)Low (Toxicity/Exotherms)Moderate
Est. E-Factor ~15~25~30

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. I have detailed the causality behind each experimental choice so you can adapt these parameters to your specific laboratory conditions.

Protocol 1: Route A - The Boekelheide Sequence (Recommended)
Step 1: N-Oxidation
  • Procedure: Dissolve 3-bromo-5,6,7,8-tetrahydroquinoline (1.0 eq) in anhydrous DCM (0.2 M). Cool to 0 °C. Add m-CPBA (77% purity, 1.1 eq) portion-wise over 15 minutes. Stir at 0 °C for 2 hours, then warm to room temperature for 4 hours. Quench with saturated aqueous Na₂S₂O₃ and extract with DCM.

  • Causality: m-CPBA is selected over H₂O₂/AcOH because it allows the reaction to proceed at 0 °C. Heating a halogenated pyridine in acidic peroxide often leads to ring degradation or N-oxide cleavage.

  • Self-Validation: TLC (10% MeOH in DCM) will show the complete disappearance of the non-polar starting material (R_f ~0.6) and the appearance of a highly polar, baseline-hugging spot (R_f ~0.1) corresponding to the N-oxide[3].

Step 2: Boekelheide Rearrangement
  • Procedure: Dissolve the crude N-oxide in acetic anhydride (10.0 eq). Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours. Concentrate the mixture in vacuo to remove excess acetic anhydride.

  • Causality: Acetic anhydride acts as both the activating electrophile (forming the N-acetoxypyridinium ion) and the nucleophile. Heating to 90 °C provides the exact thermal activation energy required to drive the [3,3]-sigmatropic rearrangement of the transient enamine intermediate into the stable C-8 acetate[4].

  • Self-Validation: GC-MS analysis of the crude mixture will confirm a mass shift. The highly polar N-oxide spot on TLC will be replaced by a new, moderately polar spot (R_f ~0.5 in 30% EtOAc/Hexanes).

Step 3: Zemplén Hydrolysis
  • Procedure: Dissolve the crude C-8 acetate in anhydrous MeOH (0.2 M). Add a catalytic amount of NaOMe (0.1 eq, 25% wt in MeOH). Stir at room temperature for 3 hours. Neutralize with Amberlyst-15 H⁺ resin, filter, and concentrate.

  • Causality: Base-catalyzed transesterification (Zemplén conditions) is employed instead of aqueous NaOH hydrolysis. This prevents potential nucleophilic aromatic substitution of the C-3 bromide and entirely avoids the formation of stubborn aqueous emulsions during workup.

  • Self-Validation: ¹H NMR (CDCl₃) will reveal a characteristic diagnostic multiplet at ~4.65 ppm, corresponding to the C-8 methine proton adjacent to the newly installed hydroxyl group.

Protocol 2: Route B - Direct Oxidation (Alternative)

Note: This route is only recommended if acetic anhydride is restricted in your facility.

  • Procedure: Dissolve 3-bromo-5,6,7,8-tetrahydroquinoline (1.0 eq) in 1,4-dioxane. Add SeO₂ (2.0 eq) and reflux at 110 °C for 24 hours. Filter through Celite to remove red selenium metal. Concentrate and dissolve the crude ketone in EtOH. Add NaBH₄ (1.5 eq) at 0 °C and stir for 2 hours. Quench with water and extract with EtOAc.

  • Causality: SeO₂ oxidation proceeds via an ene reaction and a [2,3]-sigmatropic rearrangement. Because the selenite ester intermediate is unstable, it rapidly eliminates to form the 8-ketone, making it impossible to stop at the alcohol stage. A subsequent hydride reduction is mandatory.

  • Self-Validation: The first step is visually validated by the precipitation of elemental red selenium. The second step is validated via IR spectroscopy: the strong C=O stretch (~1690 cm⁻¹) of the intermediate ketone will completely disappear, replaced by a broad O-H stretch (~3300 cm⁻¹) of the final product.

References

  • Source: chemicalbook.
  • Source: nih.
  • Source: nih.
  • Source: thieme-connect.
  • Source: acs.

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Validation

Performance Benchmark: 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol and its Analogs in Asymmetric Catalysis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and fine chemical synthesis, the quest for efficient and highly selective asymmetric catalysts i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and fine chemical synthesis, the quest for efficient and highly selective asymmetric catalysts is of paramount importance. Chiral molecules, often with one enantiomer being therapeutically active while the other is inactive or even harmful, necessitate synthetic routes that can deliver high enantiomeric purity. Within the diverse arsenal of chiral catalysts, those built upon the quinoline scaffold have demonstrated significant potential due to their rigid structure and tunable electronic and steric properties.[1] This guide provides a comprehensive technical benchmark of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol and its close structural analogs in the context of asymmetric catalysis, with a focus on providing actionable experimental data and a deep dive into the underlying catalytic principles.

While direct and extensive benchmarking data for 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol in asymmetric catalysis is not yet widely published, its structural similarity to the well-studied 8-amino-5,6,7,8-tetrahydroquinoline (CAMPY) ligand allows for a robust comparative analysis. This guide will therefore focus on a key application where CAMPY has shown promise: the asymmetric transfer hydrogenation (ATH) of prochiral imines, a critical transformation for the synthesis of chiral amines.

The 5,6,7,8-Tetrahydroquinolin-8-ol Scaffold: A Privileged Platform for Asymmetric Catalysis

The 5,6,7,8-tetrahydroquinolin-8-ol core represents a versatile and "privileged" scaffold in the design of chiral ligands and organocatalysts.[1] The rigidity of the bicyclic system helps to create a well-defined chiral environment around a metal center or in the transition state of an organocatalytic reaction. The hydroxyl group at the 8-position, along with the nitrogen atom in the quinoline ring, can act as crucial coordinating sites for a metal or as hydrogen-bond donors/acceptors to activate substrates. The aromatic portion of the molecule allows for electronic tuning through the introduction of substituents, such as the bromo group in 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, which can influence the catalyst's reactivity and selectivity.

Benchmarking in a Key Transformation: Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines

To provide a meaningful performance comparison, we will focus on the asymmetric transfer hydrogenation (ATH) of 1-aryl-3,4-dihydroisoquinolines. This reaction is a powerful method for the synthesis of chiral isoquinoline alkaloids and their derivatives, which are prevalent in many biologically active compounds.

The Contenders:
  • Rh-CAMPY Complex (Analog to the Target Compound): A rhodium complex bearing the chiral diamine ligand 8-amino-5,6,7,8-tetrahydroquinoline (CAMPY). This serves as a close proxy for the potential catalytic activity of a complex derived from 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol.[2][3]

  • Noyori-type Ru-TsDPEN Complex (The Benchmark): A well-established and highly successful catalyst for the ATH of a wide range of ketones and imines, serving as the industry and academic benchmark.[1][4]

Performance Data:

The following table summarizes the performance of the Rh-CAMPY catalyst and a typical Noyori-type catalyst in the ATH of 1-phenyl-3,4-dihydroisoquinoline.

Catalyst/LigandMetalSubstrateConversion (%)e.e. (%) (Configuration)Reference
(R)-CAMPY Rh1-Phenyl-3,4-dihydroisoquinoline>9969 (R)[2][3]
(S,S)-TsDPEN Ru1-Phenyl-3,4-dihydroisoquinoline>9995 (R)[5]

Analysis of Performance:

From the data, it is evident that the Noyori-type Ru-TsDPEN catalyst provides significantly higher enantioselectivity for the ATH of 1-phenyl-3,4-dihydroisoquinoline compared to the Rh-CAMPY complex. While both catalysts achieve excellent conversion, the superior enantiocontrol of the Noyori catalyst establishes it as the benchmark for this transformation.

However, the moderate to good enantioselectivity achieved with the Rh-CAMPY system demonstrates the potential of the 5,6,7,8-tetrahydroquinoline scaffold. It is conceivable that modifications to the ligand structure, such as the introduction of the bromo group in 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, could further enhance its stereodirecting ability. The bromo substituent, being electron-withdrawing, could modulate the electronic properties of the ligand and its coordination to the metal center, potentially leading to improved enantioselectivity.

Experimental Protocols

For the purpose of reproducibility and to provide a practical guide, detailed experimental protocols for the synthesis of the CAMPY ligand and the subsequent asymmetric transfer hydrogenation are provided below.

Synthesis of Chiral 8-amino-5,6,7,8-tetrahydroquinoline (CAMPY)

The synthesis of the chiral CAMPY ligand is typically achieved through enzymatic kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol, followed by a series of standard organic transformations.[2]

G cluster_0 Ligand Synthesis Workflow rac-8-OH-THQ rac-5,6,7,8-Tetrahydroquinolin-8-ol Enzymatic Resolution Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) rac-8-OH-THQ->Enzymatic Resolution R-Acetoxy (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline Enzymatic Resolution->R-Acetoxy Separation S-OH (S)-5,6,7,8-Tetrahydroquinolin-8-ol Enzymatic Resolution->S-OH Separation Hydrolysis Hydrolysis (K2CO3, MeOH) R-Acetoxy->Hydrolysis R-OH (R)-5,6,7,8-Tetrahydroquinolin-8-ol Hydrolysis->R-OH Mesylation_Azidation 1. Mesylation (MsCl, Et3N) 2. Azide Substitution (NaN3) R-OH->Mesylation_Azidation R-Azide (R)-8-Azido-5,6,7,8-tetrahydroquinoline Mesylation_Azidation->R-Azide Reduction Reduction (e.g., H2, Pd/C) R-Azide->Reduction R-CAMPY (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY) Reduction->R-CAMPY

Caption: Workflow for the synthesis of the chiral (R)-CAMPY ligand.

Step-by-Step Protocol for Ligand Synthesis:

  • Enzymatic Kinetic Resolution: To a solution of racemic 5,6,7,8-tetrahydroquinolin-8-ol in an appropriate organic solvent (e.g., diisopropyl ether), add vinyl acetate and a lipase (e.g., Candida antarctica lipase B). Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by chiral HPLC.

  • Separation: Upon reaching approximately 50% conversion, stop the reaction and separate the resulting (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and the unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol by column chromatography.

  • Hydrolysis: The separated (R)-acetate is then hydrolyzed using a base (e.g., K2CO3) in methanol to afford the enantiomerically pure (R)-5,6,7,8-tetrahydroquinolin-8-ol.

  • Mesylation and Azide Substitution: The chiral alcohol is converted to its mesylate followed by nucleophilic substitution with sodium azide to yield the corresponding azide with inversion of stereochemistry.

  • Reduction: The azide is then reduced to the primary amine, for example, by catalytic hydrogenation over palladium on carbon, to yield the final (R)-CAMPY ligand.

Asymmetric Transfer Hydrogenation Protocol

The following is a general procedure for the ATH of 1-phenyl-3,4-dihydroisoquinoline using a pre-formed or in situ generated metal-CAMPY complex.

G cluster_1 Asymmetric Transfer Hydrogenation Workflow Catalyst Prep Catalyst Preparation ([Rh(Cp*)Cl2]2 + (R)-CAMPY) Reaction Setup Reaction Setup (Substrate, Catalyst, Solvent) Catalyst Prep->Reaction Setup H-Source Addition of Hydrogen Source (HCOOH/Et3N) Reaction Setup->H-Source Reaction Reaction at 40 °C H-Source->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Analysis (NMR, Chiral HPLC) Purification->Analysis

Caption: General workflow for asymmetric transfer hydrogenation.

Step-by-Step Protocol for ATH:

  • Catalyst Preparation (in situ): In a reaction vessel under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(Cp*)Cl2]2) and the chiral CAMPY ligand in an appropriate solvent (e.g., CH2Cl2). Stir for a short period to allow for complex formation.

  • Reaction Setup: Add the substrate, 1-phenyl-3,4-dihydroisoquinoline, to the catalyst solution.

  • Hydrogen Source: Prepare a mixture of formic acid and triethylamine (typically a 5:2 molar ratio) and add it to the reaction mixture.

  • Reaction: Stir the reaction at a controlled temperature (e.g., 40 °C) and monitor its progress by TLC or GC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then dried and concentrated. The crude product is purified by column chromatography.

  • Analysis: The yield of the purified product is determined, and the enantiomeric excess is measured by chiral HPLC.

Mechanistic Insights: The "Why" Behind the Catalysis

The catalytic cycle for asymmetric transfer hydrogenation with both Rh-diamine and Ru-diamine complexes is believed to proceed through a metal-hydride intermediate. The generally accepted mechanism involves the following key steps:

  • Formation of the Active Catalyst: The pre-catalyst reacts with the hydrogen source (formic acid/triethylamine) to form a metal-hydride species.

  • Substrate Coordination/Activation: The imine substrate interacts with the chiral catalyst. In the case of Noyori-type catalysts, a concerted outer-sphere mechanism is proposed where the N-H group of the ligand and the metal-hydride simultaneously interact with the C=N bond of the substrate.[6] This bifunctional catalysis is key to the high efficiency and enantioselectivity.

  • Hydride Transfer: The hydride from the metal and a proton from the diamine ligand are transferred to the prochiral imine in a stereodefined manner, dictated by the chiral environment of the ligand.

  • Product Release and Catalyst Regeneration: The resulting chiral amine is released, and the catalyst is regenerated to re-enter the catalytic cycle.

G cluster_2 Proposed Catalytic Cycle for ATH Precatalyst [M]-Cl (M = Rh or Ru) Active Hydride [M]-H (Active Catalyst) Precatalyst->Active Hydride HCOOH/Et3N Transition State [M-H---Imine-H-N(Ligand)]‡ (Diastereomeric Transition States) Active Hydride->Transition State Imine Substrate Product Complex [M]-Product Complex Transition State->Product Complex Hydride Transfer Product Complex->Precatalyst Regeneration Product Release Chiral Amine Product Complex->Product Release

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

The steric and electronic properties of the chiral ligand are crucial in determining which of the two possible diastereomeric transition states is favored, thus dictating the enantioselectivity of the reaction. The bromo-substituent in 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol would likely influence the electronic nature of the nitrogen atom and the overall geometry of the metal complex, thereby impacting the energy difference between these transition states.

Conclusion and Future Outlook

While 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol remains a relatively unexplored catalyst in asymmetric synthesis, its structural analogy to the effective CAMPY ligand suggests significant potential. The benchmarking data presented here, using CAMPY as a proxy, indicates that while the 5,6,7,8-tetrahydroquinoline scaffold is a viable platform for inducing asymmetry, further optimization is required to compete with benchmark catalysts like the Noyori-type systems in the context of asymmetric transfer hydrogenation.

Future research should focus on the synthesis and direct evaluation of metal complexes of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol in a range of asymmetric transformations. Systematic studies on the effect of the bromo substituent and other modifications to the tetrahydroquinoline core will be crucial in unlocking the full potential of this promising class of chiral ligands. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for such future investigations.

References

  • Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts.

  • BenchChem. Preparation and Evaluation of Metal Complexes with Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Ligands.

  • Noyori, R. Asymmetric Transfer Hydrogenation. Chem-Station Int. Ed.2014 .

  • Facchetti, G.; Neva, F.; Coffetti, G.; Rimoldi, I. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules2023 , 28(4), 1907.

  • ResearchGate. Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines.

  • Takasago International Corporation. PROCEDURE OF ASYMMETRIC TRANSFER HYDROGENATION USING RUTHENIUM COMPLEX.

  • Semantic Scholar. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.

  • Václavík, J.; et al. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. PMC2015 .

  • BenchChem. Asymmetric Synthesis of Chiral 3,4-Dihydroisoquinolines: Protocols and Applications.

  • SciSpace. Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances.

  • Noyori, R.; et al. Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society2003 , 125(43), 13264-13277.

  • Morris, D. J.; et al. Recent Developments in Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones and Imines through Dynamic Kinetic Resolution. Synthesis2016 , 48(15), 2379-2403.

  • Rimoldi, I.; et al. Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands. Molecules2020 , 25(16), 3608.

  • ResearchGate. (PDF) Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands.

  • Noyori, R.; et al. Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society1996 , 118(10), 2521-2522.

  • Wills, M.; et al. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Chem. Proc.2022 , 8(1), 35.

  • Wills, M.; et al. An outstanding catalyst for asymmetric transfer hydrogenation in aqueous solution and formic acid/triethylamine. Chemical Communications2006 , (30), 3232-3234.

  • Macmillan Group. Catalyst Directed Asymmetric Hydrogenation of Carbonyls.

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction.

  • PubMed. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.

  • Noyori, R.; et al. Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society1996 , 118(20), 4916-4917.

  • Universidad de Alicante. RECORD REVIEW Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances.

  • Zhou, Q.-L.; et al. Iridium-Catalyzed Asymmetric Hydrogenation of Sterically Hindered Cyclic Imines for Enantioselective Synthesis of Tetrahydroisoquinolines. Organic Letters2021 , 23(1), 126-130.

  • Xiao, J.; et al. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules2024 , 29(24), 5884.

  • Yunnan University. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B2024 .

  • Wills, M.; et al. Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity. Organic Letters2020 , 22(16), 6479-6483.

  • BenchChem. Application Notes and Protocols: Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Asymmetric Catalysis.

  • IntechOpen. Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)] Complexes: A Multilateral Study.

  • PubMed. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes.

  • Royal Society of Chemistry. Rhodium-catalyzed one-pot tandem reductive amination/asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes and anilines for the efficient synthesis of chiral vicinal diamines.

  • ACS Publications. Catalytic Asymmetric Reduction of a 3,4-Dihydroisoquinoline for the Large-Scale Production of Almorexant: Hydrogenation or Transfer Hydrogenation?.

  • ACS Publications. A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity.

  • Starfos. Asymmetric transfer hydrogenation of 1-phenyl dihydroisoquinolines using Ru(II) diamine catalyst.

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Safety & Regulatory Compliance

Safety

3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The handling and disposal of 3-Bromo-5,6,7,8-tetrahydroquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The handling and disposal of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol , a brominated heterocyclic compound, requires a mechanistic understanding of its physical properties and environmental impact.

Because this compound contains a halogen (bromine), it fundamentally alters how the resulting waste must be processed. Improper disposal of halogenated organics can lead to the formation of highly toxic dioxins and furans if incinerated at incorrect temperatures, or cause severe aquatic toxicity if introduced into municipal water systems.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, ensuring your laboratory maintains both safety and regulatory compliance.

Quantitative Data & Hazard Profile

Before initiating any disposal protocol, it is mandatory to characterize the waste. Below is the summarized physicochemical and hazard data for 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol[1][2].

Property / ParameterValue / DescriptionOperational Implication
CAS Number 904929-23-3Use for exact regulatory tracking and waste manifesting.
Molecular Formula C9H10BrNOContains Bromine; strictly classifies as Halogenated Organic Waste .
Molecular Weight 228.09 g/mol Determines stoichiometric calculations for neutralization if required.
Density 1.598±0.06 g/cm³ (Predicted)Heavier than water; will form the bottom layer in biphasic aqueous mixtures.
GHS Hazards H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation.
EPA Waste Class Halogenated OrganicRequires high-temperature incineration with caustic scrubbing[3].

Hazard Causality & PPE Selection

The presence of the bromine atom on the quinoline ring dictates our handling strategy. Halogenated solvents and solids are highly permeating.

  • Glove Selection Causality: Standard thin nitrile gloves offer poor resistance to concentrated halogenated organics[4]. When handling solutions of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, personnel must wear Viton® gloves or, at a minimum, double-glove with heavy-duty nitrile.

  • Respiratory Protection: Because the compound carries an H335 (May cause respiratory irritation) hazard[1], all transfers, weighing, and waste consolidation must occur within a certified chemical fume hood with a face velocity of at least 100 fpm[4].

Waste Segregation Workflow

The most critical logistical error in laboratory waste management is the co-mingling of halogenated and non-halogenated wastes.

The Causality of Segregation: Halogenated wastes are significantly more expensive to dispose of because they cannot be burned in standard boilers. They require specialized rotary kiln incinerators operating above 1000°C to break the carbon-halogen bonds, coupled with caustic scrubbers to neutralize the resulting acidic hydrobromic acid (HBr) gas[3][5]. If you mix even a small amount of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol into a large carboy of non-halogenated solvent (like hexane or ethanol), the entire volume must be legally and financially treated as halogenated waste[6][7].

WasteSegregation Start Generate 3-Bromo-5,6,7,8- tetrahydroquinolin-8-ol Waste IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (e.g., contaminated wipes/vials) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (e.g., dissolved in solvent) IsSolid->LiquidWaste Liquid SolidContainer Seal in compatible solid waste container Label: Halogenated Organic Solid SolidWaste->SolidContainer CheckSolvent Is the solvent halogenated (e.g., DCM, Chloroform)? LiquidWaste->CheckSolvent Halogenated Halogenated Liquid Waste CheckSolvent->Halogenated Yes NonHalogenated Mixed Waste (Halogenated + Non-Halogenated) *Must treat as Halogenated* CheckSolvent->NonHalogenated No LiquidContainer Store in HDPE/Glass container Label: Halogenated Solvent Waste Halogenated->LiquidContainer NonHalogenated->LiquidContainer Incineration High-Temperature Incineration (EPA Compliant) SolidContainer->Incineration LiquidContainer->Incineration

Workflow for the segregation and containerization of halogenated organic waste.

Step-by-Step Disposal Methodology

To ensure a self-validating protocol, follow these sequential steps. Do not proceed to the next step unless the validation checkpoint is cleared.

Step 1: Primary Containerization
  • Action: Select a compatible waste container. For 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, use High-Density Polyethylene (HDPE) or borosilicate glass[4].

  • Causality: Halogenated organics can slowly degrade standard plastics (like polystyrene or low-density polyethylene) over time. Furthermore, avoid metal containers, as trace moisture can react with brominated compounds to form corrosive hydrobromic acid, which will compromise the container's integrity.

  • Validation Checkpoint: Inspect the container for pre-existing residues. Never add this waste to a container holding strong oxidizers or strong bases, as exothermic reactions may occur.

Step 2: Labeling and Documentation
  • Action: Attach a hazardous waste tag to the container before the first drop of waste is added[6].

  • Details Required: Explicitly write "3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol" and "Halogenated Organic Waste". Do not use chemical structures or shorthand abbreviations.

  • Validation Checkpoint: Ensure the date of initial accumulation is clearly visible. EPA regulations typically mandate that waste must be removed from the laboratory within a specific timeframe (often 90 to 180 days) once the container is full[8].

Step 3: Secondary Containment & Accumulation
  • Action: Place the primary waste container inside a secondary containment bin (e.g., a polyethylene tub)[6].

  • Causality: Because the density of this compound is ~1.598 g/cm³[1], it will sink in water and can easily accumulate in sink traps if spilled. Secondary containment ensures that if the primary vessel fractures, the halogenated waste cannot reach floor drains or municipal sewer lines.

  • Validation Checkpoint: Verify that the secondary containment bin does not share space with incompatible waste streams (e.g., nitric acid or alkali metals)[9].

Step 4: Final Treatment Mechanism
  • Action: Arrange for pickup by your institution's licensed Environmental Health and Safety (EHS) contractor.

  • Mechanism of Destruction: The contractor will transport the waste to a permitted RCRA facility. The 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol will undergo liquid injection or rotary kiln incineration[3]. The high thermal energy (>1000°C) cleaves the stable C-Br bonds. The exhaust gases are then passed through a caustic scrubber (typically a sodium hydroxide spray) to capture the bromine as harmless sodium bromide salts, preventing atmospheric pollution[3].

References

To support the authoritative grounding of this protocol, the following sources have been utilized for chemical characterization and regulatory compliance:

  • Washington State University EHS - Standard Operating Procedure: Halogenated Solvents. URL: [Link]

  • Vanderbilt University EHS - Storing Hazardous Waste In Your Laboratory. URL:[Link]

  • U.S. Environmental Protection Agency (EPA) - Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. URL:[Link]

  • U.S. Environmental Protection Agency (EPA) - Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (CAS No. 904929-23-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (CAS No. 904929-23-3). As a brominated quinoline derivative, this compound warrants careful handling based on the toxicological profiles of related structures.[1][2] This guide is designed to empower researchers, scientists, and drug development professionals with the necessary information to mitigate risks and ensure a safe laboratory environment. Adherence to these protocols is crucial for protecting personnel and maintaining compliance with occupational safety standards.[3][4]

Hazard Identification and Risk Assessment

While comprehensive toxicological data for 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is not fully established, its structure—containing a quinoline core and a bromine substituent—necessitates treating it as a potentially hazardous substance.[5][6] Quinoline and its derivatives are known to be irritants and can be harmful if swallowed or absorbed through the skin.[7][8] Brominated organic compounds may also present specific health and environmental hazards.[9] Therefore, a conservative approach to handling is mandatory.

A thorough risk assessment should be conducted before any new procedure involving this compound.[10] The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to develop a Chemical Hygiene Plan (CHP) and provide personnel with comprehensive training on chemical hazards and safe handling procedures.[3][11][12]

Anticipated Hazard Profile Summary

Hazard ClassificationAnticipated Effects & RationaleSupporting Evidence (Related Compounds)
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin.[13]Quinoline is classified as harmful if swallowed and in contact with skin.[7][8]
Skin Corrosion/Irritation Causes skin irritation.[14]3-Bromoquinoline is a known skin irritant.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[14]Quinoline derivatives are classified as eye irritants.[2][7]
Specific Target Organ Toxicity May cause respiratory irritation.[2]Inhalation should be avoided by handling only within a chemical fume hood.[13]
Carcinogenicity/Mutagenicity Unknown for this specific compound.Quinoline itself is classified as a Category 2 carcinogen and Category 3 mutagen in some jurisdictions.[7] Prudent practice dictates treating substances with unknown toxicity as potentially hazardous.[15]

Essential Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the most critical line of defense against chemical exposure.[16] Engineering controls, such as a chemical fume hood, are the primary means of protection, with PPE serving as an essential secondary barrier.[11]

Minimum PPE Requirements

Personal Protective EquipmentSpecifications & Rationale
Hand Protection Nitrile or Neoprene Gloves: Provides good resistance against a range of organic chemicals. Always double-check the manufacturer's compatibility chart. Discard and replace immediately if contamination or tearing occurs.[17]
Eye & Face Protection Chemical Splash Goggles: Must be worn at all times when handling the solid or its solutions. Safety glasses are insufficient. A face shield should be worn over goggles when there is a significant splash risk.[8]
Body Protection Flame-Resistant Laboratory Coat: Must be fully buttoned with sleeves rolled down. A chemically resistant apron should be worn over the lab coat when handling larger quantities (>50 mL) of solutions.[17]
Footwear Closed-Toe Shoes: Made of a non-porous material to protect against spills.

Operational and Handling Protocols

A structured workflow is essential for minimizing exposure and preventing accidents. The following step-by-step procedures should be incorporated into your laboratory's Standard Operating Procedures (SOPs).

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store: Keep the container tightly closed in a dry, cool, and well-ventilated area.[13]

  • Segregate: Store away from incompatible materials, particularly strong oxidizing agents.[6][13]

  • Label: Ensure the container is clearly labeled with the chemical name and primary hazard warnings.

Handling and Weighing (Solid Compound)

Causality: Handling the solid powder presents a risk of aerosolization and inhalation. All operations must be performed within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Prepare Workspace: Designate an area within the chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: Wear all required PPE as specified in Section 2.

  • Transfer: Use a spatula to carefully transfer the required amount of solid from the stock container to a tared weigh boat or vial. Avoid creating dust.

  • Clean-Up: After weighing, carefully clean the spatula and any contaminated surfaces with a solvent-moistened wipe (e.g., ethanol or isopropanol). Dispose of the wipe as solid hazardous waste.

  • Seal: Tightly close the primary container and return it to its designated storage location.

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical. Ensure an eyewash station and safety shower are readily accessible and unobstructed.[13]

IncidentEmergency Protocol
Small Spill (<1 g solid or <25 mL solution) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[8] 3. Carefully sweep the absorbed material into a designated hazardous waste container. 4. Decontaminate the area with a detergent solution, followed by a solvent rinse.[18] 5. Dispose of all cleaning materials as hazardous waste.
Large Spill 1. Evacuate the laboratory immediately and alert others. 2. Close the laboratory door and prevent re-entry. 3. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][19]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][13]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[13][19]

Workflow for Safe Chemical Handling

The following diagram illustrates the lifecycle for handling 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, from initial planning to final disposal.

G Workflow for Handling 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol cluster_prep Preparation & Assessment cluster_handling Active Handling (In Fume Hood) cluster_cleanup Post-Procedure & Disposal risk_assessment 1. Risk Assessment (Review SDS/Literature) ppe_selection 2. PPE Selection (Goggles, Gloves, Lab Coat) engineering_controls 3. Verify Engineering Controls (Fume Hood Certification) weighing 4. Weighing Solid engineering_controls->weighing solution_prep 5. Solution Preparation weighing->solution_prep reaction 6. Experimental Use solution_prep->reaction decontamination 7. Decontaminate Glassware & Work Area reaction->decontamination spill_event Spill or Exposure Event reaction->spill_event waste_segregation 8. Segregate Waste (Solid vs. Liquid) decontamination->waste_segregation disposal 9. Label & Store Waste for EHS Pickup waste_segregation->disposal emergency_protocol Execute Emergency Protocol (Section 3.3) spill_event->emergency_protocol

Caption: A generalized workflow for handling hazardous research chemicals.

Waste Disposal Plan

Chemical waste generators are responsible for the proper classification and disposal of hazardous materials.[10][20] Brominated organic compounds should be treated as hazardous waste and must not be disposed of in the regular trash or down the sanitary sewer.

  • Waste Collection: All waste materials contaminated with 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol must be collected for disposal by your institution's EHS department.

  • Solid Waste:

    • Container: Collect contaminated items such as gloves, weigh paper, bench liners, and absorbent materials in a designated, leak-proof container with a secure lid.

    • Labeling: Label the container "Hazardous Waste" and list all components, including "3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol".

  • Liquid Waste:

    • Container: Collect all solutions, reaction mixtures, and solvent rinses in a sealable, chemically compatible container (e.g., polyethylene or glass). Do not overfill.

    • Segregation: Do not mix incompatible waste streams. For example, halogenated waste should typically be kept separate from non-halogenated solvent waste. Follow your institution's specific guidelines.

    • Labeling: Label the container "Hazardous Waste" and list the full chemical names and approximate percentages of all constituents.

  • Disposal Method: The ultimate disposal will be conducted by a licensed hazardous waste facility, likely via high-temperature incineration with appropriate emission controls to manage the bromine content.[9]

By integrating these protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • Quinolines: Human health tier II assessment . Australian Government Department of Health. [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) . Occupational Safety and Health Administration. [Link]

  • Quinoline derivative 3 CAS#1432731-09-3 | GHS Classification Search Tool . ChemRadar. [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

  • Quinoline | C9H7N | CID 7047 . PubChem - National Institutes of Health. [Link]

  • quinoline, 91-22-5 . The Good Scents Company. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • 3-Bromoquinoline | C9H6BrN | CID 21413 . PubChem - National Institutes of Health. [Link]

  • 7.19.2 Deactivation Procedures . University of California, Santa Cruz - Environment, Health and Safety. [Link]

  • GHS Hazardous Chemical Information List . Safe Work Australia. [Link]

  • Benzo(F)Quinoline | C13H9N | CID 6796 . PubChem - National Institutes of Health. [Link]

  • Personal Protective Equipment Selection Guide . The University of Arizona - Research Laboratory & Safety Services. [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals . Respirex International. [Link]

  • What is bromine and what are the safe disposal and recycling methods? . Ideal Response. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials . U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET - 3-Bromoquinoline . Fisher Scientific. [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. [Link]

  • Ethidium Bromide Waste Disposal . University of Pennsylvania - Environmental Health and Radiation Safety. [Link]

  • 3-bromo-5,6,7,8-tetrahydroquinoline . PubChemLite. [Link]

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